Product packaging for Hexamethylphosphoramide(Cat. No.:CAS No. 680-31-9)

Hexamethylphosphoramide

Número de catálogo: B148902
Número CAS: 680-31-9
Peso molecular: 179.20 g/mol
Clave InChI: GNOIPBMMFNIUFM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Hexamethylphosphoramide (HMPA) is a phosphoramide (an amide of phosphoric acid) with the formula [(CH3)2N]3PO. This colorless, polar aprotic liquid is a versatile and powerful solvent with unique applications in advanced organic synthesis and organometallic chemistry . In research applications, HMPA is highly valued for its ability to solvate a wide range of substances, including polymers, gases, and organometallic compounds . A key mechanism of action involves its strong coordination to cations; the basic nitrogen centers in HMPA selectively solvate cations like Li+, which helps break up the oligomers of lithium bases such as butyllithium . This action generates more reactive, "bare" anions, leading to accelerated reaction rates and improved selectivity, particularly in SN2 reactions . HMPA plays a critical role as a ligand and cosolvent in specialized reactions. It is known to coordinate to samarium in samarium(II) iodide-mediated ketyl radical cyclizations, modifying the redox potential to promote the formation of ketyl radicals and influencing the reaction pathway . Furthermore, it acts as a potent Lewis base catalyst, for instance, in the enantioselective allylation of aldehydes with allylic trichlorosilanes by forming hypervalent silicate intermediates that are highly reactive and selective . It is crucial to note that HMPA is classified as a suspected carcinogen . Researchers must handle this reagent with appropriate safety precautions. While HMPA is a powerful tool, alternatives such as dimethyl sulfoxide (DMSO), DMPU (dimethylpropyleneurea), or DMI (1,3-dimethyl-2-imidazolidinone) can sometimes be used as substitute cosolvents . This product is provided for Research Use Only (RUO) and is strictly not intended for personal, household, or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H18N3OP B148902 Hexamethylphosphoramide CAS No. 680-31-9

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

N-[bis(dimethylamino)phosphoryl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H18N3OP/c1-7(2)11(10,8(3)4)9(5)6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNOIPBMMFNIUFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)P(=O)(N(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18N3OP
Record name HEXAMETHYLPHOSPHORAMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16116
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name HEXAMETHYLPHOSPHORIC TRIAMIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0162
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6020694
Record name Hexamethylphosphoramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6020694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Hexamethylphosphoramide is a clear colorless to light amber liquid with a spicy odor. (NTP, 1992), Clear, colorless liquid with an aromatic or mild, amine-like odor. [Note: A solid below 43 degrees F.]; [NIOSH], COLOURLESS MOBILE LIQUID., Clear, colorless to light amber liquid with an aromatic or mild, amine-like odor., Clear, colorless liquid with an aromatic or mild, amine-like odor. [Note: A solid below 43 °F.]
Record name HEXAMETHYLPHOSPHORAMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16116
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Hexamethylphosphoric triamide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/412
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name HEXAMETHYLPHOSPHORIC TRIAMIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0162
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name HEXAMETHYL PHOSPHORAMIDE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/479
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Hexamethyl phosphoramide
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0321.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

451 °F at 760 mmHg (NTP, 1992), 233 °C @ 760 MM HG, 232 °C, 451 °F
Record name HEXAMETHYLPHOSPHORAMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16116
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name HEXAMETHYLPHOSPHORAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2031
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name HEXAMETHYLPHOSPHORIC TRIAMIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0162
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name HEXAMETHYL PHOSPHORAMIDE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/479
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Hexamethyl phosphoramide
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0321.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

222 °F (NTP, 1992), NIOSH REL = lowest feasible conc. 222 °F, 105 °C, 220 °F
Record name HEXAMETHYLPHOSPHORAMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16116
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Hexamethylphosphoric triamide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/412
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name HEXAMETHYLPHOSPHORIC TRIAMIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0162
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name HEXAMETHYL PHOSPHORAMIDE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/479
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Hexamethyl phosphoramide
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0321.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

greater than or equal to 100 mg/mL at 64 °F (NTP, 1992), MISCIBLE WITH WATER & WITH MOST ORG LIQ; IMMISCIBLE WITH HIGH-BOILING SATURATED HYDROCARBONS, Solubility in water: very good, Miscible
Record name HEXAMETHYLPHOSPHORAMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16116
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name HEXAMETHYLPHOSPHORAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2031
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name HEXAMETHYLPHOSPHORIC TRIAMIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0162
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Hexamethyl phosphoramide
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0321.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

1.024 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.03 @ 20 °C, Relative density (water = 1): 1.03, 1.024, 1.03
Record name HEXAMETHYLPHOSPHORAMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16116
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name HEXAMETHYLPHOSPHORAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2031
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name HEXAMETHYLPHOSPHORIC TRIAMIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0162
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name HEXAMETHYL PHOSPHORAMIDE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/479
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Hexamethyl phosphoramide
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0321.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

6.18 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.18 (Air= 1), Relative vapor density (air = 1): 6.18, 6.18
Record name HEXAMETHYLPHOSPHORAMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16116
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name HEXAMETHYLPHOSPHORAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2031
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name HEXAMETHYLPHOSPHORIC TRIAMIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0162
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name HEXAMETHYL PHOSPHORAMIDE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/479
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

0.07 mmHg at 77 °F (NTP, 1992), 0.03 [mmHg], 0.03 MM HG @ ROOM TEMP, Vapor pressure, Pa at 20 °C: 4, 0.03 mmHg
Record name HEXAMETHYLPHOSPHORAMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16116
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Hexamethylphosphoric triamide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/412
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name HEXAMETHYLPHOSPHORAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2031
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name HEXAMETHYLPHOSPHORIC TRIAMIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0162
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name HEXAMETHYL PHOSPHORAMIDE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/479
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Hexamethyl phosphoramide
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0321.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Color/Form

COLORLESS, MOBILE LIQUID, Clear, colorless liquid [Note: A solid below 43 degrees F].

CAS No.

680-31-9, 630-31-9
Record name HEXAMETHYLPHOSPHORAMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16116
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Hexamethylphosphoramide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=680-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N,N',N',N'',N''-Hexamethylphosphorotriamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000630319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexamethylphosphoramide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000680319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HEXAMETHYLPHOSPHORAMIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113131
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name HEXAMETHYLPHOSPHORAMIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7967
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phosphoric triamide, N,N,N',N',N'',N''-hexamethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexamethylphosphoramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6020694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexamethylphosphoric triamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.595
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HEXAMETHYLPHOSPHORAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M42TU5843Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name HEXAMETHYLPHOSPHORAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2031
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name HEXAMETHYLPHOSPHORIC TRIAMIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0162
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name HEXAMETHYL PHOSPHORAMIDE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/479
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Phosphoric triamide, hexamethyl-
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/TDD59F8.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

41 to 45 °F (NTP, 1992), FP: 5-7 °C, 7.2 °C, 43 °F
Record name HEXAMETHYLPHOSPHORAMIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/16116
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name HEXAMETHYLPHOSPHORAMIDE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2031
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name HEXAMETHYLPHOSPHORIC TRIAMIDE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0162
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name HEXAMETHYL PHOSPHORAMIDE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/479
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Hexamethyl phosphoramide
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0321.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Foundational & Exploratory

The Pivotal Role of Hexamethylphosphoramide in Lithiation Reactions: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Hexamethylphosphoramide (HMPA), a highly polar aprotic solvent, has long been a subject of intense interest and utility in organic synthesis, particularly in the realm of organolithium chemistry. Its profound effects on reaction rates, regioselectivity, and stereoselectivity have made it an indispensable tool for synthetic chemists. However, its mode of action is multifaceted and understanding the underlying principles is crucial for its effective and safe application. This technical guide provides a comprehensive overview of the mechanism of action of HMPA in lithiation reactions, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.

Core Mechanism: From Aggregates to Activated Anions

Organolithium reagents in common ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether exist as aggregates, such as tetramers and dimers. This aggregation significantly tempers the reactivity of the carbanionic species. HMPA's primary role is to dismantle these aggregates and generate more reactive, monomeric organolithium species.[1][2][3] This deaggregation is achieved through the strong coordination of HMPA's highly polarized phosphoryl oxygen to the lithium cation.[1][3]

Beyond deaggregation, HMPA's potent solvating power for cations leads to a dramatic shift in the nature of the ion pairing. In less polar solvents, organolithium species exist predominantly as contact ion pairs (CIPs) , where the lithium cation and the carbanion are in close proximity. The addition of HMPA disrupts this intimate association, leading to the formation of solvent-separated ion pairs (SIPs) and, in some cases, triple ion pairs (TIPs) .[4][5][6][7] In SIPs, one or more HMPA molecules encapsulate the lithium cation, effectively shielding it from the carbanion. This "naked" carbanion in the SIP is significantly more basic and nucleophilic, leading to substantial rate accelerations in many lithiation reactions.[2][5][6][8]

The transformation from CIPs to SIPs is a critical determinant of reaction selectivity. For instance, in the addition of organolithium reagents to α,β-unsaturated carbonyl compounds, CIPs often favor 1,2-addition through a cyclic transition state, whereas the more reactive SIPs preferentially undergo 1,4-addition (conjugate addition).[1][2][6][9]

Quantitative Data on HMPA's Influence

The impact of HMPA on lithiation reactions can be quantified through changes in reaction rates, product distributions, and spectroscopic parameters.

Effect on Reaction Kinetics

The deaggregation and formation of highly reactive SIPs upon the addition of HMPA can lead to dramatic increases in reaction rates. However, in cases where the Lewis acidity of the lithium cation is crucial for activating the substrate (e.g., in epoxide ring-opening), excessive HMPA can sequester the lithium cation and retard the reaction.

Organolithium ReagentSubstrateHMPA EquivalentsSolventTemperature (°C)Rate ChangeReference(s)
2-Lithio-1,3-dithianeButyl chloride>2THF25>10⁸ increase[8]
2-Lithio-1,3-dithianeN-Tosyl-2-methylaziridine>2THF2510⁶ increase[8]
2-Lithio-1,3-dithianeMethyloxirane>2THF2510⁴ increase[8]
Bis(phenylthio)methyllithiumMethyloxirane1-2THF25Small increase[8]
Bis(phenylthio)methyllithiumMethyloxirane>2THF25Large decrease[8]
Bis(3,5-bistrifluoromethylphenylthio)methyllithiumMethyloxirane>2THF25>10³ decrease[8]
Effect on Regioselectivity: 1,2- vs. 1,4-Addition

The shift from CIP- to SIP-mediated reactions with the addition of HMPA is clearly reflected in the regioselectivity of additions to α,β-unsaturated carbonyls.

Organolithium ReagentSubstrateHMPA EquivalentsSolvent1,4-Addition Product (%)Reference(s)
Sulfur-stabilized organolithiumsCyclohexenones2THF>95[1][9]
Sulfur-stabilized organolithiumsHexenal2THF>95[1]
Spectroscopic Evidence: ⁷Li and ³¹P NMR Data

Low-temperature NMR spectroscopy is a powerful tool for directly observing the coordination of HMPA to lithium cations and characterizing the resulting species. The chemical shifts of ⁷Li and ³¹P nuclei, as well as the scalar coupling between them (²J(Li-P)), provide detailed structural information.

Organolithium SpeciesHMPA EquivalentsSolventTemperature (°C)⁶Li Chemical Shift (ppm)⁶Li MultiplicityJ(Li-C) (Hz)³¹P Chemical Shift (ppm)J(Li-P) (Hz)Inferred StructureReference(s)
t-BuLi03:2 THF-d₈:Et₂O-1251.03d12.9--Monomeric CIP[4]
t-BuLi2.03:2 THF-d₈:Et₂O-1252.7t12.1--(t-Bu-Li-t-Bu)⁻ (TIP)[4]
t-BuLi2.03:2 THF-d₈:Et₂O-125-0.36quintet--2.8(HMPA)₄Li⁺ (TIP counterion)[4]
Lithiated Chromane6.0THF-d₈-115-quintet-26.887.8(HMPA)₄Li⁺ (SIP)[4]
Lithiated Chromane6.0THF-d₈-115---26.749.1(HMPA)₃Li⁺ (SIP)[4]

Experimental Protocols

The following protocols provide a general framework for key experiments used to investigate the mechanism of HMPA in lithiation reactions. Extreme caution must be exercised when handling pyrophoric organolithium reagents and carcinogenic HMPA. All manipulations should be performed under an inert atmosphere (argon or nitrogen) using standard Schlenk line or glovebox techniques.

General Protocol for Handling Organolithium Reagents
  • Glassware and Solvent Preparation: All glassware must be rigorously dried in an oven (e.g., at 120 °C overnight) and cooled under a stream of inert gas. Solvents for reactions should be freshly distilled from appropriate drying agents (e.g., sodium/benzophenone for THF and ethers).

  • Inert Atmosphere: All transfers and reactions must be conducted under a positive pressure of an inert gas. A Schlenk line or a glovebox is essential.

  • Syringe and Cannula Techniques: Liquid organolithium reagents are typically transferred using gas-tight syringes or by cannula transfer. The reagent bottle should be kept under a positive pressure of inert gas.

  • Quenching: Unused organolithium reagents must be quenched safely. This is typically done by slow, dropwise addition of the reagent to a cooled (0 °C or -78 °C) solution of a proton source like isopropanol (B130326) in an inert solvent, followed by the addition of methanol (B129727) and then water.

Low-Temperature NMR Titration of an Organolithium Reagent with HMPA

This protocol allows for the direct observation of the structural changes of an organolithium reagent upon the addition of HMPA.

  • Sample Preparation:

    • In a glovebox or under a flow of inert gas, add a known amount of the organolithium reagent to a pre-dried NMR tube fitted with a septum.

    • Add the appropriate deuterated solvent (e.g., THF-d₈), also pre-dried and degassed.

    • Prepare a stock solution of HMPA in the same deuterated solvent.

  • NMR Instrument Setup:

    • Cool the NMR probe to the desired low temperature (e.g., -115 °C or -125 °C).[4] This often requires a variable temperature unit with a liquid nitrogen heat exchanger.[10][11]

    • Tune and shim the probe on a dummy sample at the target temperature.

  • Data Acquisition:

    • Acquire initial ⁷Li and ³¹P NMR spectra of the organolithium solution.

    • Using a microliter syringe, incrementally add aliquots of the HMPA stock solution to the NMR tube, ensuring the tube remains under an inert atmosphere.

    • After each addition, gently mix the sample and re-acquire the ⁷Li and ³¹P NMR spectra.

    • Continue the titration until the desired number of HMPA equivalents has been added.

  • Data Analysis:

    • Process the NMR spectra, paying close attention to changes in chemical shifts, multiplicities, and the appearance of new signals.

    • Integrate the signals to determine the relative concentrations of the different species in solution.

    • Analyze the coupling patterns (e.g., ²J(Li-P)) to deduce the number of HMPA molecules coordinated to the lithium cation.

Kinetic Measurement of a Lithiation Reaction

This protocol outlines a method to determine the effect of HMPA on the rate of a lithiation reaction.

  • Reaction Setup:

    • In a Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere, prepare a solution of the substrate in the desired solvent (e.g., THF).

    • In a separate Schlenk flask, prepare a solution of the organolithium reagent.

    • If investigating the effect of HMPA, add the desired amount of HMPA to the substrate solution.

    • Cool both solutions to the desired reaction temperature in a cryostat.

  • Reaction Initiation and Monitoring:

    • Rapidly add the organolithium solution to the substrate solution with vigorous stirring.

    • At timed intervals, withdraw aliquots of the reaction mixture using a syringe and quench them in a separate flask containing a suitable quenching agent (e.g., a proton source or an electrophile).

    • Analyze the quenched aliquots by a suitable method (e.g., GC, HPLC, or ¹H NMR) to determine the concentration of the product and/or the remaining starting material.

  • Data Analysis:

    • Plot the concentration of the product or starting material as a function of time.

    • Determine the initial reaction rate from the slope of the curve at t=0.

    • Compare the rates obtained with and without HMPA to quantify its effect on the reaction kinetics. For very fast reactions, a rapid-injection NMR (RINMR) technique may be necessary.[4][12]

Visualizing the Mechanism of Action

Graphviz diagrams can be used to illustrate the key equilibria and reaction pathways influenced by HMPA.

HMPA_Mechanism cluster_aggregation Aggregation Equilibrium cluster_solvation Ion Pair Equilibrium cluster_reactivity Reactivity (RLi)n Organolithium Aggregates (Dimers, Tetramers) n RLi Monomeric Organolithium (CIP) (RLi)n->n RLi Deaggregation CIP Contact Ion Pair (CIP) R⁻Li⁺ n RLi->CIP SIP Solvent-Separated Ion Pair (SIP) R⁻ // Li⁺(HMPA)n CIP->SIP + n HMPA - Solvent CIP_reaction Lower Reactivity (e.g., 1,2-addition) CIP->CIP_reaction SIP->CIP - n HMPA + Solvent SIP_reaction Higher Reactivity (e.g., 1,4-addition) SIP->SIP_reaction

Caption: The influence of HMPA on organolithium species and their reactivity.

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis reagent Organolithium Reagent in Dry, Inert Solvent nmr Low-Temperature NMR Spectrometer reagent->nmr hmpa HMPA Stock Solution titration Incremental HMPA Addition hmpa->titration nmr->titration spectra Acquire ⁷Li and ³¹P NMR Spectra titration->spectra data Analyze Chemical Shifts, Coupling Constants, and Integrals spectra->data structure Determine Ion Pair Structure and Coordination Number data->structure

Caption: Workflow for low-temperature NMR titration of organolithiums with HMPA.

Safety Considerations and Alternatives

HMPA is a potent carcinogen and should be handled with extreme care, using appropriate personal protective equipment (PPE) and engineering controls (i.e., a certified chemical fume hood).[11] Due to its toxicity, several less hazardous alternatives have been developed, with N,N'-dimethylpropyleneurea (DMPU) being one of the most common. While often effective, higher concentrations of DMPU may be required to achieve the same effects as HMPA.[1][9]

Conclusion

This compound exerts a powerful influence on lithiation reactions primarily by deaggregating organolithium species and promoting the formation of highly reactive solvent-separated ion pairs. This fundamental change in the nature of the organolithium reagent leads to significant enhancements in reaction rates and dramatic shifts in selectivity. The ability to control these factors through the judicious use of HMPA has made it a valuable, albeit hazardous, tool in modern organic synthesis. A thorough understanding of its mechanism of action, supported by quantitative data and careful experimental design, is paramount for harnessing its full potential while ensuring laboratory safety.

References

An In-depth Technical Guide to the Laboratory Synthesis and Purification of Hexamethylphosphoramide (HMPA)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Hexamethylphosphoramide (HMPA) is a suspected human carcinogen and should be handled with extreme caution.[1][2][3] All procedures must be carried out by trained personnel in a properly functioning chemical fume hood with appropriate personal protective equipment (PPE), including impermeable gloves, splash goggles, and a lab coat.[1][4]

Introduction

This compound (HMPA), a colorless liquid, is a highly polar aprotic solvent with a strong electron-donating ability.[5][6] Its capacity to selectively solvate cations makes it an invaluable additive in organic synthesis, particularly for accelerating challenging SN2 reactions and influencing the stereochemistry of enolate and ylide reactions.[5][6] However, due to its recognized carcinogenicity, its use is often limited to situations where less hazardous solvents like dimethyl sulfoxide (B87167) (DMSO) are ineffective.[1][2][5]

This guide provides detailed protocols for the synthesis and purification of HMPA for laboratory use, emphasizing safe handling practices and presenting key data for researchers, scientists, and drug development professionals.

Critical Safety Precautions

HMPA is classified as a potential occupational carcinogen and has been found to cause cancer in laboratory animals via inhalation.[1][2] Chronic exposure may also lead to lung and kidney damage.[1]

  • Handling: All manipulations of HMPA must be conducted within a chemical fume hood.[1][4]

  • Personal Protective Equipment (PPE): Wear appropriate impermeable gloves, chemical splash goggles, and a lab coat to prevent skin and eye contact.[1]

  • Storage: Store HMPA in tightly sealed containers, which should be placed within secondary containment.[1]

  • Spills: In the event of a spill, absorb the material with a spill pillow or other inert absorbent, place it in a sealed container, and dispose of it as hazardous waste according to institutional guidelines.[1][7]

  • Decomposition: Heating HMPA to decomposition can release highly toxic fumes of phosphine, phosphorus oxides, and nitrogen oxides.[1][2] Use carbon dioxide or dry chemical extinguishers for fires.[1]

Synthesis of this compound

The most common method for preparing HMPA is the reaction of phosphorus oxychloride (POCl₃) with an excess of dimethylamine (B145610) ((CH₃)₂NH).[8][9] The reaction is highly exothermic and produces dimethylamine hydrochloride ((CH₃)₂NH₂Cl) as a solid byproduct.[8]

3.1 Reaction Principle

The overall reaction is as follows:

POCl₃ + 6(CH₃)₂NH → [(CH₃)₂N]₃PO + 3(CH₃)₂NH₂Cl

An excess of dimethylamine is crucial to drive the reaction to completion and minimize side reactions between HMPA and the phosphorus oxychloride starting material.[8]

3.2 Experimental Protocol: Synthesis

This protocol is adapted from established industrial and laboratory procedures.[8][10]

  • Apparatus Setup: Equip a three-necked, round-bottomed flask with a mechanical stirrer, a thermometer, and a gas inlet tube connected to a source of anhydrous dimethylamine gas. Ensure the setup includes a reflux condenser or is performed under pressure to contain the low-boiling dimethylamine (B.P. 7.4 °C).[8] The entire apparatus should be thoroughly dried and flushed with an inert gas like nitrogen or argon.

  • Reagent Charging: In the reaction flask, place the desired solvent. While various inert organic solvents like benzene (B151609) or ethers can be used, using HMPA itself as the liquid diluent can improve the filterability of the byproduct and simplify purification.[8][11] A common ratio is at least two parts HMPA by weight to one part phosphorus oxychloride.[8]

  • Reaction Execution: Cool the flask in an ice-salt bath to between 0 °C and 5 °C.

  • Begin bubbling anhydrous dimethylamine through the solvent.

  • Slowly add phosphorus oxychloride to the stirred solution via a dropping funnel, maintaining the reaction temperature between 0 °C and 25 °C.[8][10] The reaction is very exothermic.[8] A molar ratio of at least 6:1 dimethylamine to phosphorus oxychloride is recommended.[10]

  • A thick white precipitate of dimethylamine hydrochloride will form.[8]

  • After the addition of phosphorus oxychloride is complete, allow the mixture to stir for an additional 30-60 minutes, potentially warming to room temperature or slightly higher (e.g., 40-45 °C) to ensure the reaction is complete.[8]

  • Work-up and Isolation: Filter the reaction slurry through a Büchner funnel to remove the insoluble dimethylamine hydrochloride.[8]

  • Wash the filter cake thoroughly with an inert solvent (like diethyl ether or the solvent used in the reaction) to recover any entrained product.

  • The combined filtrate contains the crude HMPA. If a volatile organic solvent was used, it can be removed using a rotary evaporator. The remaining liquid is crude HMPA. Yields of up to 95% can be achieved with this method.[8][11]

3.3 Synthesis Workflow Diagram

Synthesis_Workflow Reactants Reactants: - Phosphorus Oxychloride (POCl3) - Anhydrous Dimethylamine ((CH3)2NH) - Solvent (e.g., HMPA) Reactor Reaction Vessel (0-25 °C, Stirring) Reactants->Reactor 1. Charge Reaction Exothermic Reaction Formation of (CH3)2NH2Cl precipitate Reactor->Reaction 2. Controlled Addition Filtration Filtration (Büchner Funnel) Reaction->Filtration 3. Transfer Slurry Byproduct Byproduct: Dimethylamine Hydrochloride (Solid Waste) Filtration->Byproduct Separated Solid Product Crude HMPA in Solution Filtration->Product Collected Filtrate

Caption: Workflow for the synthesis of crude this compound.

Purification of this compound

Crude HMPA may contain unreacted starting materials, residual solvent, water absorbed from the atmosphere, and other impurities. The standard and most effective method of purification is vacuum distillation, typically over a drying agent.[9][12]

4.1 Experimental Protocol: Purification by Vacuum Distillation

  • Drying: Place the crude HMPA in a distillation flask. Add a suitable drying agent. Calcium hydride (CaH₂) is commonly used.[4][12][13] Allow the mixture to stir or stand for several hours (or reflux gently under an inert atmosphere) to ensure complete removal of water. Alternatively, distillation from sodium has also been reported.[14]

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glass joints are properly sealed and the system is leak-free. It is crucial to use a vacuum pump protected by a cold trap.

  • Distillation: Heat the flask gently using a heating mantle. Discard a small initial forerun.

  • Collect the main fraction of pure HMPA at a constant temperature and pressure. The boiling point is highly dependent on the pressure (see Table 1). For example, HMPA distills at approximately 69 °C at 1 mmHg[14] and 88 °C at 4 mmHg.[12]

  • Storage: Store the purified, colorless HMPA over molecular sieves (e.g., 4Å or 13X) to keep it anhydrous.[4] Store in a tightly sealed bottle under an inert atmosphere (e.g., nitrogen or argon).

4.2 Purification Workflow Diagram

Purification_Workflow CrudeHMPA Crude HMPA Drying Drying over CaH2 CrudeHMPA->Drying 1. Add Drying Agent Distillation Vacuum Distillation Apparatus Drying->Distillation 2. Transfer to Flask Forerun Forerun (Discard) Distillation->Forerun 3. Collect Initial Fraction PureHMPA Pure HMPA Product Distillation->PureHMPA 4. Collect Main Fraction Residue Non-volatile Residue (Discard) Distillation->Residue Waste

Caption: Workflow for the purification of this compound.

Data Presentation

The following tables summarize key quantitative data for HMPA.

Table 1: Physical and Spectroscopic Properties of HMPA

PropertyValueReference(s)
Molecular Formula C₆H₁₈N₃OP[15]
Molecular Weight 179.20 g/mol
Appearance Colorless liquid[1]
Boiling Point 233 °C @ 760 mmHg[1]
88 °C @ 4 mmHg[12]
69 °C @ 1 mmHg[14]
Melting Point 6-7 °C[1][16]
Density 1.03 g/mL at 25 °C[16]
¹H NMR (CDCl₃) δ ~2.65 ppm (doublet, JP-H ≈ 9.3 Hz)[15]
Flash Point 105 °C[1]

Table 2: Summary of Synthesis Reaction Parameters

ParameterRecommended ConditionReference(s)
Reactants Phosphorus oxychloride, Dimethylamine[8][10]
Molar Ratio (POCl₃:(CH₃)₂NH) 1 : ≥6[10]
Solvent/Diluent HMPA, Benzene, Xylene, Ethers[8]
Temperature 0 - 40 °C (preferably 0 - 25 °C)[8][10]
Work-up Filtration of (CH₃)₂NH₂Cl[8][9]
Typical Yield ~95%[8][11]

References

Navigating the Risks: A Technical Guide to Hexamethylphosphoramide (HMPA) Safety and Handling for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This in-depth technical guide serves as an essential resource for researchers, scientists, and drug development professionals on the safe handling and management of Hexamethylphosphoramide (HMPA). Given its hazardous properties, including carcinogenicity, this guide provides a comprehensive overview of safety protocols, personal protective equipment (PPE), emergency procedures, and waste disposal to ensure a safe laboratory environment.

This compound (HMPA) is a versatile polar aprotic solvent used in organic synthesis for a variety of applications, including polymer synthesis and organometallic reactions.[1][2][3] However, its utility is overshadowed by significant health risks. HMPA is classified as a "select carcinogen" by OSHA and is reasonably anticipated to be a human carcinogen.[4][5] It has been shown to cause cancer in laboratory animals.[1][4] Chronic exposure can lead to damage to the lungs and kidneys, and it has been observed to have reproductive effects in male animals.[4] Therefore, strict adherence to safety protocols is imperative when working with this chemical.

Section 1: Understanding the Hazard Profile of HMPA

HMPA presents a multifaceted hazard profile that demands rigorous safety measures. It is a combustible liquid that can produce extremely toxic fumes, including phosphine, phosphorus oxides, and nitrogen oxides, upon decomposition at high temperatures or in a fire.[4] The acute toxicity of HMPA is low, but it can cause irritation upon contact with the skin and eyes.[4] The most significant long-term risk is its carcinogenicity.[4][5][6]

Key Hazards:

  • Carcinogenicity: Classified as a potential human carcinogen.[2][4][5]

  • Reproductive Toxicity: Demonstrated reproductive effects in animal studies.[4][7]

  • Organ Damage: Chronic exposure can harm the lungs and kidneys.[4]

  • Irritant: Causes skin and eye irritation.[4]

  • Combustibility: It is a combustible liquid.[4]

  • Hazardous Decomposition: Produces highly toxic gases in a fire.[4]

Section 2: Quantitative Data Summary

For ease of reference and comparison, the following tables summarize the key quantitative data for HMPA.

Table 1: Physical and Chemical Properties

PropertyValue
CAS Number680-31-9[1]
Molecular FormulaC6H18N3OP[7]
Molecular Weight179.20 g/mol [8]
AppearanceColorless liquid[4][8]
OdorSpicy, Aromatic[4][7]
Boiling Point230-232 °C (740 mmHg)[7][8]
Melting Point6-7 °C[4][8]
Flash Point105 °C[4]
Vapor Pressure0.07 mmHg at 25 °C[4]
Vapor Density6.2 (air = 1.0)[4]
SolubilityCompletely miscible with water[4]
Density1.03 g/mL[8]

Table 2: Toxicity Data

MetricValueSpecies
LD50 oral2525 mg/kgRat[4]
LD50 skin2600 mg/kgRabbit[4]

Section 3: Safe Handling and Storage Protocols

Due to its high chronic toxicity, HMPA must be handled with "basic prudent practices" supplemented with additional precautions.[4]

Engineering Controls:

  • Fume Hood: All work with HMPA must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][4]

  • Ventilation: Ensure the laboratory is well-ventilated.[2]

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves (e.g., Butyl, Neoprene, Nitrile, or Viton are recommended).[9]

  • Eye Protection: Use splash goggles or a face shield.[2][4]

  • Lab Coat: A lab coat or other protective clothing is mandatory to prevent skin contact.[2][10]

Storage:

  • Containers: Store in tightly sealed, clearly labeled containers.[2][9]

  • Location: Keep in a cool, dry, well-ventilated area away from heat and ignition sources.[2][9][10]

  • Secondary Containment: Containers should be stored in secondary containers.[4]

  • Incompatibilities: Avoid storage with strong oxidizing agents and strong acids.[4][9]

Section 4: Experimental Workflow for Handling HMPA

The following diagram outlines a typical experimental workflow involving HMPA, emphasizing the integration of safety measures at each step.

HMPA_Workflow Experimental Workflow for HMPA Handling cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials exp_dispense Dispense HMPA in Fume Hood prep_materials->exp_dispense exp_reaction Perform Reaction Under Inert Atmosphere (if required) exp_dispense->exp_reaction exp_monitoring Monitor Reaction Progress exp_reaction->exp_monitoring cleanup_quench Quench Reaction and HMPA exp_monitoring->cleanup_quench cleanup_waste Segregate and Label HMPA Waste cleanup_quench->cleanup_waste cleanup_decontaminate Decontaminate Glassware and Work Surfaces cleanup_waste->cleanup_decontaminate cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_decontaminate->cleanup_ppe

Caption: A flowchart illustrating the safe handling workflow for experiments involving HMPA.

Section 5: Emergency Procedures

In the event of an HMPA-related incident, prompt and appropriate action is crucial.

Spills:

  • Evacuate non-essential personnel from the spill area.[9]

  • Remove all ignition sources.[9]

  • Wear appropriate PPE, including respiratory protection if the spill is large or in a confined area.[4]

  • Absorb the spill with an inert material such as a spill pillow, sand, or soda ash.[4][9]

  • Place the absorbent material in a sealed, labeled container for proper disposal.[4][9]

  • Ventilate and wash the spill area after cleanup is complete.[9]

Exposure:

  • Skin Contact: Immediately wash the affected area with soap and copious amounts of water and remove contaminated clothing.[4]

  • Eye Contact: Promptly flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4][9]

  • Inhalation: Move the individual to fresh air and seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[7][11][12]

Fire:

  • Use dry chemical, carbon dioxide, water spray, or foam extinguishers.[4][9]

  • Be aware that fires can produce highly toxic gases.[4]

The following diagram outlines the logical steps for responding to an HMPA-related emergency.

HMPA_Emergency_Response HMPA Emergency Response Protocol cluster_spill Spill Response cluster_exposure Exposure Response cluster_fire Fire Response spill_evacuate Evacuate Area spill_ppe Don PPE spill_evacuate->spill_ppe spill_contain Contain and Absorb Spill spill_ppe->spill_contain spill_dispose Dispose of Waste spill_contain->spill_dispose exposure_remove Remove from Exposure exposure_wash Wash Affected Area exposure_remove->exposure_wash exposure_medical Seek Medical Attention exposure_wash->exposure_medical fire_alarm Activate Fire Alarm fire_extinguish Use Appropriate Extinguisher fire_alarm->fire_extinguish fire_evacuate Evacuate if Necessary fire_extinguish->fire_evacuate

Caption: A diagram outlining the immediate actions for HMPA-related emergencies.

Section 6: Waste Disposal

All HMPA waste, including contaminated materials, must be handled as hazardous waste.[9]

  • Place excess HMPA and waste material in an appropriate, clearly labeled, and sealed container.[4]

  • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[4][10]

  • Do not dispose of HMPA down the drain.[13]

Section 7: Alternatives to HMPA

Given the significant hazards associated with HMPA, researchers are encouraged to consider safer alternatives whenever possible. Some potential substitutes in organic synthesis include:

  • Dimethyl Sulfoxide (DMSO): A polar aprotic solvent that can often replace HMPA.[1]

  • Dimethylpropyleneurea (DMPU): A tetraalkylurea that serves as an alternative.[1]

  • 1,3-Dimethyl-2-imidazolidinone (DMI): Another tetraalkylurea alternative.[1]

  • Tripyrrolidinophosphoric acid triamide (TPPA): A substitute for HMPA in certain reactions, such as those involving samarium diiodide.[1]

Conclusion

This compound is a valuable reagent in organic synthesis, but its use necessitates a thorough understanding and strict implementation of safety protocols. By adhering to the guidelines outlined in this document, researchers can mitigate the risks associated with this hazardous chemical and maintain a safe laboratory environment. Continuous vigilance, proper training, and a commitment to safety are paramount when working with HMPA. Always consult the Safety Data Sheet (SDS) for the most current and comprehensive information before using HMPA.[2]

References

Spectroscopic Properties of Hexamethylphosphoramide (HMPA) for In-Depth Reaction Monitoring: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexamethylphosphoramide (HMPA) is a highly polar, aprotic solvent renowned for its exceptional ability to solvate cations and influence the reactivity of organometallic species.[1] These properties make it a valuable additive in a wide range of chemical transformations, particularly in organolithium chemistry, where it can break down aggregates of lithium reagents and enhance reaction rates and selectivities. The unique spectroscopic characteristics of HMPA, particularly its phosphorus-31 nuclear magnetic resonance (³¹P NMR) signature, provide a powerful, non-invasive tool for real-time reaction monitoring. This technical guide offers an in-depth exploration of the spectroscopic properties of HMPA—primarily focusing on NMR, Infrared (IR), and Raman spectroscopy—and their application in quantitative reaction analysis. Detailed experimental protocols and data visualizations are provided to facilitate the practical application of these techniques in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for monitoring reactions involving HMPA. The presence of a phosphorus atom allows for the use of ³¹P NMR, which offers a wide chemical shift range and high sensitivity, making it an excellent probe for studying the coordination state of HMPA.[2] Additionally, ¹H and ¹³C NMR provide complementary information on the overall reaction progress.

Key Quantitative NMR Data for HMPA

The chemical shifts of HMPA are sensitive to its coordination environment. Upon coordination to a metal cation, the electron density around the phosphorus and hydrogen atoms changes, leading to observable shifts in the NMR spectra.

NucleusSolventChemical Shift (δ) of Free HMPA (ppm)Reference
¹H CDCl₃2.61[3]
C₆D₆2.20[3]
Acetone-d₆2.57[3]
DMSO-d₆2.55[3]
¹³C CDCl₃37.1[3]
C₆D₆36.9[3]
Acetone-d₆37.0[3]
DMSO-d₆36.4[3]
³¹P CDCl₃23.4
THF26.4

Table 1: ¹H, ¹³C, and ³¹P NMR Chemical Shifts of Free HMPA in Various Deuterated Solvents.

The coordination of HMPA to metal ions, particularly lithium, results in significant changes in the ³¹P NMR chemical shift. This phenomenon is the cornerstone of its use in reaction monitoring.

ComplexSolvent³¹P Chemical Shift (δ) (ppm)¹J(³¹P-¹⁹⁵Pt) (Hz)Reference
[PtCl₂(PEt₃)(C₂H₄O₂PCl)]CH₂Cl₂148.15859[4]
[PtCl₂(PEt₃)(C₂H₄O₂PF)]CH₂Cl₂129.96023[4]
[PtCl₂(PEt₃)(C₆H₄O₂PCl)]CH₂Cl₂142.15865[4]
[PtCl₂(PEt₃)(C₆H₄O₂PF)]CH₂Cl₂125.86030[4]
[PtCl₂(PEt₃)(C₃H₆O₂PCl)]CH₂Cl₂144.55828[4]

Table 2: ³¹P NMR Data for Selected Platinum(II) Complexes Containing Dioxaphospholane and Dioxaphosphorinane Ligands, illustrating the sensitivity of ³¹P chemical shifts to the ligand environment.

Experimental Protocol: In-situ ³¹P NMR Monitoring of a Lithiation Reaction

This protocol outlines the general steps for monitoring a lithiation reaction where HMPA is used as an additive.

1. Sample Preparation:

  • In a dry NMR tube sealed with a septum, dissolve the substrate and an internal standard (e.g., triphenylphosphine (B44618) oxide) in an appropriate deuterated solvent (e.g., THF-d₈) under an inert atmosphere (e.g., Argon).

  • Record a pre-reaction ³¹P NMR spectrum to establish the initial chemical shifts.

  • Cool the NMR tube to the desired reaction temperature within the NMR spectrometer.

  • In a separate flask, prepare a solution of the organolithium reagent and HMPA in the same deuterated solvent.

2. Reaction Monitoring:

  • Using a syringe, carefully add the organolithium/HMPA solution to the NMR tube while it is in the spectrometer.

  • Immediately begin acquiring a series of time-resolved ³¹P NMR spectra. The acquisition parameters should be optimized for a good signal-to-noise ratio and a short acquisition time to capture the reaction kinetics.[2] Key parameters to consider are the pulse angle, relaxation delay, and number of scans. For quantitative analysis, ensure the relaxation delay is at least five times the longest T₁ of the phosphorus nuclei of interest.[5][6]

  • The appearance of new signals corresponding to HMPA-lithiated species and the disappearance of the starting material signals can be tracked over time.

3. Data Analysis:

  • Integrate the signals of the internal standard, free HMPA, coordinated HMPA, and the phosphorus-containing product (if applicable).

  • The concentration of each species at a given time point can be calculated relative to the internal standard.

  • Plot the concentration of reactants, intermediates, and products as a function of time to determine the reaction kinetics.

Figure 1: Experimental workflow for in-situ ³¹P NMR reaction monitoring.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy, particularly Attenuated Total Reflectance (ATR)-FTIR, is a valuable technique for in-situ monitoring of reactions in solution.[7][8] For HMPA, the most informative vibrational mode is the P=O stretching frequency, which is sensitive to coordination with metal ions.

Key Quantitative IR Data for HMPA

The P=O bond in free HMPA exhibits a strong absorption band in the IR spectrum. Upon coordination to a metal cation, this bond is weakened, resulting in a shift to a lower wavenumber (red shift). The magnitude of this shift can provide information about the strength of the metal-HMPA interaction.

SpeciesVibrational ModeWavenumber (cm⁻¹)Reference
Free HMPA P=O Stretch~1210[9]
HMPA-Metal Complex P=O Stretch1180 - 1200[9]
Free HMPA P-N Stretch~990[9]
HMPA-Metal Complex P-N Stretch~980[9]
Free HMPA N-C Stretch~750[9]
HMPA-Metal Complex N-C Stretch~740[9]

Table 3: Characteristic IR Vibrational Frequencies of HMPA and its Metal Complexes.

Experimental Protocol: In-situ ATR-FTIR Reaction Monitoring

This protocol describes a general procedure for monitoring a chemical reaction using an in-situ ATR-FTIR probe.

1. Experimental Setup:

  • A reaction vessel is equipped with an ATR-FTIR immersion probe connected to an FTIR spectrometer.[7] The probe material (e.g., diamond, silicon) should be chemically resistant to the reaction mixture.

  • The reaction vessel should also be equipped with a stirrer, temperature control, and ports for reagent addition and sampling (if necessary).

2. Background Spectrum Acquisition:

  • Before starting the reaction, a background spectrum of the solvent or the reaction mixture without the limiting reagent should be collected. This will be subtracted from the spectra acquired during the reaction to isolate the signals of interest.

3. Reaction Monitoring:

  • Initiate the reaction by adding the limiting reagent.

  • Begin acquiring a series of time-resolved IR spectra. The time resolution will depend on the reaction kinetics.

  • The changes in the intensity of characteristic absorption bands of reactants, intermediates, and products are monitored over time. For reactions involving HMPA, the shift in the P=O stretching band can be used to monitor its coordination state.

4. Data Analysis:

  • The concentration of key species can be determined by creating a calibration curve that relates the absorbance of a characteristic peak to its concentration.

  • The kinetic profile of the reaction can be obtained by plotting the concentrations of the various species as a function of time.

ATR_FTIR_Workflow Setup Reaction Vessel with ATR-FTIR Probe Background Acquire Background Spectrum (Solvent) Setup->Background Start Initiate Reaction (Add Reagent) Background->Start Monitor Acquire Time-Resolved IR Spectra Start->Monitor Analysis Data Analysis (Concentration vs. Time) Monitor->Analysis Kinetics Determine Reaction Kinetics Analysis->Kinetics

Figure 2: Workflow for in-situ ATR-FTIR reaction monitoring.

Raman Spectroscopy

Raman spectroscopy is another powerful vibrational spectroscopy technique that can be used for in-situ reaction monitoring.[10][11] It is particularly advantageous for aqueous systems and for reactions that can be initiated by the laser source.[11] Similar to IR spectroscopy, changes in the vibrational modes of HMPA upon coordination can be observed.

Key Quantitative Raman Data for HMPA

The Raman spectrum of HMPA is characterized by several distinct bands. The P=O stretching vibration is also Raman active and, like in the IR spectrum, its position is sensitive to the molecular environment.

Vibrational ModeWavenumber (cm⁻¹)Intensity
P=O Stretch~1210Strong
P-N Symmetric Stretch~750Strong
CH₃ Rocking~990Medium
C-N-C Bending~480Medium

Table 4: Major Raman Bands of HMPA. Note: The exact positions and intensities can be influenced by the solvent and coordination state.

Experimental Protocol: Raman Reaction Monitoring

This protocol provides a general outline for monitoring a reaction using Raman spectroscopy.

1. Experimental Setup:

  • The reaction is carried out in a vessel (e.g., a quartz cuvette) that is placed in the sample compartment of a Raman spectrometer.[12]

  • An immersion probe can also be used for in-situ measurements in a larger reactor.[13]

  • The excitation laser wavelength should be chosen to avoid fluorescence from the sample.

2. Pre-reaction Spectrum:

  • A Raman spectrum of the reaction mixture before initiation is recorded to identify the characteristic peaks of the reactants.

3. Reaction Monitoring:

  • The reaction is initiated (e.g., by adding a catalyst or by photo-initiation with the laser).

  • A series of Raman spectra are collected over time. The accumulation time for each spectrum will depend on the Raman scattering efficiency of the analytes and the desired time resolution.

  • The disappearance of reactant peaks and the appearance of product peaks are monitored. An internal standard can be used for quantitative analysis.[10]

4. Data Analysis:

  • The intensity of the characteristic Raman bands is proportional to the concentration of the corresponding species.

  • By plotting the peak intensities (or their ratios to an internal standard) against time, the reaction kinetics can be determined.

HMPA_Coordination_Signaling cluster_reactants Reactants cluster_coordination Coordination cluster_reaction Reaction HMPA Free HMPA Coordinated_HMPA [Metal(HMPA)n]+ HMPA->Coordinated_HMPA Coordination Metal Metal Cation (e.g., Li+) Metal->Coordinated_HMPA Substrate Organic Substrate Activated_Substrate Activated Substrate Substrate->Activated_Substrate Coordinated_HMPA->Activated_Substrate Increased Reactivity Product Product Activated_Substrate->Product Reaction

Figure 3: Signaling pathway of HMPA's role in enhancing reactivity.

Conclusion

The unique spectroscopic properties of HMPA make it an invaluable tool for mechanistic and kinetic studies of a wide range of chemical reactions. ³¹P NMR spectroscopy offers unparalleled insight into the coordination state of HMPA, providing a direct handle on its role in activating reagents. In-situ IR and Raman spectroscopy complement NMR by providing real-time information on the changes in vibrational modes of both HMPA and the reacting species. By leveraging the quantitative data and experimental protocols outlined in this guide, researchers, scientists, and drug development professionals can gain a deeper understanding of reaction mechanisms, optimize reaction conditions, and accelerate the development of new chemical entities. The provided visualizations of experimental workflows and signaling pathways serve to further clarify the application of these powerful analytical techniques.

References

The Rise and Fall of a Super Solvent: The Historical Development of Hexamethylphosphoramide in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Hexamethylphosphoramide (HMPA), a polar aprotic solvent of exceptional solvating power, holds a significant and cautionary tale in the annals of organic chemistry. For a period, it was hailed as a "super solvent," enabling a wide array of reactions with unprecedented efficiency and control. Its ability to dramatically enhance the reactivity of organometallic reagents and accelerate slow nucleophilic substitution reactions made it an invaluable tool in the synthesis of complex molecules. However, the discovery of its potent carcinogenicity in the mid-1970s led to a rapid decline in its use and spurred the development of safer alternatives. This technical guide provides an in-depth exploration of the historical development of HMPA, its key applications with detailed experimental protocols, a quantitative comparison with its successors, and a reflection on its legacy in the context of modern chemical safety and green chemistry.

A Historical Timeline: From Obscurity to Infamy

The story of HMPA is one of remarkable utility shadowed by significant hazard, a narrative that unfolds over more than a century.

Early Discovery (Late 19th Century)
The Rise to Prominence (1960s)

For decades, HMPA remained a relatively obscure chemical. Its ascent as a cornerstone of organic synthesis began in the 1960s, largely propelled by the work of French chemist H. Normant . His comprehensive 1967 review in Angewandte Chemie showcased the remarkable properties and broad utility of HMPA, bringing it to the forefront of the synthetic community.[5] Normant's work demonstrated HMPA's exceptional ability to solvate cations, thereby "freeing" anions to become highly reactive nucleophiles. This property proved transformative for a variety of challenging reactions.[6]

The "Super Solvent" Era (Late 1960s - Mid-1970s)

Following Normant's popularization, HMPA was widely adopted and became affectionately known as a "super solvent." It was particularly lauded for its ability to:

  • Dramatically accelerate SN2 reactions.[7][8]

  • Break up organolithium aggregates, leading to a significant increase in their reactivity and influencing the stereochemistry of their reactions.[7][9]

  • Improve the yields and selectivity of a wide range of reactions, including enolate alkylations, Wittig reactions, and polymerizations.[10][11]

During this period, HMPA was instrumental in the synthesis of numerous complex natural products and pharmaceutical intermediates.

The Fall from Grace: Toxicity and Carcinogenicity (Mid-1970s Onward)

The widespread use of HMPA came to an abrupt halt in the mid-1970s with the emergence of alarming toxicological data. In 1975, studies revealed that HMPA is a potent carcinogen in rats, causing nasal tumors even at low concentrations.[12] This discovery sent shockwaves through the chemical community and led to its classification as a suspected human carcinogen. Regulatory bodies and safety-conscious chemists began to strongly advise against its use, and a concerted effort was initiated to find safer alternatives.

The Search for Alternatives and the Legacy of HMPA (1980s - Present)

The toxicity of HMPA spurred significant research into alternative polar aprotic solvents. In 1985, Dieter Seebach introduced 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) as a viable, less toxic substitute.[2][3] Other alternatives, such as dimethyl sulfoxide (B87167) (DMSO) and 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI), also gained prominence.[7][8] While none of these alternatives perfectly replicate all of HMPA's beneficial properties, they offer a much safer profile, and their development marks a pivotal shift towards greener and more sustainable practices in organic synthesis. Today, the use of HMPA is highly restricted and generally limited to small-scale research applications where no other solvent is effective.

The Power of Cation Solvation: HMPA's Mechanism of Action

HMPA's remarkable efficacy stems from its structure as a highly polar aprotic solvent. The phosphoryl group (P=O) is highly polarized, with a significant partial negative charge on the oxygen atom. This, combined with the steric hindrance of the six methyl groups, makes the oxygen atom an excellent Lewis base, readily coordinating with cations, particularly metal ions like Li+.

In the context of an SN2 reaction involving an ionic nucleophile (e.g., NaCN), HMPA strongly solvates the sodium cation, effectively sequestering it from the cyanide anion. This leaves a "naked" and highly reactive cyanide anion, which can then attack the electrophilic carbon at a much faster rate.

sn2_mechanism cluster_before Before HMPA cluster_hmpa With HMPA cluster_reaction SN2 Reaction NaCN Na⁺---⁻CN HMPA_Na [HMPA]ₙ-Na⁺ NaCN->HMPA_Na HMPA addition CN_minus ⁻CN CN_minus_react ⁻CN R-X R-X TS [NC---R---X]⁻ R-X->TS CN_minus_react->TS attacks R-CN R-CN TS->R-CN X_minus X⁻ TS->X_minus leaves

Figure 1: HMPA's role in accelerating SN2 reactions by solvating the counter-cation, leading to a more nucleophilic anion.

Quantitative Data: HMPA vs. Alternatives

The decision to use HMPA or an alternative is often a trade-off between reactivity and safety. The following tables summarize key physical properties and comparative performance data.

Table 1: Physical and Chemical Properties of HMPA and its Alternatives
PropertyThis compound (HMPA)Dimethyl Sulfoxide (DMSO)1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)
CAS Number 680-31-9[12]67-68-57226-23-5[3]
Molecular Formula C₆H₁₈N₃OP[12]C₂H₆OSC₆H₁₂N₂O[3]
Molar Mass ( g/mol ) 179.20[12]78.13128.17[3]
Boiling Point (°C) 230-232[13]189246.5[3]
Melting Point (°C) 7.2[13]18.5-20[3]
Density (g/mL at 25°C) 1.03[13]1.101.064[3]
Dielectric Constant ~30~4736.1[3]
Toxicity Known Carcinogen[12]Low ToxicitySuspected of damaging fertility[3]
Table 2: Comparative Performance in Key Organic Reactions
Reaction TypeSubstrateReagent/ConditionsSolvent SystemYield (%)Reference
Enolate Alkylation Cyclohexanone (B45756)LDA, then CH₃ITHF / HMPA 92[11]
CyclohexanoneLDA, then CH₃ITHF / DMPU 85[11]
Wittig Reaction (Z:E ratio) BenzaldehydePh₃P=CHCH₃THF / HMPA >95:5[10]
BenzaldehydePh₃P=CHCH₃THF / DMPU 94:6[10]
SNAr Reaction 1-chloro-2,4-dinitrobenzeneAnilineDMSO 95[14]
1-chloro-2,4-dinitrobenzeneAnilineHMPA (Qualitatively high)

Note: Direct quantitative comparisons under identical conditions are often scarce in the literature. The data presented is representative of the general trends observed.

Experimental Protocols for Key HMPA-Mediated Reactions

The following protocols are illustrative of the types of reactions where HMPA has been critically employed. Extreme caution should be exercised if attempting to replicate these procedures, and safer alternatives should always be considered first.

Protocol 1: Alkylation of an Enolate

This protocol describes the methylation of a ketone via its lithium enolate, where HMPA is used to break up the enolate aggregate and enhance reactivity.[15]

Materials:

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve diisopropylamine (1.1 eq.) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-BuLi (1.1 eq.) dropwise, and stir for 30 minutes to generate lithium diisopropylamide (LDA).

  • Add cyclohexanone (1.0 eq.) dropwise, and stir for 1 hour at -78 °C to form the lithium enolate.

  • Add HMPA (2.0 eq.) dropwise, and stir for an additional 15 minutes.

  • Add methyl iodide (1.2 eq.) and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 2-methylcyclohexanone.

enolate_alkylation_workflow start Start lda_formation 1. Form LDA from Diisopropylamine and n-BuLi in THF at -78°C start->lda_formation enolate_formation 2. Add Cyclohexanone to form Lithium Enolate lda_formation->enolate_formation hmpa_addition 3. Add HMPA enolate_formation->hmpa_addition alkylation 4. Add Methyl Iodide and warm to RT hmpa_addition->alkylation quench 5. Quench with sat. aq. NH4Cl alkylation->quench workup 6. Aqueous Workup and Extraction quench->workup purification 7. Purification by Chromatography workup->purification product Product: 2-Methylcyclohexanone purification->product

References

Theoretical Deep Dive into HMPA Solvation Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hexamethylphosphoramide (HMPA) is a highly polar, aprotic solvent renowned for its exceptional ability to solvate cations, which significantly influences reaction rates and mechanisms in organic synthesis. Its strong electron-donating character and steric bulk create a unique solvation environment that is of considerable interest in computational chemistry and drug development for understanding and predicting chemical behavior. This technical guide provides an in-depth exploration of the theoretical studies on HMPA solvation effects, presenting quantitative data, detailed computational methodologies, and visual representations of key concepts and workflows.

Core Concepts in HMPA Solvation

HMPA's efficacy as a solvent, particularly in accelerating SN2 reactions and promoting organometallic processes, stems from its strong coordination to cations.[1][2][3] The lone pairs on the oxygen atom of the P=O bond are highly accessible for coordination, while the bulky methyl groups shield the positive end of the dipole at the phosphorus atom. This selective solvation of cations leaves anions relatively "bare" and more nucleophilic, thereby increasing reaction rates.[2]

Theoretical studies, primarily employing quantum chemical calculations and molecular dynamics simulations, aim to elucidate the energetics and structural details of these solvation phenomena at the molecular level. Key parameters investigated include solvation free energies, the structure of the solvation shell (coordination numbers and radial distribution functions), and the dynamics of solvent exchange.

Quantitative Data from Theoretical Studies

While comprehensive, publicly available databases of theoretical solvation data for a wide range of solutes in HMPA are limited, computational studies on analogous systems and specific applications provide valuable insights. The following tables summarize representative quantitative data that can be derived from such theoretical investigations.

Table 1: Calculated Solvation Free Energies (ΔGsolv) in HMPA

This table presents hypothetical yet plausible solvation free energies for various ions in HMPA, calculated using a Polarizable Continuum Model (PCM) at the DFT/B3LYP/6-31+G(d,p) level of theory. These values illustrate the strong affinity of HMPA for cations.

IonΔGsolv (kcal/mol)
Li+-135.8
Na+-108.2
K+-85.7
Mg2+-450.1
Ca2+-375.9
F--70.3
Cl--62.5
Br--58.9

Note: These are illustrative values and would need to be calculated for specific research applications.

Table 2: Structural Properties of the First Solvation Shell of Li+ in HMPA from Molecular Dynamics Simulations

This table summarizes typical structural parameters for the first solvation shell of a lithium ion in HMPA, as would be obtained from a molecular dynamics simulation.

PropertyValue
Coordination Number (CN)4
Average Li+-O Distance (Å)1.95
First Solvation Shell Radius (Å)3.5

Experimental and Computational Protocols

Detailed and reproducible computational methodologies are crucial for the accurate theoretical study of HMPA solvation effects. Below are outlined protocols for both quantum chemical calculations and molecular dynamics simulations.

Quantum Chemical Calculations of Solvation Energy

This protocol describes the calculation of the solvation free energy of a cation in HMPA using a continuum solvation model.

  • Geometry Optimization:

    • Optimize the geometry of a single HMPA molecule in the gas phase using a suitable level of theory, for example, Density Functional Theory (DFT) with the B3LYP functional and a 6-31G(d) basis set.

    • Optimize the geometry of the cation of interest in the gas phase (this is a single point for a monoatomic ion).

    • Optimize the geometry of the cation-HMPA complex. For a comprehensive study, complexes with varying numbers of HMPA molecules (e.g., [Li(HMPA)n]+ where n=1-4) should be considered.

  • Frequency Calculations:

    • Perform frequency calculations at the same level of theory for all optimized structures to confirm they are true minima (no imaginary frequencies) and to obtain thermal corrections to the Gibbs free energy.

  • Solvation Energy Calculation:

    • Perform single-point energy calculations on all optimized gas-phase geometries using a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).

    • Specify HMPA as the solvent. The dielectric constant of HMPA (ε ≈ 30) is a key parameter.

    • The solvation free energy (ΔGsolv) is calculated as the difference between the Gibbs free energy of the species in solution and in the gas phase.

Molecular Dynamics Simulations of a Solute in HMPA

This protocol outlines the steps to perform a classical molecular dynamics simulation of an ion in a box of HMPA.

  • Force Field Parameterization for HMPA:

    • Since a standard, well-validated force field for HMPA may not be readily available in common simulation packages like GROMACS or AMBER, one must be generated.

    • Quantum Chemical Calculations: Optimize the geometry of HMPA and calculate the electrostatic potential (ESP) at a high level of theory (e.g., HF/6-31G* or higher).

    • Charge Derivation: Use a charge fitting procedure, such as Restrained Electrostatic Potential (RESP) fitting, to obtain partial atomic charges.

    • Lennard-Jones and Bonded Parameters: Obtain Lennard-Jones parameters and parameters for bonds, angles, and dihedrals from a general force field like the General Amber Force Field (GAFF) or by analogy to similar molecules. These may require further optimization to reproduce experimental properties like density and heat of vaporization.

  • System Setup:

    • Place the solute (e.g., a single ion) in the center of a cubic simulation box.

    • Solvate the box with the parameterized HMPA molecules. The number of HMPA molecules should be sufficient to create a box of at least 10 Å from the solute to the box edge in all directions.

  • Energy Minimization:

    • Perform steepest descent and then conjugate gradient energy minimization to relax the system and remove any bad contacts.

  • Equilibration:

    • Perform a short NVT (constant number of particles, volume, and temperature) equilibration phase to bring the system to the desired temperature (e.g., 298 K). Use a thermostat like the Berendsen or Nosé-Hoover thermostat.

    • Perform a subsequent NPT (constant number of particles, pressure, and temperature) equilibration phase to bring the system to the correct density. Use a barostat like the Parrinello-Rahman barostat. Monitor the temperature, pressure, and density to ensure they have reached equilibrium.

  • Production Run:

    • Once the system is equilibrated, perform the production simulation in the NPT ensemble for a sufficient length of time (e.g., 50-100 ns) to collect statistically meaningful data.

  • Analysis:

    • Radial Distribution Functions (RDFs): Calculate the RDF, g(r), for the solute-solvent interactions (e.g., between the cation and the oxygen atom of HMPA) to understand the solvation shell structure.

    • Coordination Number (CN): Integrate the first peak of the RDF to determine the average number of HMPA molecules in the first solvation shell.

    • Solvent Dynamics: Analyze the mean square displacement (MSD) to calculate diffusion coefficients and the residence time of HMPA molecules in the first solvation shell.

Visualization of Concepts and Workflows

Visual diagrams are essential for understanding the complex relationships in theoretical studies of solvation.

G Conceptual Pathway of HMPA's Solvation Effect HMPA HMPA Molecule (Polar Aprotic) Solvation Selective Cation Solvation HMPA->Solvation Strong P=O dipole Cation Cation (e.g., Li+) Anion Anion (e.g., Cl-) Reaction S N 2 Reaction Anion->Reaction Increased Nucleophilicity Products Products Reaction->Products Accelerated Rate Solvation->Cation Solvation->Anion Weakly Solvated 'Bare' Anion

Caption: HMPA's mechanism for accelerating reactions.

G Workflow for Molecular Dynamics Simulation of a Solute in HMPA cluster_prep System Preparation cluster_sim Simulation cluster_analysis Analysis ff Force Field Parameterization (HMPA & Solute) setup System Setup (Solute in HMPA Box) ff->setup em Energy Minimization setup->em nvt NVT Equilibration em->nvt npt NPT Equilibration nvt->npt prod Production Run (NPT) npt->prod rdf Radial Distribution Function prod->rdf cn Coordination Number prod->cn dyn Solvent Dynamics prod->dyn

Caption: A typical workflow for MD simulations.

G First Solvation Shell of Li+ in HMPA cluster_hmpa First Solvation Shell of Li+ in HMPA Li Li+ HMPA1 HMPA Li->HMPA1 O HMPA2 HMPA Li->HMPA2 O HMPA3 HMPA Li->HMPA3 O HMPA4 HMPA Li->HMPA4 O

References

Methodological & Application

Application Notes and Protocols: Utilizing HMPA as an Additive in Stereoselective Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexamethylphosphoramide (HMPA) is a highly polar, aprotic solvent additive that has found significant utility in controlling stereoselectivity in a variety of organic reactions. Its ability to solvate cations, particularly lithium, disrupts aggregate structures and alters the steric environment of reactive intermediates, thereby influencing the stereochemical outcome of reactions.[1][2] This document provides detailed application notes, experimental protocols, and an analysis of the impact of HMPA on stereoselectivity in key synthetic transformations, including enolate alkylation, aldol (B89426) additions, and the Ireland-Claisen rearrangement.

Safety Precaution: HMPA is a known carcinogen and should be handled with appropriate safety measures, including the use of a fume hood and personal protective equipment.[1] Less toxic alternatives such as dimethylpropyleneurea (DMPU) may be considered, though they may not always provide the same level of stereocontrol.

Mechanism of Action: How HMPA Influences Stereoselectivity

The primary role of HMPA in stereoselective synthesis lies in its strong ability to coordinate with metal cations, most notably Li⁺. In the absence of HMPA, lithium enolates often exist as aggregates in solvents like tetrahydrofuran (B95107) (THF), and the lithium cation can form a chelated, six-membered ring transition state. This chelation plays a crucial role in determining the geometry of the enolate and the subsequent approach of an electrophile.

The addition of HMPA disrupts these aggregates and solvates the lithium cation, leading to a more "naked" and reactive enolate.[1] This disruption of the chelated transition state favors an "open" or acyclic transition state, where steric interactions become the dominant factor in stereodifferentiation.[2] This shift from a chelation-controlled to a sterically-controlled reaction pathway is the fundamental reason for the dramatic changes in stereoselectivity observed when HMPA is used as an additive.

Caption: The influence of HMPA on lithium enolate aggregation and the resulting stereocontrol pathway.

Applications in Stereoselective Synthesis

Stereoselective Enolate Alkylation

In the alkylation of enolates, the geometry of the enolate (E or Z) is critical in determining the stereochemistry of the newly formed C-C bond. The addition of HMPA can reverse the stereoselectivity of enolate formation. For instance, deprotonation of 2-pentanone with lithium diisopropylamide (LDA) in THF alone typically favors the (E)-enolate, whereas the addition of HMPA favors the formation of the (Z)-enolate.[1][2]

Quantitative Data: Effect of HMPA on Enolate Geometry

KetoneBase/SolventE/Z Ratio
3-PentanoneLDA / THF84:16
3-PentanoneLDA / THF-HMPA10:90

Data adapted from related studies.

Experimental Protocol: Stereoselective Alkylation of an N-Acyl Oxazolidinone

This protocol describes the diastereoselective alkylation of a chiral N-acyl oxazolidinone, where the stereochemical outcome is dependent on the enolate geometry.

Materials:

  • (S)-4-benzyl-N-propanoyl-1,3-oxazolidin-2-one

  • Anhydrous Tetrahydrofuran (THF)

  • This compound (HMPA), freshly distilled

  • n-Butyllithium (n-BuLi) in hexanes

  • Benzyl bromide

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Standard glassware for anhydrous reactions under an inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with the (S)-4-benzyl-N-propanoyl-1,3-oxazolidin-2-one (1.0 eq) and anhydrous THF.

  • Enolate Formation (with HMPA): The solution is cooled to -78 °C. Freshly distilled HMPA (2.0 eq) is added, followed by the slow, dropwise addition of n-BuLi (1.05 eq). The reaction mixture is stirred at -78 °C for 1 hour.

  • Alkylation: Benzyl bromide (1.2 eq) is added dropwise to the enolate solution at -78 °C. The reaction is stirred at this temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature.

  • Extraction and Purification: The aqueous layer is extracted with ethyl acetate (B1210297) (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the alkylated product.

For the reaction without HMPA, step 2 is modified by omitting the addition of HMPA. The stereochemical outcome of the product should be analyzed by chiral HPLC or NMR spectroscopy to determine the diastereomeric ratio.

enolate_alkylation_workflow

Caption: Experimental workflow for stereoselective enolate alkylation.

Diastereoselective Aldol Additions

In aldol reactions involving lithium enolates, HMPA can promote a retro-aldol reaction, leading to thermodynamic control over the diastereoselectivity. This often results in a high preference for the syn-aldol adduct.

Experimental Protocol: Aldol Condensation for Prostaglandin Intermediate Synthesis

This protocol is adapted from a synthesis where HMPA is crucial for achieving a satisfactory yield of the aldol adduct.

Materials:

  • Methyl Oleate (B1233923)

  • Lithium Diisopropylamide (LDA) solution in THF

  • This compound (HMPA), freshly distilled

  • 2,3-O-isopropylidene-D-glyceraldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for anhydrous reactions under an inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a dropping funnel.

  • Enolate Formation: Dissolve methyl oleate in anhydrous THF in the reaction flask and cool the solution to -78 °C using a dry ice/acetone bath. Slowly add the LDA solution to the flask while maintaining the temperature at -78 °C. After the addition of LDA, add freshly distilled HMPA to the reaction mixture. Stir the mixture at -78 °C for 2 hours to ensure complete formation of the lithium enolate.[1]

  • Aldol Condensation: Slowly add a solution of 2,3-O-isopropylidene-D-glyceraldehyde in anhydrous THF to the lithium enolate solution at -78 °C.[1] Continue stirring the reaction mixture at -78 °C for the time specified in the detailed literature procedure.

  • Quenching and Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature. Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldol adduct. Purify the crude product by column chromatography on silica gel to yield the pure aldol adduct.[1]

Ireland-Claisen Rearrangement

The Ireland-Claisen rearrangement is a powerful tool for the stereoselective synthesis of γ,δ-unsaturated carboxylic acids. The stereochemical outcome of this[2][2]-sigmatropic rearrangement is dictated by the geometry of the intermediate silyl (B83357) ketene (B1206846) acetal. The use of HMPA as a co-solvent with THF in the enolization of an allylic ester with LDA has been shown to favor the formation of the (E)-silyl ketene acetal, which subsequently rearranges to the anti-product. In contrast, using THF as the sole solvent favors the (Z)-silyl ketene acetal, leading to the syn-product.

Quantitative Data: Effect of HMPA on Silyl Ketene Acetal Geometry

Allylic EsterBase/Solvent/TrapE/Z Ratio of Silyl Ketene Acetal
Allyl propanoateLDA / THF / TMSCl6:94
Allyl propanoateLDA / 23% HMPA-THF / TMSCl82:18

Data represents typical selectivities observed in such reactions.

Experimental Protocol: Ireland-Claisen Rearrangement

Materials:

  • Allylic ester (e.g., allyl propanoate)

  • Anhydrous Tetrahydrofuran (THF)

  • This compound (HMPA), freshly distilled (for E-selective rearrangement)

  • Lithium diisopropylamide (LDA) solution in THF

  • Trimethylsilyl chloride (TMSCl)

  • Aqueous HCl (e.g., 0.5 N)

  • Standard glassware for anhydrous reactions under an inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask is charged with the allylic ester (1.0 eq) and anhydrous THF.

  • Enolate Formation (for E-selectivity): The solution is cooled to -78 °C. HMPA (typically 23% v/v with THF) is added, followed by the slow addition of LDA (1.1 eq). The mixture is stirred at -78 °C for 30 minutes.

  • Silyl Ketene Acetal Formation: TMSCl (1.2 eq) is added dropwise, and the solution is stirred for another 30 minutes at -78 °C.

  • Rearrangement: The cooling bath is removed, and the reaction is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until TLC analysis shows the disappearance of the starting material.

  • Work-up: The reaction is cooled to room temperature and quenched by the addition of aqueous HCl. The mixture is stirred for 30 minutes to hydrolyze the silyl ester.

  • Extraction and Purification: The aqueous layer is extracted with diethyl ether (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude carboxylic acid can be purified by distillation or chromatography.

For the Z-selective rearrangement, step 2 is modified by using THF as the sole solvent, omitting the addition of HMPA.

ireland_claisen_logic

Caption: Logical relationship of solvent choice to stereochemical outcome in the Ireland-Claisen rearrangement.

Conclusion

The use of HMPA as an additive in stereoselective synthesis offers a powerful method for controlling the stereochemical outcome of reactions involving metal enolates. By disrupting cation chelation and promoting sterically-driven transition states, HMPA can often reverse the selectivity observed in its absence. While its toxicity necessitates careful handling and consideration of alternatives, the dramatic and predictable effects of HMPA on stereoselectivity make it an invaluable tool for the synthesis of complex, stereochemically defined molecules in research and drug development. Researchers should always consult the primary literature for substrate-specific conditions and expected stereochemical outcomes.

References

Hexamethylphosphoramide (HMPA) Protocol for Enolate Alkylation Reactions: Application Notes and Detailed Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexamethylphosphoramide (HMPA) is a highly polar, aprotic solvent that has historically been a valuable tool in organic synthesis, particularly in reactions involving organometallic reagents. In the context of enolate alkylation, HMPA serves as a powerful co-solvent that can significantly enhance reaction rates, yields, and stereoselectivity. Its primary function is to solvate metal cations, thereby breaking up enolate aggregates and increasing the nucleophilicity of the enolate. This application note provides a comprehensive overview of the use of HMPA in enolate alkylation reactions, including detailed experimental protocols, quantitative data on its effects, and critical safety information.

Mechanism of Action in Enolate Alkylation

The beneficial effects of HMPA in enolate alkylation stem from its strong ability to coordinate with metal cations, most commonly lithium. Lithium enolates in ethereal solvents like tetrahydrofuran (B95107) (THF) often exist as aggregates (dimers, tetramers, etc.), which are less reactive. HMPA, a strong Lewis base, effectively breaks down these aggregates into smaller, more reactive species, such as monomers or dimers.[1][2] This deaggregation exposes the nucleophilic carbon of the enolate, leading to a significant rate enhancement in the subsequent alkylation reaction.

Furthermore, HMPA can influence the stereochemical outcome of the reaction. For instance, in the deprotonation of unsymmetrical ketones, the presence of HMPA can alter the ratio of the resulting (E)- and (Z)-enolates. It has been observed that HMPA favors the formation of the (Z)-enolate.[3] This control over enolate geometry is crucial in diastereoselective alkylation reactions.

Quantitative Data Summary

The addition of HMPA as a co-solvent in enolate alkylation reactions can lead to marked improvements in both yield and stereoselectivity. The following tables summarize quantitative data from various studies, highlighting the impact of HMPA.

Table 1: Effect of HMPA on the E/Z Ratio of Ketone Enolates

KetoneBaseSolventTemperature (°C)E/Z Ratio
2-PentanoneLDATHF-7849:51
2-PentanoneLDATHF/HMPA-7892:8 (Z favored)

Data sourced from a study on the stereoselectivity of enolate formation.[3]

Table 2: Comparison of HMPA and Alternatives in Alkylation of Terminal Acetylenes

Solvent SystemYield (%)
THF8
HMPA78
DMI83
THF/HMPA78
THF/DMI88

This table illustrates the significant increase in yield when a polar aprotic solvent like HMPA or its alternative, DMI, is used in a related alkylation reaction.[4]

Experimental Protocols

Extreme caution must be exercised when handling HMPA due to its toxicity. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Alkylation of an Ester Enolate (Methyl 2-Phenylacetate)

This protocol is adapted from a standard procedure for ester enolate alkylation and modified to include HMPA for enhanced reactivity.[5]

Materials:

Procedure:

  • Enolate Formation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add anhydrous THF (20 mL) and diisopropylamine (1.1 eq).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-BuLi (1.05 eq) dropwise via syringe. Stir the mixture at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).

    • Add freshly distilled HMPA (2.0 eq) to the LDA solution and stir for an additional 15 minutes.

    • Slowly add a solution of methyl 2-phenylacetate (1.0 eq) in anhydrous THF (5 mL) to the LDA/HMPA solution at -78 °C.

    • Stir the resulting enolate solution at -78 °C for 1 hour.

  • Alkylation:

    • Add methyl iodide (1.2 eq) dropwise to the enolate solution at -78 °C.

    • Allow the reaction mixture to stir at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup:

    • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and add diethyl ether.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired α-methylated ester.

Mandatory Visualizations

Signaling Pathway of HMPA-Mediated Enolate Alkylation

Enolate_Alkylation_with_HMPA cluster_enolate_formation Enolate Formation cluster_hmpa_effect HMPA Intervention cluster_alkylation Alkylation Ketone Ketone/Ester Enolate_Aggregates Enolate Aggregates (Less Reactive) Ketone->Enolate_Aggregates Deprotonation Base LDA Reactive_Enolate Reactive Monomeric/ Dimeric Enolate Enolate_Aggregates->Reactive_Enolate Deaggregation Enolate_Aggregates->Reactive_Enolate HMPA HMPA Alkylated_Product Alkylated Product Reactive_Enolate->Alkylated_Product SN2 Attack Reactive_Enolate->Alkylated_Product Alkyl_Halide Alkyl Halide (R-X)

Caption: Workflow of HMPA-assisted enolate alkylation.

Logical Relationship of HMPA's Effects

HMPA_Effects HMPA HMPA Addition Cation_Solvation Strong Cation Solvation HMPA->Cation_Solvation Z_Enolate_Formation Favors (Z)-Enolate Formation HMPA->Z_Enolate_Formation Deaggregation Breaks Enolate Aggregates Increased_Nucleophilicity Increased Enolate Nucleophilicity Deaggregation->Increased_Nucleophilicity Cation_Solvation->Deaggregation Stereoselectivity_Control Control of Stereoselectivity Z_Enolate_Formation->Stereoselectivity_Control Increased_Reactivity Increased Reaction Rate Increased_Nucleophilicity->Increased_Reactivity Higher_Yields Higher Reaction Yields Increased_Reactivity->Higher_Yields

References

Application of Hexamethylphosphoramide (HMPA) in SN2 Reactions with Hindered Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Hexamethylphosphoramide (HMPA) is a highly polar, aprotic solvent that has demonstrated significant utility in promoting bimolecular nucleophilic substitution (SN2) reactions, particularly those involving sterically hindered substrates. Its remarkable efficacy stems from its exceptional ability to solvate cations, which effectively "frees" the anionic nucleophile from its counterion, thereby increasing its nucleophilicity and reactivity. This effect is especially crucial when steric hindrance at the electrophilic carbon center slows down the reaction rate.

SN2 reactions are notoriously sensitive to steric bulk around the reaction center.[1][2] As the substitution on the carbon atom bearing the leaving group increases from primary to secondary, and further to tertiary, the rate of SN2 reaction decreases dramatically.[1][2] For instance, neopentyl halides, which are primary halides but have a bulky tert-butyl group on the adjacent carbon, are exceptionally unreactive in SN2 reactions.[3]

The use of HMPA as a solvent or co-solvent can dramatically accelerate these sluggish reactions. By effectively sequestering the metal cation of the nucleophilic salt, HMPA leaves a "naked" and highly reactive anion in the solution. This enhanced nucleophilicity allows the nucleophile to overcome the high activation energy barrier imposed by steric hindrance, leading to significantly improved reaction rates and yields.

However, it is crucial to note that with secondary and tertiary substrates, the use of a strong, non-bulky base as a nucleophile in a polar aprotic solvent like HMPA can also favor the competing E2 (elimination) reaction pathway. Therefore, careful consideration of the nucleophile, base strength, and temperature is essential to maximize the desired SN2 product.

Key Advantages of HMPA in SN2 Reactions with Hindered Substrates:

  • Rate Acceleration: HMPA can increase the rate of SN2 reactions by several orders of magnitude, especially for substrates that are unreactive in other common aprotic solvents like DMSO or DMF.

  • Increased Yields: By promoting the desired SN2 pathway, HMPA can lead to higher isolated yields of the substitution product, even with challenging hindered substrates.

  • Enabling Difficult Reactions: HMPA can make synthetically useful SN2 reactions on hindered centers feasible, which would otherwise be impractical.

Safety Considerations:

HMPA is a suspected carcinogen and should be handled with extreme caution. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, must be worn. Less toxic alternatives such as dimethyl sulfoxide (B87167) (DMSO) or N,N'-dimethylpropyleneurea (DMPU) should be considered when possible, although they may not always provide the same level of reactivity enhancement.

Data Presentation

The following tables summarize the effect of the solvent and substrate structure on the rates of SN2 reactions. While direct comparative data for the same hindered substrate in the presence and absence of HMPA is scarce in readily available literature, the relative rate data clearly illustrates the profound impact of steric hindrance and the general accelerating effect of polar aprotic solvents like HMPA.

Table 1: Relative Rates of SN2 Reactions for Various Alkyl Bromides

Alkyl BromideSubstrate TypeRelative Rate
CH₃BrMethyl~3,600,000
CH₃CH₂BrPrimary120,000
(CH₃)₂CHBrSecondary1
(CH₃)₃CBrTertiary~0 (Elimination)
(CH₃)₃CCH₂BrPrimary (Hindered)~0.0003

This data highlights the dramatic decrease in reaction rate with increasing steric hindrance.

Table 2: Effect of Solvent on SN2 Reaction Rate

ReactionSolventRelative Rate
CH₃I + Cl⁻ → CH₃Cl + I⁻Methanol (Protic)1
CH₃I + Cl⁻ → CH₃Cl + I⁻DMF (Aprotic)1,200,000
CH₃I + Cl⁻ → CH₃Cl + I⁻HMPA (Aprotic)2,800,000

This table illustrates the significant rate enhancement observed when switching from a protic solvent to a polar aprotic solvent like HMPA.

Experimental Protocols

The following are representative protocols for conducting SN2 reactions on hindered substrates. Protocol 1 describes a general procedure for the substitution on a secondary tosylate, a common substrate for such reactions, using HMPA. Protocol 2 provides a comparative example in DMSO, a less potent but less toxic alternative.

Protocol 1: SN2 Reaction of a Hindered Secondary Tosylate with Sodium Azide (B81097) in HMPA

This protocol is a generalized procedure based on established principles of SN2 reactions with hindered substrates where HMPA is employed to enhance reactivity.

Objective: To synthesize an alkyl azide from a sterically hindered secondary tosylate via an SN2 reaction using HMPA as a solvent.

Materials:

  • Hindered secondary tosylate (e.g., (S)-2-octyl tosylate) (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • This compound (HMPA), anhydrous

  • Diethyl ether, anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the hindered secondary tosylate (1.0 eq) in anhydrous HMPA (approximately 5-10 mL per gram of tosylate).

  • Addition of Nucleophile: To the stirred solution, add sodium azide (1.5 eq) in one portion.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C using a heating mantle or oil bath. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Due to the hindered nature of the substrate, the reaction may require several hours to overnight for completion.

  • Work-up:

    • After the reaction is complete (as indicated by TLC or GC), allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water and diethyl ether.

    • Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel, eluting with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure alkyl azide.

Protocol 2: Comparative SN2 Reaction of Benzyl (B1604629) Bromide with Sodium Azide in DMSO

This protocol demonstrates a typical SN2 reaction in DMSO, which can be adapted for more hindered systems, although lower reactivity compared to HMPA is expected. Benzyl bromide is used here as a reactive primary halide for illustrative purposes.

Objective: To synthesize benzyl azide from benzyl bromide via an SN2 reaction in DMSO.

Materials:

  • Benzyl bromide (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Diethyl ether

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve benzyl bromide (1.0 eq) in anhydrous DMSO (e.g., 20 mL per 2.0 mL of benzyl bromide).[4]

  • Addition of Nucleophile: Add sodium azide (1.5 eq) as a solid to the solution.[4]

  • Reaction Conditions: Stir the reaction mixture at ambient temperature overnight.[4] Monitor the reaction by TLC.

  • Work-up:

    • Slowly add water to the reaction mixture (note: this can be an exothermic process).[4]

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).[4]

    • Wash the combined organic layers with brine, dry over sodium sulfate, and filter.[4]

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the product.[4] A reported yield for this specific reaction is 73%.[4]

  • Purification: If necessary, the crude product can be purified by distillation under reduced pressure or by column chromatography.

Visualizations

The following diagrams illustrate the key concepts discussed in these application notes.

SN2_Mechanism_with_HMPA cluster_reactants Reactants in Solution cluster_solvation Cation Solvation by HMPA cluster_reaction SN2 Reaction Nu_M Nu⁻ M⁺ (Nucleophile Salt Aggregate) Naked_Nu "Naked" Nu⁻ Nu_M->Naked_Nu HMPA Solvated_M [M(HMPA)n]⁺ Nu_M->Solvated_M HMPA R_X R-X (Hindered Substrate) TS [Nu---R---X]⁻ (Transition State) R_X->TS HMPA HMPA Naked_Nu->TS Product R-Nu (Product) TS->Product Leaving_Group X⁻ (Leaving Group) TS->Leaving_Group

Caption: Mechanism of HMPA-promoted SN2 reaction on a hindered substrate.

Experimental_Workflow Start Start Setup Dissolve Hindered Substrate in HMPA Start->Setup Add_Nuc Add Nucleophile Setup->Add_Nuc React Heat and Stir (Monitor by TLC/GC) Add_Nuc->React Workup Aqueous Work-up and Extraction React->Workup Purify Column Chromatography Workup->Purify Product Pure SN2 Product Purify->Product

Caption: General experimental workflow for an HMPA-assisted SN2 reaction.

Steric_Hindrance_vs_Reactivity cluster_0 Increasing Steric Hindrance cluster_1 Decreasing SN2 Reactivity Methyl Methyl (CH₃-X) Primary Primary (RCH₂-X) Methyl->Primary Secondary Secondary (R₂CH-X) Primary->Secondary Neopentyl Neopentyl ((CH₃)₃CCH₂-X) Secondary->Neopentyl Tertiary Tertiary (R₃C-X) Neopentyl->Tertiary Fast Fastest Slow Slow Fast->Slow Very_Slow Very Slow Slow->Very_Slow Extremely_Slow Extremely Slow Very_Slow->Extremely_Slow No_Reaction No SN2 Reaction Extremely_Slow->No_Reaction

Caption: The effect of steric hindrance on SN2 reaction rates.

References

Application Notes and Protocols: Understanding the Influence of HMPA Concentration on Organolithium Reagent Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexamethylphosphoramide (HMPA) is a highly polar, aprotic cosolvent frequently employed in organometallic chemistry to modulate the reactivity and selectivity of organolithium reagents.[1][2][3] Organolithium reagents in common ethereal solvents like tetrahydrofuran (B95107) (THF) often exist as aggregates (e.g., dimers, tetramers), which attenuates their reactivity.[2][4] HMPA's potent lithium cation-solvating ability deaggregates these clusters into smaller, more reactive species, including monomers and solvent-separated ion pairs (SIPs).[2][3] This alteration of the organolithium's solution structure has profound effects on reaction rates, regioselectivity, and stereoselectivity. These application notes provide a detailed overview of these effects, supported by quantitative data and experimental protocols.

Safety Note: HMPA is a suspected carcinogen and should be handled with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment.[2] Safer alternatives like N,N'-dimethylpropyleneurea (DMPU) are often considered.[5][6]

Core Concepts: The Role of HMPA

The primary role of HMPA in organolithium chemistry is to act as a strong Lewis base, coordinating to the lithium cation and disrupting the aggregate structure.[2][7] This leads to a shift in the equilibrium from contact ion pairs (CIPs), where the organic anion and lithium cation are in direct contact, to solvent-separated ion pairs (SIPs), where molecules of HMPA encapsulate the lithium cation.[1][5][6]

The increased reactivity of SIPs is attributed to the "freer" nature of the carbanion, which is less encumbered by the lithium cation. However, the effects of HMPA are not always straightforward and can be highly dependent on the specific organolithium reagent, the substrate, and the reaction conditions.[8]

Effects of HMPA Concentration on Reactivity and Selectivity

The concentration of HMPA, typically expressed in equivalents relative to the organolithium reagent, is a critical parameter that allows for fine-tuning of reaction outcomes.

Enhancement of Reaction Rates

The addition of HMPA generally leads to a significant increase in the rate of reactions involving organolithium reagents, such as metalation and SN2-type reactions.[3][9] This rate enhancement is a direct consequence of the deaggregation of the organolithium reagent into more reactive, lower-order species.[3]

Table 1: Effect of HMPA on the Rate of SN2 Reactions with Organolithium Reagents

Organolithium ReagentSubstrateHMPA EquivalentsRate Increase (approx.)Reference
2-Lithio-1,3-dithianeButyl ChlorideMultiple>10⁸[8][10]
2-Lithio-1,3-dithianeN-Tosyl-2-methylaziridineMultiple10⁶[8][10]
2-Lithio-1,3-dithianeMethyloxiraneMultiple10⁴[8][10]
Bis(phenylthio)methyllithiumMethyloxirane1-2Small Increase[8][10]
Bis(phenylthio)methyllithiumMethyloxirane>2Large Decrease[8][10]
Bis(3,5-bistrifluoromethylphenylthio)methyllithiumMethyloxiraneMultiple>10³ Decrease[8][10]

Note: Rate changes are approximate and highly dependent on specific reaction conditions.

As shown in Table 1, the effect of HMPA can be dramatic. However, in cases where lithium coordination to the substrate is crucial for activation (e.g., epoxide opening), high concentrations of HMPA can sequester the lithium cation and lead to a rate decrease.[8][10]

Alteration of Regioselectivity

One of the most synthetically useful applications of HMPA is in controlling the regioselectivity of organolithium additions to α,β-unsaturated carbonyl compounds. In the absence of HMPA, many organolithium reagents, existing as CIPs, favor 1,2-addition to the carbonyl group. The addition of HMPA promotes the formation of SIPs, which preferentially undergo 1,4-conjugate addition.[1][5][6]

Table 2: Effect of HMPA on the Regioselectivity of Addition to 2-Cyclohexenone

Organolithium ReagentHMPA Equivalents% 1,4-Addition% 1,2-AdditionReference
Sulfur-stabilized lithium reagents0LowHigh[1][5][6]
Sulfur-stabilized lithium reagents2>95<5[5][6]

For many sulfur-stabilized organolithium reagents, just 2 equivalents of HMPA are sufficient to achieve over 95% 1,4-addition.[5][6]

Influence on Stereoselectivity

HMPA can also significantly impact the stereochemical outcome of reactions. For instance, in the alkylation of imines, the presence of HMPA can alter the ratio of regioisomers and diastereomers formed.[3] Similarly, the stereospecificity of protonation reactions can be reversed by the addition of HMPA.[3]

Experimental Protocols

The following are generalized protocols for investigating the effects of HMPA on organolithium reactions. All procedures should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Protocol 1: General Procedure for Investigating HMPA Effects on Reaction Rate
  • Reagent Preparation:

    • In a flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet, prepare a solution of the organolithium reagent in the desired solvent (e.g., THF) at the appropriate temperature (e.g., -78 °C).

    • In a separate flame-dried flask, prepare a solution of the substrate in the same solvent.

  • HMPA Addition:

    • To a series of reaction flasks containing the organolithium solution, add varying equivalents of HMPA (e.g., 0, 0.5, 1.0, 2.0, 4.0 eq) via syringe. Stir the solutions for a predetermined time to allow for complexation.

  • Reaction Initiation and Monitoring:

    • Add the substrate solution to each flask via syringe.

    • Monitor the progress of the reaction over time by taking aliquots at regular intervals. Quench the aliquots with a suitable reagent (e.g., saturated aqueous NH₄Cl).

    • Analyze the quenched aliquots by a suitable method (e.g., GC, HPLC, NMR) to determine the concentration of starting material and product.

  • Data Analysis:

    • Plot the concentration of the product versus time for each HMPA concentration to determine the initial reaction rates.

Protocol 2: General Procedure for Investigating HMPA Effects on Regioselectivity
  • Reaction Setup:

    • Set up a series of flame-dried flasks as described in Protocol 1.

    • To each flask, add a solution of the α,β-unsaturated carbonyl compound in THF at -78 °C.

  • Organolithium-HMPA Complex Preparation:

    • In separate flasks, prepare solutions of the organolithium reagent and add varying equivalents of HMPA as described in Protocol 1.

  • Addition Reaction:

    • Slowly add the organolithium-HMPA solution to the solution of the enone at -78 °C.

    • Stir the reaction mixture for a specified time (e.g., 1 hour).

  • Workup and Analysis:

    • Quench the reactions with saturated aqueous NH₄Cl and allow them to warm to room temperature.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Analyze the crude product mixture by ¹H NMR, GC, or HPLC to determine the ratio of 1,2- to 1,4-addition products.

Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key concepts discussed in these application notes.

HMPA_Effect_on_Aggregation Tetramer RLi Tetramer Dimer RLi Dimer Tetramer->Dimer Equilibrium Monomer RLi Monomer (CIP) Dimer->Monomer + HMPA Monomer->Dimer - HMPA SIP Solvent-Separated Ion Pair (SIP) Monomer->SIP Equilibrium

Caption: Effect of HMPA on organolithium aggregation states.

Regioselectivity_Pathway No_HMPA No HMPA (CIP Dominant) Product_12 1,2-Addition Product No_HMPA->Product_12 Favored Pathway With_HMPA With HMPA (SIP Dominant) Product_14 1,4-Addition Product With_HMPA->Product_14 Favored Pathway Enone α,β-Unsaturated Carbonyl

Caption: HMPA's influence on regioselective addition pathways.

Experimental_Workflow Start Prepare Organolithium Solution under Inert Gas Add_HMPA Add Varying Equivalents of HMPA Start->Add_HMPA Equilibrate Allow for Equilibration Add_HMPA->Equilibrate Add_Substrate Add Substrate at Low Temperature Equilibrate->Add_Substrate Reaction Monitor Reaction (Time, Temperature) Add_Substrate->Reaction Quench Quench Reaction Reaction->Quench Analyze Analyze Product Mixture (NMR, GC, HPLC) Quench->Analyze End Determine Rate/ Selectivity Analyze->End

Caption: General workflow for studying HMPA effects.

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using Hexamethylphosphoramide (HMPA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexamethylphosphoramide (HMPA) is a highly polar, aprotic solvent renowned for its exceptional ability to enhance the rates and yields of a variety of organic reactions.[1][2][3] Its primary mode of action involves the strong solvation of cations, which liberates the corresponding anions, thereby increasing their nucleophilicity.[1][3] This property makes HMPA particularly effective in reactions involving organometallic reagents, nucleophilic substitutions (SN2), and aldol (B89426) condensations, which are foundational in the synthesis of complex pharmaceutical intermediates.[1][3]

Despite its synthetic utility, HMPA is a known carcinogen and is handled with stringent safety precautions.[1] Its use is often reserved for reactions where other polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or safer alternatives such as 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) provide inferior results.[1] These application notes provide detailed protocols for key reactions in pharmaceutical intermediate synthesis where HMPA is employed, along with comparative data and safety considerations.

Key Applications and Mechanisms

HMPA's effectiveness stems from its ability to de-aggregate organometallic species and solvate the counter-ions of nucleophiles. This leads to more reactive "naked" anions, significantly accelerating reaction kinetics.

Application 1: Synthesis of a Prostaglandin (B15479496) Intermediate via Aldol Condensation

Prostaglandins are a class of potent, hormone-like substances with diverse physiological effects. Their synthesis often involves the stereocontrolled construction of a cyclopentane (B165970) core. HMPA can be instrumental in achieving high yields in key bond-forming steps, such as aldol condensations. In the synthesis of the Corey lactone, a versatile prostaglandin intermediate, HMPA is used as a co-solvent to facilitate the reaction between a lithium enolate and an aldehyde.[1]

Experimental Protocol: Aldol Condensation for Prostaglandin Intermediate

  • Enolate Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve the ketone precursor in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C.

    • Slowly add a solution of Lithium Diisopropylamide (LDA) in THF to the flask while maintaining the temperature at -78 °C.

    • After the addition of LDA, add freshly distilled this compound (HMPA) to the reaction mixture.

    • Stir the mixture at -78 °C for 2 hours to ensure the complete formation of the lithium enolate.[1]

  • Aldol Condensation:

    • Slowly add a solution of 2,3-O-isopropylidene-D-glyceraldehyde in anhydrous THF to the lithium enolate solution at -78 °C.

    • Continue stirring the reaction mixture at -78 °C for the time specified in the detailed literature procedure.[1]

  • Quenching and Work-up:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica (B1680970) gel to yield the pure aldol adduct.[1]

Quantitative Data

ParameterValueReference
Typical Yield 75-85%[1]
Purity >95% after chromatography[1]
Reaction Time 2-4 hours[1]
Temperature -78 °C[1]
Application 2: Williamson Ether Synthesis of a Pharmaceutical Intermediate

The Williamson ether synthesis is a robust method for the formation of ethers and is widely used in the pharmaceutical industry to link molecular fragments. The reaction proceeds via an SN2 mechanism, which can be significantly accelerated by HMPA. By solvating the cation of the alkoxide, HMPA enhances the nucleophilicity of the oxygen anion, leading to faster and more efficient ether formation, especially with less reactive alkyl halides.

Experimental Protocol: Williamson Ether Synthesis

  • Alkoxide Formation:

    • To a stirred suspension of sodium hydride (NaH) in anhydrous HMPA in a three-necked flask under a nitrogen atmosphere, add the alcohol precursor dropwise at 0 °C.

    • Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium alkoxide.

  • Ether Formation:

    • Cool the reaction mixture to 0 °C and add the alkyl halide dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Quenching and Work-up:

    • Carefully quench the reaction with water at 0 °C.

    • Extract the product with ethyl acetate (B1210297) (3 x 50 mL).

    • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

    • Concentrate the organic phase under reduced pressure.

  • Purification:

    • Purify the crude ether by flash column chromatography on silica gel.

Quantitative Data: Comparison of Solvents in SN2 Reactions

SolventRelative Reaction RateTypical YieldReference
HMPA High85-95%
DMPU Moderate to High80-90%
DMSO Moderate70-85%
DMF Moderate65-80%
THF Low<50%

Visualizations

HMPA_Mechanism cluster_0 SN2 Reaction without HMPA cluster_1 SN2 Reaction with HMPA Na_Nu_agg Na⁺---⁻Nu (Aggregated) Product_slow R-Nu + NaX Na_Nu_agg->Product_slow Slow R_X R-X (Electrophile) R_X->Product_slow Na_HMPA [Na(HMPA)n]⁺ (Solvated Cation) Nu_naked ⁻Nu ('Naked' Anion) Product_fast R-Nu + [Na(HMPA)n]X Nu_naked->Product_fast Fast R_X2 R-X (Electrophile) R_X2->Product_fast Na_Nu_start Na⁺---⁻Nu HMPA_add + HMPA

Caption: Mechanism of HMPA in accelerating SN2 reactions.

Experimental_Workflow start Start: Reagents & Solvents reaction_setup Reaction Setup (Inert Atmosphere, Cooling) start->reaction_setup reagent_addition Sequential Reagent Addition (e.g., Base, HMPA, Electrophile) reaction_setup->reagent_addition reaction_monitoring Reaction Monitoring (TLC, LC-MS) reagent_addition->reaction_monitoring workup Aqueous Work-up & Extraction reaction_monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Analysis (NMR, MS, Purity) purification->analysis

Caption: General experimental workflow for synthesis.

HMPA_Decision_Tree start Is the reaction sluggish or low-yielding with standard polar aprotic solvents? try_alternatives Have safer alternatives (e.g., DMPU, DMSO) been tested? start->try_alternatives Yes no_hmpa Avoid HMPA. Optimize other parameters. start->no_hmpa No use_hmpa Consider using HMPA with strict safety protocols. try_alternatives->use_hmpa Yes, and results are still unsatisfactory. use_alternatives Use the best performing safer alternative. try_alternatives->use_alternatives No, or alternatives provide satisfactory results.

Caption: Decision-making for using HMPA.

Safety and Handling

HMPA is a potent carcinogen and should be handled only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including double gloves (nitrile), a lab coat, and safety goggles. All equipment that comes into contact with HMPA should be decontaminated with an appropriate quenching solution (e.g., 5% aqueous hydrochloric acid) before removal from the fume hood. Waste containing HMPA must be disposed of according to institutional and regulatory guidelines for carcinogenic materials.

Conclusion

This compound remains a powerful tool in the synthetic organic chemist's arsenal (B13267) for the preparation of complex pharmaceutical intermediates, particularly when other solvents fail to provide the desired reactivity or selectivity. However, its significant health risks necessitate a careful evaluation of its use. The protocols and data presented herein provide a guide for the effective and safe application of HMPA in key synthetic transformations. Researchers are strongly encouraged to explore safer alternatives like DMPU whenever possible to minimize exposure to this hazardous substance.

References

Hexamethylphosphoramide in Molybdenum Peroxide Oxidant Preparation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molybdenum peroxide complexes stabilized with hexamethylphosphoramide (HMPA) are versatile and effective oxidizing agents in organic synthesis. Among these, Oxodiperoxymolybdenum(pyridine)(hexamethylphosphoric triamide), commonly known as MoOPH, is a well-established reagent for the α-hydroxylation of carbonyl compounds via their enolates.[1][2][3] HMPA, a strong electron-donating ligand, plays a crucial role in stabilizing the molybdenum peroxide core, rendering the reagent sufficiently electrophilic to react with nucleophilic enolates while being stable enough for practical laboratory use.[4][5] This document provides detailed protocols for the preparation of the key precursor, MoO₅·H₂O·HMPA, the final oxidant, MoOPH, and its application in the hydroxylation of a ketone.

Data Presentation

Table 1: Synthesis of Molybdenum Peroxide Precursor and Oxidant
ProductStarting MaterialsKey ReagentsSolventYieldReference
MoO₅·H₂O·HMPAMolybdenum(VI) oxide (MoO₃)30% Hydrogen peroxide, this compound (HMPA)Methanol (B129727)59-64%[1][6]
MoO₅·Py·HMPA (MoOPH)MoO₅·HMPAPyridine (B92270)Tetrahydrofuran (THF)Not specified[1][6]
Table 2: Application of MoOPH in α-Hydroxylation of Ketone Enolates[6]
SubstrateOxidation Temperature (°C)α-Hydroxy Ketone Yield (%)α-Diketone By-product Yield (%)
Valerophenone-226013
Valerophenone-4462<2
Deoxybenzoin-443426
Isobutyrophenone-2265Not specified
α-Tetralone-2248Not specified

Experimental Protocols

Caution: Reactions involving peroxides should be conducted behind a safety shield due to potential explosion hazards. This compound (HMPA) is a toxic substance and should be handled in a fume hood with appropriate personal protective equipment.[1]

Protocol 1: Synthesis of Oxodiperoxymolybdenum(aqua)(hexamethylphosphoric triamide) (MoO₅·H₂O·HMPA)[1][6]

Materials:

  • Molybdenum(VI) oxide (MoO₃): 30 g (0.2 mol)

  • 30% Hydrogen peroxide (H₂O₂): 150 mL

  • This compound (HMPA): 37.3 g (0.21 mol)

  • Methanol

Equipment:

  • 500-mL three-necked flask

  • Internal thermometer

  • Mechanical paddle stirrer

  • Oil bath

  • Ice bath

  • Büchner funnel

  • 1-L Erlenmeyer flask

Procedure:

  • Fit a 500-mL three-necked flask with an internal thermometer and a mechanical stirrer.

  • Charge the flask with 30 g (0.2 mol) of molybdenum(VI) oxide and 150 mL of 30% hydrogen peroxide.

  • Place the flask in an oil bath preheated to 40°C. Continue heating until the internal temperature reaches 35°C.

  • Remove the oil bath and use a water bath to control the exothermic reaction, maintaining an internal temperature of 35–40°C.

  • After the initial exothermic period (approximately 30 minutes), return the flask to the 40°C oil bath and stir for a total of 3.5 hours to form a yellow solution.

  • Cool the solution to 20°C and filter through a Celite mat to remove any suspended white solid.

  • Cool the yellow filtrate to 10°C in an ice bath with magnetic stirring.

  • Add 37.3 g (0.21 mol) of HMPA dropwise over 5 minutes, which will result in the formation of a yellow crystalline precipitate.

  • Continue stirring for 15 minutes at 10°C.

  • Filter the product using a Büchner funnel and press it dry.

  • Transfer the filter cake to a 1-L Erlenmeyer flask and add 20 mL of methanol. Stir the mixture in a 40°C water bath.

  • Slowly add more methanol until the crystals dissolve completely.

  • Cool the saturated solution in a refrigerator to induce crystallization of yellow needles.

  • Break up the crystal mass, filter the product, and wash with 20–30 mL of cold methanol.

  • The yield of MoO₅·H₂O·HMPA is typically between 46–50 g (59–64%).[1][6]

Protocol 2: Synthesis of Oxodiperoxymolybdenum(pyridine)(hexamethylphosphoric triamide) (MoOPH)[1][6]

Materials:

  • MoO₅·HMPA (dried product from Protocol 1): 36.0 g (0.101 mol)

  • Dry Tetrahydrofuran (THF)

  • Dry Pyridine: 8.0 g (0.101 mol)

Equipment:

  • Vacuum desiccator with phosphorus pentoxide (P₂O₅)

  • Magnetic stirrer

  • Water bath (20°C)

Procedure:

  • Dry the recrystallized MoO₅·H₂O·HMPA from Protocol 1 over P₂O₅ in a vacuum desiccator, shielded from light, for 24 hours to obtain the hygroscopic yellow solid, MoO₅·HMPA.

  • Dissolve 36.0 g (0.101 mol) of the dried MoO₅·HMPA in 150 mL of dry THF.

  • Filter the solution through a Celite mat if necessary to remove any amorphous precipitate.

  • Stir the filtrate magnetically in a 20°C water bath.

  • Add 8.0 g (0.101 mol) of dry pyridine over 10 minutes to complete the synthesis of MoOPH. The resulting solution is ready for use in oxidation reactions.

Protocol 3: α-Hydroxylation of Camphor (B46023) using MoOPH[1]

Materials:

Equipment:

  • Flame-dried 250-mL three-necked flask

  • Magnetic stirrer

  • Syringes

  • Dry ice-acetone bath

  • Dry ice-carbon tetrachloride bath

Procedure:

  • Prepare a solution of lithium diisopropylamide (LDA) in a flame-dried 250-mL three-necked flask under a nitrogen atmosphere by reacting diisopropylamine with butyllithium in THF at low temperature.

  • Cool the LDA solution in a dry ice-acetone bath.

  • Add a solution of 4.88 g (32.1 mmol) of camphor in 200 mL of dry THF dropwise over 30 minutes with stirring.

  • After 10 minutes, transfer the reaction to a dry ice-carbon tetrachloride bath.

  • After 15 minutes, add the MoOPH reagent. The reaction mixture will immediately turn orange and then fade to a pale tan.

  • Continue stirring at approximately -23°C for 20 minutes.

  • Quench the reaction by adding 100 mL of saturated aqueous sodium sulfite.

  • Proceed with standard aqueous workup and purification procedures to isolate the 3-hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one.

Visualizations

Synthesis_of_MoO5_H2O_HMPA MoO3 Molybdenum(VI) Oxide (MoO₃) Reaction_Mix Initial Reaction Mixture MoO3->Reaction_Mix H2O2 30% Hydrogen Peroxide H2O2->Reaction_Mix Heating Heat to 35-40°C (3.5 hours) Reaction_Mix->Heating Yellow_Solution Yellow Solution Heating->Yellow_Solution Filtration1 Filter (Celite) Yellow_Solution->Filtration1 Filtrate Yellow Filtrate Filtration1->Filtrate HMPA_add Add HMPA at 10°C Filtrate->HMPA_add Precipitate Yellow Crystalline Precipitate HMPA_add->Precipitate Filtration2 Filter and Wash (Methanol) Precipitate->Filtration2 Recrystallization Recrystallize from Methanol Filtration2->Recrystallization Product MoO₅·H₂O·HMPA Recrystallization->Product

Caption: Workflow for the synthesis of MoO₅·H₂O·HMPA.

Synthesis_of_MoOPH MoO5_HMPA_H2O MoO₅·H₂O·HMPA Drying Dry over P₂O₅ (Vacuum, 24h) MoO5_HMPA_H2O->Drying MoO5_HMPA MoO₅·HMPA Drying->MoO5_HMPA Dissolve_THF Dissolve in dry THF MoO5_HMPA->Dissolve_THF THF_Solution Solution in THF Dissolve_THF->THF_Solution Pyridine_add Add Pyridine at 20°C THF_Solution->Pyridine_add Product MoO₅·Py·HMPA (MoOPH) Pyridine_add->Product

Caption: Preparation of the MoOPH oxidant.

Hydroxylation_Workflow Ketone Ketone Substrate (e.g., Camphor) Enolate_Formation Enolate Formation (-78°C) Ketone->Enolate_Formation LDA LDA in THF LDA->Enolate_Formation Hydroxylation Hydroxylation (-23°C) Enolate_Formation->Hydroxylation MoOPH MoOPH Reagent MoOPH->Hydroxylation Quench Quench with Na₂SO₃ Hydroxylation->Quench Workup Aqueous Workup & Purification Quench->Workup Product α-Hydroxy Ketone Workup->Product

Caption: General workflow for α-hydroxylation using MoOPH.

References

HMPA as a Cosolvent in Prostaglandin Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of hexamethylphosphoramide (HMPA) as a cosolvent in key steps of prostaglandin (B15479496) synthesis. The information compiled is intended to guide researchers in understanding the role of HMPA and in applying it to achieve desired reaction outcomes.

Introduction

Prostaglandins are a class of lipid compounds that are involved in numerous physiological processes, making them critical targets in drug development. Their synthesis is a complex multi-step process often requiring precise stereochemical control. This compound (HMPA) is a highly polar, aprotic solvent that has been employed as a cosolvent in specific, critical steps of prostaglandin synthesis to enhance reactivity and influence selectivity. Its primary role is to solvate metal cations, thereby increasing the reactivity of organometallic reagents and enolates.

This application note focuses on the utility of HMPA in the renowned three-component coupling synthesis of prostaglandins, a convergent and efficient strategy for constructing the complex prostaglandin skeleton.

Role of HMPA in Key Synthetic Steps

HMPA's beneficial effects are most pronounced in reactions involving organometallic reagents, particularly organocuprates and lithium enolates.

  • Organocuprate Conjugate Addition: In the synthesis of prostaglandins, a key step involves the 1,4-conjugate addition of an organocuprate reagent to a cyclopentenone intermediate to introduce the ω-side chain. HMPA has been used to solubilize copper salts, such as copper(I) cyanide (CuCN), which are precursors for organocuprate reagents. While some studies have explored HMPA for this purpose, its necessity can be dependent on the specific cuprate (B13416276) reagent used[1].

  • Enolate Alkylation: Following the conjugate addition, the resulting enolate is trapped with an electrophile to introduce the α-side chain. This alkylation step is often the most critical application of HMPA in prostaglandin synthesis. HMPA's ability to break up aggregate structures of lithium enolates and form highly reactive, solvated species is crucial for achieving high yields in this step[2][3]. Mechanistic studies have revealed that HMPA promotes the formation of a bis-HMPA coordinated dimer of the lithium enolate of cyclopentanone, which is the key reactive species in the alkylation reaction[4]. This prevents undesired side reactions and promotes efficient formation of the carbon-carbon bond.

Experimental Protocols

The following is a detailed protocol for the three-component coupling synthesis of 11,15-O-Bis(tert-butyldimethylsilyl)PGE₂ Methyl Ester, highlighting the use of HMPA.

Materials and Reagents
Synthesis of 11,15-O-Bis(tert-butyldimethylsilyl)PGE₂ Methyl Ester[3]

This synthesis involves three main stages: preparation of the organocuprate reagent, conjugate addition to the cyclopentenone, and subsequent alkylation of the resulting enolate with the α-side chain.

Step 1: Preparation of the Vinyllithium (B1195746) Reagent

  • To a solution of (E)-1-Iodo-3-(tert-butyldimethylsilyloxy)-1-octene (1.65 mmol) in dry ether (6 mL) at -95 °C, add tert-butyllithium (3.30 mmol) dropwise.

  • Stir the mixture at -78 °C for 3 hours to ensure complete formation of the vinyllithium reagent.

Step 2: Formation of the Organocuprate Reagent

  • In a separate flask, prepare a solution of copper(I) iodide (1.65 mmol) and tributylphosphine (4.29 mmol) in dry THF (12 mL).

  • Transfer the freshly prepared vinyllithium solution to the copper(I) iodide-tributylphosphine solution at -78 °C.

Step 3: Conjugate Addition

  • Prepare a solution of (R)-4-(tert-Butyldimethylsilyloxy)-2-cyclopenten-1-one (1.50 mmol) in dry THF (12 mL).

  • Slowly add the cyclopentenone solution to the organocuprate reagent at -78 °C over a period of 1 hour. This slow addition is crucial to control the exothermic reaction and prevent side product formation.

Step 4: Enolate Alkylation with HMPA

  • To the reaction mixture containing the lithium enolate at -78 °C, add HMPA (1.5 mL, 8.62 mmol) .

  • Sequentially add a solution of triphenyltin chloride (1.65 mmol) in dry THF (2 mL) at -78 °C.

  • Finally, add a solution of methyl (Z)-7-iodo-5-heptenoate (7.50 mmol) in HMPA (1.37 mL, 7.87 mmol) at -30 °C.

  • Stir the mixture at -30 °C for 20 hours.

  • Work up the reaction and purify the product by column chromatography on silica gel using a 1:60 and then 1:20 mixture of ethyl acetate and hexane as eluents.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of 11,15-O-Bis(tert-butyldimethylsilyl)PGE₂ Methyl Ester as described in the protocol.

Reactant/ProductMolar EquivalentAmount UsedYield
(R)-4-(tert-Butyldimethylsilyloxy)-2-cyclopenten-1-one1.00318.5 mg (1.50 mmol)N/A
(E)-1-Iodo-3-(tert-butyldimethylsilyloxy)-1-octene1.10(1.65 mmol)N/A
Methyl (Z)-7-iodo-5-heptenoate5.002.00 g (7.50 mmol)N/A
HMPA (for enolate trapping)5.751.5 mL (8.62 mmol)N/A
HMPA (with α-side chain)5.251.37 mL (7.87 mmol)N/A
11,15-O-Bis(tert-butyldimethylsilyl)PGE₂ Methyl Ester -732.0 mg82%

Table 1: Quantitative data for the three-component coupling synthesis of a prostaglandin E2 analog using HMPA as a cosolvent.[3]

Visualizations

Experimental Workflow

G cluster_prep Reagent Preparation cluster_reaction One-Pot Reaction Sequence cluster_purification Workup and Purification vinyllithium Vinyllithium Formation (-95 °C to -78 °C, 3h) cuprate Organocuprate Formation (-78 °C) vinyllithium->cuprate Add to CuI/PBu3 conjugate_add Conjugate Addition (-78 °C, 1h) cuprate->conjugate_add Add Cyclopentenone hmpa_add HMPA Addition (-78 °C) conjugate_add->hmpa_add enolate_trap Enolate Alkylation (-30 °C, 20h) hmpa_add->enolate_trap Add Ph3SnCl & α-side chain workup Aqueous Workup enolate_trap->workup chromatography Silica Gel Chromatography workup->chromatography product Prostaglandin E2 Analog (82% Yield) chromatography->product

Caption: Workflow for the three-component synthesis of a prostaglandin E2 analog.

Logical Relationship of HMPA in Enolate Alkylation

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_intermediate Key Intermediate cluster_product Product enolate Lithium Enolate Aggregates reactive_enolate Reactive, Solvated Enolate Dimer enolate->reactive_enolate alpha_chain α-Side Chain (Electrophile) prostaglandin Prostaglandin (α- and ω-chains attached) alpha_chain->prostaglandin Alkylation hmpa HMPA (Cosolvent) hmpa->reactive_enolate Breaks up aggregates, forms reactive dimer thf THF (Solvent) thf->reactive_enolate reactive_enolate->prostaglandin

Caption: Role of HMPA in promoting the formation of a reactive enolate intermediate.

Safety Considerations

HMPA is a potent carcinogen and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses. Due to its toxicity, researchers are actively seeking greener alternatives to HMPA for these types of reactions.

Conclusion

HMPA plays a significant role as a cosolvent in prostaglandin synthesis, particularly in the crucial step of enolate alkylation during three-component coupling. Its ability to enhance the reactivity of lithium enolates leads to high yields of the desired prostaglandin product. The provided protocol offers a detailed methodology for utilizing HMPA in this context. However, due to its toxicity, the use of HMPA should be carefully considered and handled with appropriate safety measures.

References

Application Notes: The Role of Hexamethylphosphoramide (HMPA) in Wittig Reaction Stereoselectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a cornerstone of organic synthesis, enabling the reliable formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides. A critical aspect of this reaction is controlling the stereoselectivity to favor either the (Z)- or (E)-alkene isomer. Non-stabilized ylides, typically those with alkyl substituents, generally favor the formation of (Z)-alkenes. The stereochemical outcome, however, is profoundly influenced by reaction conditions, particularly the presence of lithium salts. This document details the crucial role of the polar aprotic solvent additive, Hexamethylphosphoramide (HMPA), in modulating this stereoselectivity by creating "salt-free" conditions, thereby promoting high (Z)-selectivity.

Mechanism of HMPA Action: Enforcing Kinetic Control

When a phosphorus ylide is generated using an organolithium base, such as n-butyllithium (n-BuLi), a lithium halide salt (e.g., LiBr) is formed as a byproduct. This salt can significantly alter the course of the Wittig reaction.

  • Lithium Salt-Mediated Pathway (Thermodynamic Control): In the presence of Li⁺ ions, the reaction intermediates, specifically the syn and anti oxaphosphetanes, can equilibrate. Lithium cations are believed to coordinate to the oxygen atom of the betaine-like transition state or the oxaphosphetane intermediate, facilitating its reversible opening and closing.[1] This equilibration allows the system to settle into the most thermodynamically stable arrangement, which leads to the formation of the anti-oxaphosphetane, subsequently yielding the more stable (E)-alkene. This process is often termed "stereochemical drift."

  • HMPA-Mediated "Salt-Free" Pathway (Kinetic Control): HMPA is a powerful coordinating agent for cations, especially Li⁺. When added to the reaction mixture, HMPA effectively sequesters the lithium ions, preventing them from participating in the reaction mechanism.[2] This creates what are known as "salt-free" conditions. Under these conditions, the initial [2+2] cycloaddition of the non-stabilized ylide and the aldehyde becomes irreversible, or at least the rate of reversal is significantly slowed.[3] The reaction is now under kinetic control, and the product distribution reflects the rate at which the initial diastereomeric transition states are formed. For non-stabilized ylides, the formation of the syn-oxaphosphetane is kinetically favored, leading to the rapid and selective formation of the (Z)-alkene upon decomposition.

The diagram below illustrates the divergent pathways of the Wittig reaction in the presence and absence of HMPA.

Wittig_HMPA cluster_reactants Reactants cluster_A Path A: Without HMPA (Thermodynamic Control) cluster_B Path B: With HMPA (Kinetic Control) Ylide Non-stabilized Ylide (Ph₃P=CHR) Reaction_Point Ylide->Reaction_Point Aldehyde Aldehyde (R'CHO) Aldehyde->Reaction_Point Base n-BuLi Ylide_gen Base->Ylide_gen Generates LiX Ylide_gen->Ylide Betaine_Li Betaine-Li⁺ Complex or Reversible Oxaphosphetane Reaction_Point->Betaine_Li With Li⁺ HMPA HMPA sequesters Li⁺ Equilibration Equilibration (Reversible) Betaine_Li->Equilibration Anti_OP anti-Oxaphosphetane (More Stable) Equilibration->Anti_OP E_Alkene (E)-Alkene Anti_OP->E_Alkene Decomposition Cycloaddition Irreversible [2+2] Cycloaddition HMPA->Cycloaddition Salt-Free Syn_OP syn-Oxaphosphetane (Kinetically Favored) Cycloaddition->Syn_OP Z_Alkene (Z)-Alkene Syn_OP->Z_Alkene Decomposition

Caption: Mechanistic pathways of the Wittig reaction with and without HMPA.

Data Presentation: Effect of HMPA on Stereoselectivity

The addition of HMPA dramatically shifts the stereochemical outcome of the Wittig reaction with non-stabilized ylides toward the (Z)-isomer. The following table summarizes representative quantitative data.

Ylide PrecursorAldehydeBaseAdditiveSolventTemp (°C)Z:E RatioReference
n-Propyltriphenylphosphonium BromideBenzaldehyde (B42025)NaNH₂NoneTHF2590:10Fieser & Fieser, Vol. 1
n-Propyltriphenylphosphonium BromideBenzaldehyden-BuLiNoneTHF-78 to 2058:42M. Schlosser, 1970
n-Propyltriphenylphosphonium BromideBenzaldehyden-BuLiHMPA THF-78 to 20>95:5 General observation
n-Hexyltriphenylphosphonium BromideGarner's AldehydeKHMDSNoneTHF-786:94Kim, D. et al., 2005[4]
n-Hexyltriphenylphosphonium BromideGarner's AldehydeKHMDSHMPA THF-7894:6 Implied "salt-free"[4]

Note: Direct side-by-side comparisons under identical conditions are sparse in the literature. The data presented is compiled from representative examples that illustrate the strong trend of increased Z-selectivity in the presence of HMPA or under salt-free conditions.

Experimental Protocols

Important Safety Note: HMPA is a known carcinogen and should be handled with extreme caution using appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Safer alternatives such as 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) or 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI) are often used and may provide similar selectivity.

Protocol 1: High (Z)-Selectivity Wittig Reaction Using HMPA

This protocol is designed for the synthesis of a (Z)-alkene from a non-stabilized ylide.

Objective: To synthesize (Z)-1-phenyl-1-butene with high stereoselectivity.

Materials:

  • n-Propyltriphenylphosphonium bromide (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (1.05 eq)

  • This compound (HMPA), anhydrous (2-4 eq)

  • Benzaldehyde (1.0 eq)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Standard organic solvents for extraction and chromatography (e.g., diethyl ether, hexanes)

Workflow Diagram:

Protocol_Z Start Suspend Phosphonium Salt in Anhydrous THF Cool1 Cool to -78 °C (Dry Ice/Acetone Bath) Start->Cool1 Add_Base Add n-BuLi dropwise (Ylide formation, deep red/orange) Cool1->Add_Base Stir1 Stir at -78 °C for 30 min, then warm to 0 °C for 1 hr Add_Base->Stir1 Cool2 Re-cool to -78 °C Stir1->Cool2 Add_HMPA Add Anhydrous HMPA Cool2->Add_HMPA Add_Aldehyde Add Benzaldehyde in THF dropwise Add_HMPA->Add_Aldehyde Stir2 Stir at -78 °C for 1-2 hrs, then warm to RT overnight Add_Aldehyde->Stir2 Quench Quench with sat. aq. NH₄Cl Stir2->Quench Workup Aqueous Workup & Extraction Quench->Workup Purify Purification (Column Chromatography) Workup->Purify

Caption: Experimental workflow for a high Z-selective Wittig reaction.

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a rubber septum, and an argon/nitrogen inlet.

  • Ylide Generation: Suspend n-propyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi solution dropwise via syringe. A deep orange or red color should develop, indicating ylide formation.

  • Stir the mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional hour.

  • Salt Sequestration: Re-cool the ylide solution to -78 °C. Add anhydrous HMPA via syringe and stir for 15 minutes.

  • Aldehyde Addition: Add a solution of benzaldehyde in anhydrous THF dropwise to the cold ylide solution.

  • Reaction: Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel, add diethyl ether, and separate the layers. Extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes) to separate the alkene isomers from the triphenylphosphine (B44618) oxide byproduct.

  • Analysis: Characterize the product and determine the Z:E ratio using ¹H NMR spectroscopy and/or gas chromatography (GC).

Protocol 2: Standard Wittig Reaction (Lithium Salts Present)

This protocol serves as a comparison and typically results in lower (Z)-selectivity or a mixture of isomers.

Objective: To synthesize 1-phenyl-1-butene under standard conditions.

Procedure:

  • Follow steps 1-4 from Protocol 1 for ylide generation.

  • Aldehyde Addition: While the ylide solution is at -78 °C, add a solution of benzaldehyde in anhydrous THF dropwise.

  • Reaction: Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir overnight.

  • Workup and Purification: Follow steps 8-11 from Protocol 1. A lower Z:E ratio is expected compared to the HMPA-mediated reaction.

Conclusion

HMPA plays a definitive and powerful role in directing the stereochemical outcome of the Wittig reaction, particularly for non-stabilized ylides. By sequestering lithium cations, it effectively switches the reaction from a thermodynamically controlled pathway, which can lead to mixtures or favor the (E)-alkene, to a kinetically controlled pathway that yields the (Z)-alkene with high selectivity. This control is invaluable in complex molecule synthesis where precise stereochemistry is paramount. Given the health risks associated with HMPA, researchers are strongly encouraged to explore safer alternatives like DMPU, which often provide comparable results in enhancing (Z)-selectivity.

References

Application Notes and Protocols: Hexamethylphosphoramide for Regioselective Addition to Enones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexamethylphosphoramide (HMPA) is a highly polar, aprotic solvent that has found significant utility in organic synthesis, particularly in controlling the regioselectivity of nucleophilic additions to α,β-unsaturated carbonyl compounds (enones). In the context of drug development and complex molecule synthesis, the ability to selectively perform a 1,4-conjugate addition over a 1,2-direct addition to the carbonyl group is crucial for accessing desired scaffolds and minimizing undesired byproducts. These application notes provide a detailed overview of the use of HMPA to favor the 1,4-addition of organolithium reagents to enones, including mechanistic insights, quantitative data, and detailed experimental protocols.

Warning: this compound is a suspected carcinogen and should be handled with extreme care using appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Mechanism of Action: The Role of HMPA in Shifting Regioselectivity

The regioselectivity of organolithium additions to enones is largely governed by the nature of the organolithium species in solution. Organolithium reagents can exist as contact ion pairs (CIPs), where the lithium cation and the carbanion are closely associated, or as solvent-separated ion pairs (SIPs), where solvent molecules encapsulate the lithium cation, separating it from the carbanion.

  • Contact Ion Pairs (CIPs): In less polar solvents like tetrahydrofuran (B95107) (THF), organolithium reagents predominantly exist as CIPs. The close proximity of the lithium cation allows it to coordinate to the carbonyl oxygen of the enone, delivering the nucleophilic carbanion directly to the carbonyl carbon in a 1,2-addition fashion.

  • Solvent-Separated Ion Pairs (SIPs): HMPA is a strong Lewis base that effectively solvates the lithium cation, disrupting the CIP and favoring the formation of SIPs.[1][2][3] In an SIP, the carbanion is more "naked" and behaves as a softer nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, the β-carbon of the enone is a softer electrophilic center than the harder carbonyl carbon. Consequently, the softer carbanion of the SIP preferentially attacks the β-carbon, leading to the 1,4-conjugate addition product.[3][4]

The addition of HMPA shifts the equilibrium from CIPs towards SIPs, thereby promoting the 1,4-addition pathway.[2][3]

G cluster_0 Without HMPA (e.g., in THF) cluster_1 With HMPA RLi_CIP R-Li (CIP) Transition_1_2 4-Centered Transition State RLi_CIP->Transition_1_2 Coordination to C=O RLi_SIP R- [Li(HMPA)n]+ (SIP) RLi_CIP->RLi_SIP + HMPA Enone Enone Enone->Transition_1_2 Product_1_2 1,2-Addition Product Transition_1_2->Product_1_2 Major Pathway Product_1_4 1,4-Addition Product RLi_SIP->Product_1_4 Attack at β-carbon (Major Pathway) Enone_SIP Enone Enone_SIP->Product_1_4

Figure 1. Influence of HMPA on the regioselectivity of organolithium addition to enones.

Quantitative Data: HMPA-Mediated Regioselective Additions

The following tables summarize the effect of HMPA on the regioselectivity of the addition of various organolithium reagents to enones. The data clearly indicates a significant shift towards 1,4-addition with the introduction of HMPA.

Table 1: Addition of 2-Lithio-1,3-dithiane to 2-Cyclohexen-1-one (B156087)

EntryHMPA (equiv.)Solvent1,4-Addition (%)1,2-Addition (%)Reference
10THF<5>95[2]
21.0THF>70<30[1]
32.0THF>95<5[1][4]

Table 2: Addition of Various Organolithium Reagents to Enones in the Presence of HMPA

EntryOrganolithium ReagentEnone SubstrateHMPA (equiv.)1,4:1,2 RatioYield (%)Reference
1PhenyllithiumChalcone2.0>95:585-90
2n-Butyllithium2-Cyclopenten-1-one2.0>95:5~80
3Methyllithium2-Cyclohexen-1-one4.088:1275

Note: Yields and ratios can vary depending on the specific reaction conditions and the purity of the reagents.

Experimental Protocols

Protocol 1: General Procedure for the HMPA-Mediated 1,4-Addition of an Organolithium Reagent to an Enone

This protocol provides a general guideline. Specific conditions such as temperature, reaction time, and stoichiometry may need to be optimized for different substrates.

Materials:

  • Anhydrous solvent (e.g., THF)

  • Organolithium reagent (e.g., n-BuLi, PhLi)

  • Enone

  • This compound (HMPA), freshly distilled

  • Anhydrous workup solution (e.g., saturated aqueous NH₄Cl)

  • Extraction solvent (e.g., diethyl ether, ethyl acetate)

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen or argon inlet, and a rubber septum.

  • Initial Cooling: Cool the flask to the desired reaction temperature (typically -78 °C using a dry ice/acetone bath).

  • Solvent and Substrate Addition: Add the anhydrous solvent to the flask, followed by the enone substrate via syringe.

  • HMPA Addition: Add the freshly distilled HMPA to the reaction mixture via syringe.

  • Organolithium Addition: Slowly add the organolithium reagent dropwise to the stirred solution while maintaining the temperature at -78 °C. The reaction mixture may change color upon addition.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for the desired amount of time (typically 30 minutes to 2 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Quench the reaction by the slow addition of the anhydrous workup solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with the chosen organic solvent.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over the anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to yield the pure 1,4-addition product.

Protocol 2: 1,4-Addition of 2-Lithio-1,3-dithiane to 2-Cyclohexen-1-one

This specific protocol illustrates the application of the general procedure.

Materials:

  • 1,3-Dithiane (B146892) (1.20 g, 10.0 mmol)

  • Anhydrous THF (50 mL)

  • n-Butyllithium (1.6 M in hexanes, 6.25 mL, 10.0 mmol)

  • 2-Cyclohexen-1-one (0.96 g, 10.0 mmol)

  • This compound (HMPA) (3.58 g, 20.0 mmol, 2.0 equiv)

  • Saturated aqueous NH₄Cl solution

  • Diethyl ether

Procedure:

  • Formation of 2-Lithio-1,3-dithiane: To a solution of 1,3-dithiane in anhydrous THF at -30 °C under an inert atmosphere, add n-butyllithium dropwise. Stir the resulting white suspension for 2 hours at -20 °C.

  • Reaction Setup: In a separate flame-dried flask, dissolve 2-cyclohexen-1-one and HMPA in anhydrous THF and cool to -78 °C.

  • Addition: Add the freshly prepared solution of 2-lithio-1,3-dithiane to the enone solution at -78 °C via cannula.

  • Reaction: Stir the mixture at -78 °C for 1 hour.

  • Quenching and Workup: Quench the reaction with saturated aqueous NH₄Cl solution and allow it to warm to room temperature. Extract the mixture with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the residue by flash chromatography to afford the 1,4-adduct.

G cluster_workflow Experimental Workflow A 1. Flame-dry glassware under inert atmosphere B 2. Add anhydrous THF and enone A->B C 3. Cool to -78 °C B->C D 4. Add HMPA C->D E 5. Slowly add organolithium reagent D->E F 6. Stir at -78 °C (Monitor by TLC) E->F G 7. Quench with sat. NH4Cl solution F->G H 8. Warm to room temp. and perform aqueous workup G->H I 9. Dry, concentrate, and purify H->I

Figure 2. General experimental workflow for HMPA-mediated conjugate addition.

Diastereoselectivity in HMPA-Mediated Conjugate Additions

When a chiral enone is used, the addition of HMPA can also influence the diastereoselectivity of the conjugate addition. The disruption of the CIP can alter the transition state geometry, leading to different facial selectivity in the attack of the nucleophile on the β-carbon. The specific outcome is highly substrate-dependent and may require empirical optimization to achieve the desired diastereomer in excess.

Conclusion

This compound is a powerful tool for directing the regioselectivity of organolithium additions to enones, strongly favoring the 1,4-conjugate addition pathway. This effect is attributed to HMPA's ability to promote the formation of solvent-separated ion pairs. The provided protocols and data serve as a valuable resource for researchers in organic synthesis and drug development, enabling the strategic construction of complex molecular architectures. Due to its hazardous nature, appropriate safety precautions must always be observed when handling HMPA.

References

Applications of Hexamethylphosphoramide (HMPA) in Carbohydrate Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexamethylphosphoramide (HMPA) is a highly polar, aprotic solvent known for its exceptional ability to solvate cations. This property makes it a valuable, albeit hazardous, additive in organic synthesis to accelerate reaction rates and influence stereoselectivity, particularly in nucleophilic substitution reactions. In the intricate field of carbohydrate chemistry, HMPA has found niche applications in critical transformations such as glycosidic bond formation and the manipulation of protecting groups. Its use can be pivotal in overcoming steric hindrance and promoting desired reaction pathways, especially in the synthesis of complex oligosaccharides and glycoconjugates.

Safety Note: this compound (HMPA) is a known carcinogen and should be handled with extreme caution using appropriate personal protective equipment (PPE) and engineering controls, such as a fume hood. Less toxic alternatives like dimethyl sulfoxide (B87167) (DMSO) or N,N'-dimethylpropyleneurea (DMPU) should be considered whenever possible.

Key Applications

Cosolvent in Glycosylation Reactions

The stereoselective formation of glycosidic bonds is a cornerstone of carbohydrate chemistry. HMPA can be a powerful cosolvent in these reactions, particularly in cases where other solvent systems lead to low yields or poor stereoselectivity. By strongly coordinating with cations (e.g., Li⁺, Na⁺), HMPA effectively generates "naked" anions, increasing the nucleophilicity of the glycosyl acceptor's hydroxyl group. This enhancement can be crucial for reactions involving sterically hindered donors or acceptors.

The primary role of HMPA in glycosylation is to:

  • Increase Reaction Rates: By enhancing the nucleophilicity of the acceptor, HMPA can significantly reduce reaction times.

  • Improve Yields: In challenging coupling reactions, the addition of HMPA can lead to a notable increase in the yield of the desired oligosaccharide.

  • Influence Stereoselectivity: The solvent environment plays a critical role in determining the stereochemical outcome of a glycosylation reaction. HMPA can favor the formation of specific anomers, such as the challenging β-mannosides, by altering the reaction mechanism and the nature of the transition state.

Additive in Protecting Group Manipulations

The regioselective protection and deprotection of hydroxyl groups are fundamental steps in oligosaccharide synthesis. HMPA can be employed in these manipulations, particularly in silylation reactions. The formation of silyl (B83357) ethers is a common strategy to protect hydroxyl groups, and the efficiency of this reaction can be enhanced by the addition of HMPA. It facilitates the reaction by activating the silylating agent and promoting the nucleophilic attack of the carbohydrate's hydroxyl groups.

Data Presentation

The following tables summarize quantitative data on the effect of HMPA as a cosolvent in glycosylation reactions.

Table 1: Effect of HMPA on Glycosylation Yield

Glycosyl DonorGlycosyl AcceptorPromoterSolvent SystemTemperature (°C)Time (h)Yield (%)Reference
Per-O-benzyl-D-mannopyranosyl BromideMethyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideSilver TriflateCH₂Cl₂-78 to rt1245(Hypothetical Data)
Per-O-benzyl-D-mannopyranosyl BromideMethyl 2,3,4-tri-O-benzyl-α-D-glucopyranosideSilver TriflateCH₂Cl₂ / HMPA (10%) -78 to rt875(Hypothetical Data)
2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl TrichloracetimidateCholesterolTMSOTfDichloromethane (B109758)0260(Hypothetical Data)
2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl TrichloracetimidateCholesterolTMSOTfDichloromethane / HMPA (2 eq.) 0185(Hypothetical Data)

Table 2: Influence of HMPA on Stereoselectivity in Mannosylation

Glycosyl DonorGlycosyl AcceptorPromoterSolvent SystemTemperature (°C)α:β RatioReference
4,6-O-Benzylidene-D-mannopyranosyl IodideTrimethylene Oxide-Dichloromethane251:1.5[1]
4,6-O-Benzylidene-D-mannopyranosyl IodideTrimethylene Oxide-Dichloromethane / HMPA (5 eq.) 251:9[1]
Per-O-benzyl-D-mannopyranosyl BromideMethanolSilver CarbonateDiethyl Ether259:1(Hypothetical Data)
Per-O-benzyl-D-mannopyranosyl BromideMethanolSilver CarbonateDiethyl Ether / HMPA (20%) 251:4(Hypothetical Data)

Experimental Protocols

Protocol 1: HMPA as a Cosolvent in a Challenging Glycosylation Reaction

This protocol describes a general procedure for a glycosylation reaction where HMPA is used to improve the yield and stereoselectivity, particularly for the formation of a β-mannoside linkage.

Materials:

  • Per-O-benzylated mannosyl bromide (Glycosyl Donor)

  • Sterically hindered secondary alcohol (Glycosyl Acceptor)

  • Silver triflate (Promoter)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • This compound (HMPA), freshly distilled

  • 4Å Molecular sieves

  • Triethylamine (B128534)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add the glycosyl acceptor (1.0 eq.) and freshly activated 4Å molecular sieves.

  • Add anhydrous dichloromethane to dissolve the acceptor.

  • Cool the mixture to -78 °C using a dry ice/acetone bath.

  • In a separate flame-dried flask, dissolve the per-O-benzylated mannosyl bromide (1.2 eq.) and silver triflate (1.5 eq.) in anhydrous dichloromethane.

  • To this donor solution, add HMPA (2.0 eq.) dropwise at -78 °C.

  • Slowly add the donor solution to the acceptor solution via cannula over 30 minutes.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding triethylamine (5 eq.).

  • Filter the mixture through a pad of Celite, washing with dichloromethane.

  • Combine the filtrates and wash successively with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired disaccharide.

Protocol 2: Per-silylation of a Monosaccharide using HMPA as an Additive

This protocol outlines a general method for the complete silylation of a monosaccharide, where HMPA can be used to accelerate the reaction.

Materials:

  • Monosaccharide (e.g., D-glucose)

  • Pyridine (B92270), anhydrous

  • Hexamethyldisilazane (B44280) (HMDS)

  • Trimethylchlorosilane (TMCS)

  • This compound (HMPA), optional

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dry the monosaccharide (1.0 eq.) in a vacuum oven overnight.

  • To a flame-dried flask under an argon atmosphere, add the dried monosaccharide.

  • Add anhydrous pyridine to dissolve the sugar.

  • Cool the solution to 0 °C in an ice bath.

  • Add hexamethyldisilazane (HMDS, 3.0 eq. per hydroxyl group) dropwise.

  • Add trimethylchlorosilane (TMCS, 1.5 eq. per hydroxyl group) dropwise.

  • (Optional) For sluggish reactions, add HMPA (0.5 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Pour the reaction mixture into a separatory funnel containing ice-cold diethyl ether and saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the per-silylated sugar.

Visualizations

Glycosylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Glassware & Reagents B Add Acceptor & Sieves to Flask A->B C Cool to -78°C B->C E Add Donor Solution to Acceptor C->E D Prepare Donor/Promoter/ HMPA Solution D->E F Stir & Warm to RT E->F G Quench Reaction F->G H Filter & Wash G->H I Purify by Chromatography H->I J J I->J Characterize Product

Caption: Experimental workflow for a glycosylation reaction using HMPA.

HMPA_Decision_Tree Start Glycosylation or Protecting Group Reaction Planned Q1 Are standard conditions ineffective (low yield, poor stereoselectivity)? Start->Q1 Q2 Is the reaction sterically hindered or are reactants of low nucleophilicity? Q1->Q2 Yes Use_Standard Use Standard Solvent System (e.g., DCM, MeCN, Et2O) Q1->Use_Standard No A1_Yes Yes A1_No No Q2->Use_Standard No Consider_HMPA Consider HMPA as a cosolvent/additive Q2->Consider_HMPA Yes A2_Yes Yes A2_No No Risk_Assessment Perform Rigorous Safety & Risk Assessment Consider_HMPA->Risk_Assessment Use_HMPA Use HMPA with strict safety protocols Risk_Assessment->Use_HMPA Alt_Solvent Consider safer alternatives (DMSO, DMPU) Risk_Assessment->Alt_Solvent

Caption: Decision tree for the use of HMPA in carbohydrate synthesis.

References

Application Notes and Protocols: The Role of Hexamethylphosphoramide (HMPA) in Organometallic Catalysis and Ligand Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hexamethylphosphoramide (HMPA), a highly polar, aprotic solvent, plays a significant role as a potent ligand and reaction accelerant in a variety of organometallic catalytic reactions. Its primary function stems from its exceptional ability to solvate metal cations, thereby altering the structure, reactivity, and selectivity of organometallic reagents. This document provides detailed application notes, experimental protocols, and quantitative data on the effects of HMPA in key organometallic transformations.

Safety Notice: this compound is a suspected carcinogen and should be handled with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment.

Key Applications and Ligand Effects

HMPA's utility in organometallic catalysis is most prominent in reactions involving organolithium and Grignard reagents. It also finds applications in copper and palladium-catalyzed processes. The strong coordination of the phosphoryl oxygen of HMPA to metal cations leads to several beneficial effects:

  • Deaggregation of Organometallic Reagents: Organolithium and Grignard reagents often exist as oligomeric aggregates in solution, which reduces their nucleophilicity. HMPA effectively breaks down these aggregates into more reactive monomeric or dimeric species.[1]

  • Formation of Solvent-Separated Ion Pairs (SSIPs): By strongly solvating the lithium cation, HMPA can promote the formation of "naked" anions, which are significantly more reactive nucleophiles.

  • Enhanced Reaction Rates: The increased reactivity of the organometallic reagent in the presence of HMPA often leads to a dramatic acceleration of reaction rates.[2][3]

  • Modified Selectivity: HMPA can influence the regioselectivity and stereoselectivity of organometallic additions. For instance, in reactions with α,β-unsaturated carbonyl compounds, HMPA can favor 1,4-conjugate addition over 1,2-addition.[3]

  • Stabilization of Reactive Intermediates: In certain reactions, such as those involving vanadium-carbon bonds, HMPA can stabilize otherwise transient organometallic species, preventing side reactions like dimerization.[4][5]

Data Presentation

The following tables summarize the quantitative effects of HMPA on various organometallic reactions, providing a clear comparison of outcomes with and without this additive.

Table 1: Effect of HMPA on the Yield of Tandem Addition-Lithiation-β-Alkylation

ReagentSubstrateElectrophileHMPA (equivalents)Yield (%)
PhenyllithiumE-cinnamaldehydePropylbromide065
PhenyllithiumE-cinnamaldehydePropylbromide0.1774
PhenyllithiumE-cinnamaldehydePropylbromide1.3314

Table 2: Influence of HMPA on the Rate of SN2 Reactions of Organolithium Reagents [2]

Organolithium ReagentElectrophileRate Increase with HMPA
2-Lithio-1,3-dithianeButyl chloride>10⁸
2-Lithio-1,3-dithianeN-Tosyl-2-methylaziridine10⁶
2-Lithio-1,3-dithianeMethyloxirane10⁴

Table 3: Regioselectivity in the Metalation of an Asymmetric Imine [3]

Metalating AgentCosolventRatio of Regioisomers (less-substituted:more-substituted)
s-ButyllithiumTHF~1:1
s-ButyllithiumTHF/HMPA>95:5

Mandatory Visualizations

Signaling Pathway: Mechanism of HMPA in Enhancing Organolithium Reactivity

HMPA_Mechanism cluster_0 Without HMPA cluster_1 With HMPA RLi_agg (RLi)n Aggregated Organolithium (Low Reactivity) Product_slow Product RLi_agg->Product_slow Slow Reaction RLi_agg_HMPA (RLi)n RLi_HMPA n RLi • m HMPA Deaggregated & Solvated (High Reactivity) RLi_agg_HMPA->RLi_HMPA Deaggregation HMPA HMPA SSIP R- / Li+(HMPA)m Solvent-Separated Ion Pair (Very High Reactivity) RLi_HMPA->SSIP Ion Pair Separation Product_fast Product RLi_HMPA->Product_fast Fast Reaction SSIP->Product_fast Very Fast Reaction Conjugate_Addition_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification Grignard Prepare Grignard Reagent (R-MgX in THF) Add_Grignard Add Grignard Reagent to CuI Suspension Grignard->Add_Grignard CuI Prepare Suspension of CuI in Anhydrous THF Cool_CuI Cool CuI Suspension to -78 °C CuI->Cool_CuI Cool_CuI->Add_Grignard Form_Cuprate Stir to Form Organocuprate Add_Grignard->Form_Cuprate Add_HMPA Add HMPA Form_Cuprate->Add_HMPA Add_Enone Add α,β-Unsaturated Carbonyl Compound Add_HMPA->Add_Enone Quench Quench Reaction (e.g., with aq. NH4Cl) Add_Enone->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify Product Isolated Product Purify->Product HMPA_Decision Start Is the reaction sluggish or a specific selectivity desired? Consider_HMPA Consider HMPA as an additive Start->Consider_HMPA Yes No_Additive Proceed without additive Start->No_Additive No Safety Are adequate safety precautions (fume hood, PPE) in place? Consider_HMPA->Safety Alternatives Consider safer alternatives (DMPU, DMI) Safety->Alternatives No Proceed_HMPA Proceed with HMPA Safety->Proceed_HMPA Yes Optimize Optimize reaction conditions (temperature, concentration) No_Additive->Optimize

References

Troubleshooting & Optimization

Technical Support Center: HMPA Removal During Reaction Workup

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of hexamethylphosphoramide (HMPA) from a reaction mixture during workup. Due to its classification as a carcinogen, minimizing exposure and ensuring its complete removal from the final product is a critical safety and purity concern.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove HMPA from a reaction mixture?

A1: this compound (HMPA) is considered a potent carcinogen and should be handled with extreme caution. Its removal during workup is essential to ensure the safety of the end-user of the synthesized compound and to avoid contamination of the final product.

Q2: What are the primary methods for removing HMPA during an aqueous workup?

A2: The most common and effective methods for removing the polar aprotic solvent HMPA, which is miscible with water, involve liquid-liquid extraction with aqueous solutions.[1][2] The main strategies include:

  • Water Washes: Multiple washes with deionized water can effectively partition the water-soluble HMPA from the organic layer into the aqueous phase.

  • Brine Washes: Washing with a saturated sodium chloride solution (brine) can enhance the partitioning of HMPA into the aqueous layer and helps to break emulsions.[1]

  • Dilute Acid Washes: Washing with a dilute acid solution, such as 0.5 M hydrochloric acid (HCl), can aid in the removal of HMPA and also promotes its degradation.[1]

Q3: I am observing a persistent emulsion during the aqueous wash. What should I do?

A3: Emulsion formation is a common issue when washing reaction mixtures containing HMPA, particularly when using chlorinated solvents like dichloromethane (B109758). Here are several techniques to break the emulsion:

  • Addition of Brine: Add a saturated solution of sodium chloride (brine) to the separatory funnel and gently rock the mixture. The increased ionic strength of the aqueous layer can help to force the separation of the layers.[1]

  • Filtration through Celite®: Filter the entire emulsified mixture through a pad of Celite®. This can help to break up the emulsion by removing fine particulate matter that may be stabilizing it.

  • Patience: In some cases, simply allowing the separatory funnel to stand undisturbed for a period can lead to the gradual separation of the layers.

  • Solvent Modification: For extractions from dichloromethane, adding a less polar solvent like hexane (B92381) can sometimes help to break the emulsion and improve the partitioning of HMPA into the aqueous phase.[1]

Q4: How many aqueous washes are typically required for effective HMPA removal?

A4: The number of washes required depends on the scale of the reaction, the organic solvent used, and the desired level of purity. It is generally recommended to perform multiple washes. For instance, washing an organic layer three to five times with an equal volume of the aqueous wash solution is a common practice. Monitoring the removal of HMPA by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) of the organic layer after each wash can help determine the necessary number of extractions.

Q5: Is it true that HMPA is more difficult to remove from certain organic solvents?

A5: Yes, anecdotal evidence suggests that HMPA is particularly challenging to remove from dichloromethane extracts through aqueous washes, even with brine.[1] In such cases, consider adding a co-solvent like hexane to the dichloromethane solution before washing to decrease the polarity of the organic phase and encourage HMPA to move into the aqueous layer.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Persistent Emulsion High concentration of HMPA, presence of fine solids, use of dichloromethane.Add saturated brine and gently agitate. Filter the mixture through a pad of Celite®. Allow the mixture to stand for an extended period. For dichloromethane extracts, add hexane before washing.[1]
Incomplete HMPA Removal (Confirmed by analysis) Insufficient number of washes. Poor partitioning into the aqueous phase.Increase the number of aqueous washes. Switch from water to brine or dilute HCl for washing. If using dichloromethane, consider solvent exchange to a less polar solvent before the final washes.
Product is also extracted into the aqueous layer The product has significant water solubility.Use brine instead of water for the washes to decrease the solubility of the organic product in the aqueous layer (salting-out effect). Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover the product.
Reaction is sensitive to acid Use of dilute HCl is not appropriate.Rely on multiple washes with water and/or brine for HMPA removal.

Experimental Protocols

Protocol 1: General Aqueous Wash for HMPA Removal
  • Initial Quench: Quench the reaction mixture as required by the specific reaction conditions (e.g., by adding water, saturated ammonium (B1175870) chloride, etc.).

  • Dilution: Dilute the quenched reaction mixture with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).

  • Transfer: Transfer the mixture to a separatory funnel.

  • First Wash: Add an equal volume of deionized water to the separatory funnel.

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake the funnel gently at first, then more vigorously for 1-2 minutes, venting periodically.

  • Separation: Allow the layers to separate completely.

  • Drain: Drain the lower aqueous layer. If the organic layer is denser than water (e.g., dichloromethane), drain the organic layer into a clean flask, and then drain and discard the aqueous layer from the top of the funnel to avoid re-contamination.

  • Repeat: Repeat the washing procedure (steps 4-7) three to five times. Using brine for the final wash can help to remove dissolved water from the organic layer.

  • Drying and Concentration: Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate), filter, and concentrate the solvent under reduced pressure.

Protocol 2: Acidic Wash for HMPA Removal and Degradation

Caution: This method is only suitable for products that are stable to dilute acid.

  • Initial Quench and Dilution: Follow steps 1 and 2 from Protocol 1.

  • Transfer: Transfer the mixture to a separatory funnel.

  • Acid Wash: Add an equal volume of 0.5 M HCl to the separatory funnel.

  • Extraction: Perform the extraction as described in step 5 of Protocol 1. The acidic wash will help to both partition the HMPA into the aqueous phase and initiate its degradation.

  • Separation and Draining: Allow the layers to separate and drain the aqueous layer as described in steps 6 and 7 of Protocol 1.

  • Neutralizing Wash: Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining acid. Be sure to vent the separatory funnel frequently as carbon dioxide gas will be evolved.

  • Final Wash: Perform a final wash with brine to remove any remaining water-soluble species and to help break any emulsions.

  • Drying and Concentration: Dry the organic layer over a suitable drying agent, filter, and concentrate under reduced pressure.

Visualizing the Workflow

HMPA_Workup_Workflow cluster_protocol1 Protocol 1: General Aqueous Wash cluster_protocol2 Protocol 2: Acidic Wash p1_start Reaction Mixture in Organic Solvent p1_wash_water Wash with Water (3-5x) p1_start->p1_wash_water Separatory Funnel p1_wash_brine Final Wash with Brine p1_wash_water->p1_wash_brine p1_dry Dry Organic Layer (e.g., MgSO4) p1_wash_brine->p1_dry p1_concentrate Concentrate p1_dry->p1_concentrate p1_end Purified Product p1_concentrate->p1_end p2_start Reaction Mixture in Organic Solvent p2_wash_acid Wash with 0.5 M HCl p2_start->p2_wash_acid Separatory Funnel p2_wash_bicarb Wash with Sat. NaHCO3 p2_wash_acid->p2_wash_bicarb p2_wash_brine Final Wash with Brine p2_wash_bicarb->p2_wash_brine p2_dry Dry Organic Layer (e.g., MgSO4) p2_wash_brine->p2_dry p2_concentrate Concentrate p2_dry->p2_concentrate p2_end Purified Product p2_concentrate->p2_end

Caption: Experimental workflows for HMPA removal.

Emulsion_Troubleshooting start Persistent Emulsion Forms option1 Add Saturated Brine start->option1 option2 Filter through Celite® Pad start->option2 option3 Let Stand Undisturbed start->option3 result Phase Separation option1->result option2->result option3->result

Caption: Troubleshooting logic for emulsion breaking.

References

Technical Support Center: Purification of Hexamethylphosphoramide (HMPA)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Hexamethylphosphoramide (HMPA) is a hazardous chemical. It is reasonably anticipated to be a human carcinogen and is toxic.[1][2][3] All handling and purification procedures must be conducted in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.[4][5] Dispose of all HMPA-containing waste according to your institution's hazardous waste guidelines.[4][6][7]

This guide provides technical information for researchers, scientists, and drug development professionals on the purification of this compound (HMPA) by distillation from calcium hydride (CaH₂).

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to purify HMPA before use in sensitive reactions? A1: Commercial HMPA can contain water and other impurities that can interfere with moisture-sensitive or highly specific chemical reactions, such as those involving organometallics or strong bases. Purification removes these contaminants, ensuring reaction reproducibility and yield.

Q2: What is the function of Calcium Hydride (CaH₂) in this procedure? A2: Calcium hydride is a powerful drying agent. It reacts irreversibly with water to form calcium hydroxide (B78521) and hydrogen gas, effectively removing moisture from the solvent before and during distillation. It is suitable for drying HMPA as it does not typically react with the solvent itself under these conditions.

Q3: Why is distillation under reduced pressure (vacuum distillation) recommended? A3: HMPA has a high boiling point at atmospheric pressure.[1][7] Distilling at this temperature increases the risk of thermal decomposition, which can produce highly toxic fumes, including phosphine, phosphorus oxides, and nitrogen oxides.[2][3][7] Vacuum distillation lowers the boiling point, allowing for purification at a safer, lower temperature.

Q4: How should purified HMPA be stored? A4: Purified HMPA is hygroscopic and will readily absorb moisture from the air. It should be stored in a tightly sealed, dry glass container over activated molecular sieves (e.g., 13X) to maintain its anhydrous state.[8][9] The container should be clearly labeled and kept in a designated secondary container.[4]

Q5: What are the primary hazards associated with HMPA? A5: The primary hazard is its carcinogenicity.[1][2][4][5] It is also toxic, can cause severe skin burns and eye damage, and may cause genetic defects.[2] Exposure can occur through inhalation, skin absorption, or ingestion.[5]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Vigorous Foaming or Bumping Heating the distillation flask too rapidly. / The initial vacuum was applied too quickly.Reduce the heating rate to allow for smooth boiling. Apply the vacuum gradually to the system. Ensure a stir bar is used for even heating. A larger distillation flask (e.g., not filled more than halfway) can also provide more surface area and reduce bumping.[8]
Distillate is Discolored (Yellow/Brown) The distillation temperature is too high, causing thermal decomposition.Immediately lower the heating mantle temperature. Improve the vacuum to further decrease the solvent's boiling point. Discard the discolored fraction.
Slow or No Distillation The vacuum is not sufficient. / The heating mantle temperature is too low.Check all seals and connections in the distillation apparatus for leaks. Ensure the vacuum pump is operating correctly. Gradually increase the heating mantle temperature, but do not exceed the temperature required for a steady distillation rate.
Purified Solvent Fails in Moisture-Sensitive Reaction Incomplete drying prior to distillation. / Improper storage allowed for water reabsorption.Ensure the HMPA is stirred with CaH₂ until all bubbling (hydrogen gas evolution) has ceased before starting distillation. Store the freshly distilled HMPA over freshly activated molecular sieves under an inert atmosphere (e.g., Nitrogen or Argon).[8][9]

Quantitative Data: Physical Properties of HMPA

PropertyValue
Molecular Formula C₆H₁₈N₃OP[10]
Molecular Weight 179.20 g/mol [1]
Appearance Colorless liquid[1][2][3][10]
Boiling Point 230-232 °C @ 740 mmHg[7][10]
Melting Point 7 °C[7][10]
Density 1.03 g/mL @ 25 °C[7][10]
Refractive Index (n²⁰/D) 1.459[7]

Experimental Protocol: Distillation of HMPA from CaH₂

1. Pre-Distillation Drying:

  • In a chemical fume hood, add commercial-grade HMPA to a dry round-bottom flask equipped with a magnetic stir bar.

  • Carefully add calcium hydride powder (approximately 5-10 g per 100 mL of HMPA).

  • Seal the flask and allow the mixture to stir at room temperature for several hours or overnight. The cessation of gas bubbles indicates the reaction with water is complete.

2. Apparatus Setup:

  • Assemble a standard vacuum distillation apparatus using oven-dried glassware. Ensure all joints are properly sealed with appropriate vacuum grease.

  • Transfer the HMPA/CaH₂ mixture to the distillation flask. Do not fill the flask to more than half its volume.

  • Use a heating mantle connected to a variable transformer for controlled heating.

3. Distillation Procedure:

  • Begin stirring the mixture.

  • Gradually apply vacuum to the system.

  • Slowly increase the temperature of the heating mantle until the HMPA begins to boil and reflux.

  • Discard the first 5-10% of the distillate (the forerun), as it may contain more volatile impurities.

  • Collect the main fraction of purified HMPA, which should distill at a constant temperature for the given pressure.

  • Stop the distillation before the flask runs dry to prevent overheating of the residue.

4. Storage of Purified HMPA:

  • Turn off the heat and allow the apparatus to cool completely before slowly reintroducing air into the system.

  • Transfer the collected, purified HMPA into a dry storage bottle containing freshly activated 13X molecular sieves.[8]

  • Seal the bottle tightly, label it clearly (including hazard warnings), and store it inside a secondary container in a cool, dry place.

Experimental Workflow

HMPA_Purification cluster_prep Preparation cluster_distill Distillation cluster_storage Storage start Start: Assemble PPE and work in fume hood add_hmpa Add HMPA and CaH₂ to a dry flask start->add_hmpa stir Stir mixture until gas evolution ceases add_hmpa->stir setup Assemble vacuum distillation apparatus stir->setup heat Apply vacuum, heat, and stir setup->heat collect Collect purified HMPA fraction (discard forerun) heat->collect cool Cool apparatus and vent to atmosphere collect->cool transfer Transfer HMPA to storage bottle with molecular sieves cool->transfer store Seal, label, and store in secondary container transfer->store end_node End store->end_node

Caption: Workflow for the purification of this compound (HMPA).

References

minimizing side reactions when using HMPA with butyllithium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing hexamethylphosphoramide (HMPA) with butyllithium (B86547) in their experimental workflows. The following information is designed to help minimize side reactions and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of HMPA when added to a reaction with butyllithium?

A1: HMPA is a highly polar, aprotic solvent additive that acts as a strong Lewis base. Its primary function is to break down the oligomeric aggregates of butyllithium (which exist as tetramers or hexamers in hydrocarbon solvents) into more reactive monomeric or dimeric species.[1][2] This deaggregation is achieved through the strong coordination of HMPA to the lithium cations.[1] This process increases the ionic character of the carbon-lithium bond, thereby enhancing the nucleophilicity and basicity of the butyllithium.[3][4] Specifically with tert-butyllithium, HMPA can shift the equilibrium towards the formation of highly reactive triple ion pairs (TIPs) and separated ion pairs (SIPs).[5][6]

Q2: What are the most common side reactions observed when using HMPA with butyllithium?

A2: The most frequently encountered side reaction is the decomposition of tetrahydrofuran (B95107) (THF), a common solvent used in conjunction with butyllithium.[4][7] The enhanced basicity of the butyllithium-HMPA complex significantly accelerates the deprotonation of THF, leading to its decomposition.[3][4] The presence of HMPA can alter the decomposition pathway, leading to different byproducts compared to the reaction with butyllithium alone.[7] While direct reaction between butyllithium and HMPA is a possibility, it is generally considered less significant than solvent decomposition, especially at low temperatures.[7]

Q3: How does temperature affect the stability and reactivity of butyllithium-HMPA systems?

A3: Temperature is a critical parameter for controlling reactions involving butyllithium and HMPA. Due to the increased reactivity of the butyllithium in the presence of HMPA, reactions are typically conducted at very low temperatures, such as -78 °C, to minimize side reactions.[3][4] The decomposition of THF, for instance, is significantly accelerated at higher temperatures.[7] NMR studies investigating the aggregate structures of t-BuLi with HMPA have been performed at temperatures as low as -115 °C and -125 °C to prevent unwanted reactions.[5]

Q4: Are there any alternatives to HMPA that can be used to achieve a similar effect?

A4: Yes, due to the toxicity of HMPA, several less hazardous alternatives have been developed. These include dimethylpropyleneurea (DMPU), 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI), and tripyrrolidinophosphoramide (TPPA).[5] While these alternatives can often replace HMPA, their effectiveness can be substrate-dependent, and they may not always provide the same level of reactivity enhancement.[5] In some cases, TPPA has been shown to exhibit nearly identical reactivity patterns to HMPA.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no yield of the desired product 1. Decomposition of butyllithium by reaction with THF.[7] 2. Reaction temperature is too high, leading to rapid side reactions.[3][4] 3. Insufficient HMPA to effectively break up butyllithium aggregates.1. Maintain a very low reaction temperature (e.g., -78 °C or lower).[4] 2. Add HMPA to the reaction mixture at a low temperature. 3. Consider using an alternative solvent to THF if compatible with the reaction. 4. Increase the equivalents of HMPA, but be mindful of potential side reactions.
Formation of unexpected byproducts 1. Byproducts from the decomposition of THF.[7] 2. Altered regioselectivity due to the high reactivity of the butyllithium-HMPA complex.[5]1. Confirm the identity of byproducts to determine if they originate from THF decomposition. 2. Lower the reaction temperature to increase selectivity.[5] 3. Reduce the amount of HMPA to modulate the reactivity of the butyllithium. 4. Consider using a less reactive butyllithium species (e.g., n-BuLi instead of t-BuLi).
Inconsistent reaction outcomes 1. Variable quality or concentration of butyllithium. 2. Presence of moisture or other protic impurities. 3. Inconsistent temperature control.1. Titrate the butyllithium solution before each use to determine its exact concentration. 2. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). 3. Use a reliable and calibrated cooling bath to maintain a consistent low temperature.

Quantitative Data

Table 1: Effect of HMPA and Alternatives on the Yield of Chromane γ-Alkylation [5]

Additive (2.0 equiv)t-Butyllithium (1.2 equiv) Yield (%)
HMPA85
TPPA83
DMPU55

Standard reaction conditions were carried out on a 0.5 mmol scale.[5]

Experimental Protocols

General Protocol for Minimizing THF Decomposition

  • Glassware and Atmosphere: All glassware must be oven-dried and cooled under a stream of dry, inert gas (argon or nitrogen). The reaction should be maintained under a positive pressure of inert gas throughout the experiment.

  • Solvent and Reagents: Use freshly distilled, anhydrous THF. Ensure butyllithium is titrated prior to use to determine its exact molarity. HMPA should be dried over molecular sieves.

  • Reaction Setup: A three-necked flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a septum is recommended.

  • Procedure: a. The substrate is dissolved in anhydrous THF in the reaction flask. b. The solution is cooled to the desired low temperature, typically -78 °C (a dry ice/acetone bath is commonly used). c. HMPA is added dropwise to the cooled solution. d. Butyllithium is then added slowly and dropwise to the reaction mixture, ensuring the temperature does not rise significantly. e. The reaction is stirred at the low temperature for the required amount of time before quenching with the electrophile.

Visualizations

Butyllithium_HMPA_Interaction Interaction of Butyllithium with HMPA BuLi_agg (BuLi)n Aggregates (in Hydrocarbon) BuLi_monomer Reactive Monomeric BuLi BuLi_agg->BuLi_monomer + HMPA HMPA HMPA HMPA->BuLi_monomer SIP Separated Ion Pairs (SIPs) [BuLi(HMPA)n]+ Bu- BuLi_monomer->SIP + more HMPA Increased_Reactivity Increased Basicity & Nucleophilicity BuLi_monomer->Increased_Reactivity SIP->Increased_Reactivity Desired_Reaction Desired Reaction Increased_Reactivity->Desired_Reaction Side_Reactions Side Reactions (e.g., THF Decomposition) Increased_Reactivity->Side_Reactions

Caption: Interaction of Butyllithium with HMPA.

Troubleshooting_Flowchart Troubleshooting Workflow Start Low Yield or Unexpected Byproducts Check_Temp Is Reaction Temperature ≤ -78 °C? Start->Check_Temp Lower_Temp Lower Reaction Temperature Check_Temp->Lower_Temp No Check_Reagents Are Reagents Dry & Titrated? Check_Temp->Check_Reagents Yes Lower_Temp->Check_Reagents Dry_Reagents Dry Solvents/Reagents & Titrate BuLi Check_Reagents->Dry_Reagents No Consider_Alternatives Consider HMPA Alternatives (DMPU, TPPA) or Different Solvent Check_Reagents->Consider_Alternatives Yes Dry_Reagents->Consider_Alternatives Optimize_Stoichiometry Optimize HMPA/ BuLi Stoichiometry Consider_Alternatives->Optimize_Stoichiometry End Improved Outcome Optimize_Stoichiometry->End

Caption: Troubleshooting Workflow.

References

Technical Support Center: Hexamethylphosphoramide (HMPA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and long-term storage of Hexamethylphosphoramide (HMPA). It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for long-term stability of HMPA?

A1: For long-term storage, HMPA should be kept in a cool, dry, and dark place. It is crucial to store it in a tightly sealed container, preferably under an inert atmosphere such as nitrogen or argon, to prevent degradation from moisture and air.[1] A service life of 24 months is common for HMPA stored in sealed, dry conditions.

Q2: How can I tell if my HMPA has degraded?

A2: Pure HMPA is a colorless liquid. A yellowish or brownish tint can be an indicator of degradation.[1] Additionally, the presence of particulate matter or an unusual odor may suggest that the solvent is no longer suitable for use in sensitive reactions.

Q3: Is it necessary to purify HMPA before use?

A3: For many sensitive applications, especially those involving organometallic reagents, purification of commercially available HMPA is recommended to remove water and other impurities. Even high-purity grades of HMPA can absorb moisture from the atmosphere.

Q4: What are the primary degradation pathways for HMPA?

A4: HMPA is susceptible to hydrolysis of its phosphorus-nitrogen (P-N) bonds, although this process is very slow under neutral pH conditions. It can also decompose at high temperatures. Under certain reducing conditions, it can degrade to form products like N,N'-dimethyl-1,4-diazabutadiene. HMPA can also be degraded by the action of hydrochloric acid.[2]

Q5: What are the main impurities found in HMPA and how can they affect my reaction?

A5: The most common impurity is water, due to HMPA's hygroscopic nature. Water can quench moisture-sensitive reagents like organolithiums, leading to lower yields or complete reaction failure.[1] Other potential impurities include dimethylamine (B145610) and chloride ions from the manufacturing process. These impurities can act as nucleophiles or bases, leading to unwanted side reactions.

HMPA Stability Data

Storage ConditionTemperatureHumidityLightAtmosphereExpected Shelf-Life (Unopened)Key Considerations
Recommended 2-8°C (Refrigerated)LowDarkInert (Nitrogen/Argon)> 24 monthsIdeal for maintaining high purity for sensitive applications.
Acceptable Room Temperature (~20-25°C)Controlled (Low)DarkInert (Nitrogen/Argon)Up to 24 monthsSuitable for general use; regular purity checks recommended.
Acceptable Room Temperature (~20-25°C)Controlled (Low)DarkAir12-24 monthsIncreased risk of moisture absorption and oxidative degradation. Frequent purity checks are essential.
Not Recommended Elevated Temperature (>30°C)HighExposed to LightAir< 12 monthsSignificant degradation is likely. Visible discoloration and impurity formation can be expected.

Troubleshooting Guide

Issue: Low or no yield in a reaction sensitive to moisture (e.g., Grignard, organolithium reactions).

  • Question: Could the HMPA be the source of the problem?

    • Answer: Yes, HMPA is highly hygroscopic. Contamination with water can quench the organometallic reagents.[1]

  • Troubleshooting Steps:

    • Check the water content of your HMPA: Use Karl Fischer titration to determine the water content. For most sensitive reactions, the water content should be below 50 ppm.[1]

    • Purify the HMPA: If the water content is high, distill the HMPA over a suitable drying agent like calcium hydride (CaH₂) or barium oxide (BaO) under reduced pressure.

    • Proper handling: After purification, handle HMPA under an inert atmosphere and use dry syringes or cannulas for transfer.

Issue: Unexpected side products are observed in the reaction.

  • Question: Could impurities in the HMPA be causing side reactions?

    • Answer: Yes, impurities other than water, such as dimethylamine, can act as nucleophiles or bases, leading to the formation of byproducts.

  • Troubleshooting Steps:

    • Assess the purity of HMPA: Use GC-MS to identify volatile impurities and NMR spectroscopy to check for non-volatile organic impurities.

    • Purify the HMPA: Distillation can remove many common impurities.

    • Consider alternative solvents: If problems persist, consider using an alternative polar aprotic solvent such as DMPU or DMI.

Issue: The HMPA is discolored (yellow or brown).

  • Question: Is discolored HMPA safe to use?

    • Answer: Discoloration is a sign of degradation and the presence of impurities.[1] It is not recommended to use discolored HMPA in reactions where high purity is critical.

  • Troubleshooting Steps:

    • Purify the HMPA: Distillation may remove the colored impurities.

    • Dispose of old stock: If the HMPA is very old or heavily discolored, it is best to dispose of it according to your institution's hazardous waste guidelines.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for identifying and quantifying volatile impurities in HMPA.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent).

Procedure:

  • Sample Preparation: Dilute a small, accurately weighed amount of HMPA in a suitable volatile solvent (e.g., dichloromethane (B109758) or acetonitrile) to a final concentration of approximately 1 mg/mL.

  • GC-MS Parameters (Example):

    • Injector Temperature: 250°C

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 230°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Ion Source Temperature: 230°C

    • MS Quadrupole Temperature: 150°C

    • Mass Range: m/z 30-300

  • Analysis: Inject 1 µL of the prepared sample into the GC-MS. Identify impurities by comparing their mass spectra to a library (e.g., NIST). Quantify impurities using an internal standard or by area percent normalization.

Protocol 2: Water Content Determination by Karl Fischer Titration

This is the standard method for accurately determining the water content in HMPA.

Instrumentation:

  • Karl Fischer titrator (volumetric or coulometric).

Procedure:

  • Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Use a solvent system appropriate for polar organic solvents.

  • Titration:

    • Accurately weigh a suitable amount of HMPA directly into the titration vessel. The sample size will depend on the expected water content and the type of titrator used.

    • Start the titration and record the volume of Karl Fischer reagent consumed.

  • Calculation: The instrument software will typically calculate the water content automatically. The result can be expressed in ppm or percentage. For high-purity HMPA, the water content should ideally be below 50 ppm.[1]

Protocol 3: Purity Assessment by Quantitative NMR (qNMR) Spectroscopy

qNMR can be used to determine the purity of HMPA and identify organic impurities.

Instrumentation:

  • NMR spectrometer (a higher field strength, e.g., 400 MHz or above, is recommended for better resolution).

  • High-purity NMR tubes.

Procedure:

  • Sample Preparation:

    • Accurately weigh a precise amount of HMPA into a clean, dry vial.

    • Add a known mass of a suitable internal standard (e.g., maleic anhydride (B1165640) or another stable compound with sharp, well-separated signals).

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for complete relaxation and accurate integration.

  • Data Processing and Analysis:

    • Process the spectrum with minimal baseline correction and accurate phasing.

    • Integrate a well-resolved signal of HMPA and a signal of the internal standard.

    • Calculate the purity of HMPA using the following formula:

    Purity (%) = (I_HMPA / N_HMPA) * (N_IS / I_IS) * (MW_HMPA / MW_IS) * (m_IS / m_HMPA) * P_IS * 100

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Visualizations

HMPA_Troubleshooting_Workflow start Low Reaction Yield check_hmpa Is HMPA the likely cause? start->check_hmpa check_purity Assess HMPA Purity check_hmpa->check_purity Yes end_bad Consider Other Factors check_hmpa->end_bad No is_pure Is Purity Sufficient? check_purity->is_pure purify Purify HMPA (e.g., Distillation) is_pure->purify No use_as_is Use HMPA as is is_pure->use_as_is Yes purify->check_purity check_water Check Water Content (Karl Fischer) use_as_is->check_water end_good Proceed with Reaction is_dry Is it Dry Enough? check_water->is_dry is_dry->purify No is_dry->end_good Yes

Caption: Troubleshooting workflow for low reaction yield in HMPA-assisted reactions.

HMPA_Storage_Logic start HMPA Received check_purity Initial Purity Check (Optional but Recommended) start->check_purity storage_conditions Store in Tightly Sealed Container in a Cool, Dry, Dark Place check_purity->storage_conditions long_term_use For Long-Term Use (> 6 months) storage_conditions->long_term_use inert_atmosphere Store Under Inert Atmosphere (Nitrogen or Argon) periodic_check Periodic Purity Check (e.g., every 6 months) inert_atmosphere->periodic_check long_term_use->inert_atmosphere Yes use_in_reaction Use in Reaction long_term_use->use_in_reaction No periodic_check->use_in_reaction

Caption: Logical flow for the storage and handling of HMPA for long-term use.

References

Technical Support Center: Optimizing HMPA Concentration for Improved Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The following information addresses specific issues that may be encountered during the optimization of hexamethylphosphoramide (HMPA) concentration to improve reaction kinetics.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is significantly lower than expected. What are the potential causes related to HMPA?

A1: Low yields in HMPA-assisted reactions can often be attributed to several factors:

  • HMPA Quality and Purity: HMPA is highly hygroscopic and can degrade. The presence of water or other impurities can quench sensitive reagents, such as organolithiums, and catalyze side reactions.[1] Pure HMPA should be a clear, colorless liquid; a yellow or brown tint may indicate degradation.[1]

  • Reaction Conditions: The concentration of HMPA, reaction temperature, and duration are critical parameters that can significantly influence the outcome.[1]

  • Reagent Stoichiometry: The molar ratio of HMPA to the reagents, particularly organolithium compounds, is crucial and can substantially impact the reaction.[1]

  • Improper Handling and Storage: Exposure to moisture and light can lead to the degradation of HMPA. It should be stored over activated molecular sieves (4 Å) in a sealed container under an inert atmosphere.[1]

Q2: How does HMPA actually improve reaction kinetics?

A2: HMPA is a polar aprotic solvent with a strong ability to solvate cations.[2][3][4] In many reactions, particularly those involving metal cations like Li+, HMPA breaks up aggregates of organometallic reagents.[2][5] This deaggregation, combined with the strong solvation of the cation, leaves the corresponding anion "bare" and more nucleophilic.[3] This "naked anion" effect dramatically increases the reactivity of nucleophiles, leading to faster reaction rates, especially in SN2 reactions.[6]

Q3: Can adding more HMPA always be expected to increase the reaction rate?

A3: No, this is a common misconception. While HMPA often accelerates reactions, its effect is highly dependent on the reaction mechanism and the reagents involved. In some cases, an excess of HMPA can lead to a decrease in the reaction rate.[7][8] For instance, in reactions where lithium cation assistance is crucial for ring-opening of epoxides, excessive HMPA can sequester the lithium, suppressing this catalytic effect and slowing the reaction.[7][8] There are also instances where HMPA can inhibit a reaction entirely.[2][8]

Q4: I'm observing unexpected side products. Could HMPA be the cause?

A4: Yes, the concentration and presence of HMPA can influence the regioselectivity and stereochemistry of a reaction.[2][4] For example, in the alkylation of asymmetric imines, the presence of HMPA can lead to alkylation at the less-substituted site, whereas a 1:1 mixture of regioisomers might be observed in its absence.[2] It can also alter the (E/Z) isomer ratio of enolates.[2]

Q5: What is a typical starting concentration for HMPA optimization?

A5: The optimal amount of HMPA can range from a co-solvent level (e.g., 5-20% by volume) to stoichiometric or even sub-stoichiometric amounts when used as an additive with organometallic reagents. For reactions involving organolithiums, 1-2 equivalents of HMPA are often a good starting point for optimization.[7] However, the ideal concentration is highly reaction-dependent, and it is recommended to perform a concentration screening experiment.

Q6: What are the key safety precautions when handling HMPA?

A6: HMPA is classified as a suspected human carcinogen and a reproductive toxin.[3][9][10] Therefore, strict safety measures are imperative:

  • Engineering Controls: Always handle HMPA in a well-ventilated chemical fume hood.[3]

  • Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves (butyl rubber or laminate films are recommended), a lab coat, and splash goggles.[3]

  • Handling: Avoid all forms of exposure, including inhalation of vapors and contact with skin and eyes.[2][3]

  • Waste Disposal: Dispose of HMPA and any contaminated materials as hazardous waste according to local regulations.[3]

Q7: Are there safer alternatives to HMPA?

A7: Yes, due to its toxicity, several alternatives have been investigated. Some common replacements include:

  • DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone): This is a prominent substitute with similar physicochemical properties but a more favorable safety profile.[11]

  • DMI (1,3-Dimethyl-2-imidazolidinone): DMI is another alternative, particularly for the alkylation of terminal acetylenes, and is considered to have a lower toxicological risk than DMPU and HMPA.[12]

  • DMSO (Dimethyl sulfoxide): Can often be used in place of HMPA as a cosolvent as both are strong hydrogen bond acceptors.[9]

  • TPPA (Tripyrrolidinophosphoric acid triamide): Reported as a good substitute for HMPA in reductions with samarium diiodide.[9]

Data Presentation

Table 1: Physical and Chemical Properties of HMPA and a Common Alternative. [3][11]

PropertyThis compound (HMPA)1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)
Molecular Formula C₆H₁₈N₃OPC₆H₁₂N₂O
Molar Mass 179.20 g/mol 128.17 g/mol
Appearance Colorless liquidColorless liquid
Boiling Point 232.5 °C246.5 °C
Melting Point 7.2 °C-8 °C
Density 1.03 g/cm³1.06 g/cm³
Dielectric Constant 3036.1
Toxicity CarcinogenLower toxicity

Table 2: Effect of HMPA on Reaction Rates for Different Reaction Types.

Reaction TypeReagentsEffect of HMPARate Change MagnitudeReference
SN2 Substitution 2-lithio-1,3-dithiane + Butyl ChlorideRate Increase>10⁸[7][8]
SN2 Substitution bis(phenylthio)methyllithium + MethyloxiraneComplex: Initial increase, then decreaseSmall increase, then large decrease[7][8]
Epoxide Opening bis(3,5-bistrifluoromethylphenylthio)methyllithium + MethyloxiraneRate Decrease>10³[7][8]
Aziridine Opening 2-lithio-1,3-dithiane + N-tosyl-2-methylaziridineRate Increase10⁶[7][8]
Metalation Lithium Diisopropylamide (LDA)Rate IncreaseSignificant[2]

Experimental Protocols

Experimental Protocol: HMPA Purification

Objective: To remove water and other impurities from HMPA before use in sensitive reactions.

Materials:

  • Commercial grade HMPA

  • Calcium hydride (CaH₂) or Barium oxide (BaO)

  • Short path distillation apparatus

  • Inert gas source (Argon or Nitrogen)

  • Oven-dried glassware

  • Activated 4 Å molecular sieves

Procedure:

  • Pre-drying: In a fume hood, stir the commercial HMPA over calcium hydride (CaH₂) or barium oxide (BaO) overnight to remove the bulk of the water.[1]

  • Apparatus Setup: Assemble a short path distillation apparatus. Ensure all glassware is thoroughly oven-dried and cooled under a stream of inert gas.[1]

  • Distillation: Gently heat the flask containing the pre-dried HMPA under reduced pressure. Collect the fraction that boils at the appropriate temperature (bp 230-232 °C/740 mmHg).[1][10]

  • Storage: Store the purified HMPA over activated 4 Å molecular sieves in a sealed container under an inert atmosphere to prevent moisture absorption.[1]

Experimental Protocol: Williamson Ether Synthesis Enhanced by HMPA

Objective: To synthesize benzyl (B1604629) phenyl ether from phenol (B47542) and benzyl bromide, using HMPA to accelerate the SN2 reaction.

Materials:

  • Phenol

  • Potassium carbonate (K₂CO₃)

  • Benzyl bromide

  • Purified HMPA

  • Anhydrous acetone (B3395972) or DMF as the primary solvent

  • Diethyl ether

  • Brine solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • In a fume hood, add phenol and potassium carbonate to a round-bottom flask containing the primary solvent (e.g., acetone).

  • Add HMPA as a co-solvent (e.g., 10-20% of the total solvent volume).

  • Stir the mixture at room temperature for 15 minutes.[3]

  • Add benzyl bromide dropwise to the reaction mixture.[3]

  • Heat the reaction to an appropriate temperature (e.g., 80 °C) and monitor its progress using thin-layer chromatography (TLC).[3]

  • Upon completion, cool the reaction mixture to room temperature and quench with water.[3]

  • Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[3]

  • Purify the product by column chromatography or distillation as needed.

Visualizations

Troubleshooting_Workflow start Low Reaction Yield q1 Check HMPA Purity start->q1 q2 Review Reaction Conditions start->q2 q3 Verify Stoichiometry start->q3 sub_q1_1 Is HMPA colorless? q1->sub_q1_1 sub_q2_1 Is HMPA concentration optimized? q2->sub_q2_1 sub_q3_1 HMPA:Reagent ratio correct? q3->sub_q3_1 sub_q1_2 Water content < 50 ppm? sub_q1_1->sub_q1_2 Yes action1 Purify HMPA by distillation sub_q1_1->action1 No sub_q1_2->q2 Yes sub_q1_2->action1 No end_node Re-run Experiment action1->end_node sub_q2_2 Is temperature/time appropriate? sub_q2_1->sub_q2_2 Yes action2 Run concentration screen sub_q2_1->action2 No sub_q2_2->q3 Yes action3 Optimize temp/time sub_q2_2->action3 No action2->end_node action3->end_node action4 Adjust molar ratios sub_q3_1->action4 No sub_q3_1->end_node Yes action4->end_node

Caption: Troubleshooting workflow for low reaction yield in HMPA-assisted reactions.

SN2_Enhancement cluster_0 Without HMPA cluster_1 With HMPA M+ Nu- M⁺Nu⁻ (Aggregated/Contact Ion Pair) Slow Slow Reaction M+ Nu-->Slow RX R-X RX->Slow M+ HMPA [M(HMPA)n]⁺ (Solvated Cation) Fast Fast Reaction M+ HMPA->Fast Nu- Nu⁻ ('Bare' Anion) Nu-->Fast RX2 R-X RX2->Fast Start Nucleophilic Salt (M⁺Nu⁻) Start->M+ Nu- Start->M+ HMPA + HMPA Start->Nu- + HMPA

Caption: HMPA enhances SN2 reactions by solvating cations, creating a more reactive "bare" anion.

HMPA_Concentration_Logic start Optimizing HMPA Concentration q1 Is the reaction known to be accelerated by HMPA? start->q1 q2 Is an organometallic reagent used (e.g., R-Li)? q1->q2 Yes action4 Consider alternatives (DMPU, DMI) q1->action4 No q3 Is cation catalysis essential for the mechanism? q2->q3 No action1 Start with 1-2 equivalents of HMPA q2->action1 Yes action2 Use HMPA as a co-solvent (5-20% v/v) q3->action2 No action3 Use low, sub-stoichiometric amounts of HMPA or avoid it q3->action3 Yes

References

dealing with emulsions during aqueous workup of HMPA reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering emulsions during the aqueous workup of reactions involving hexamethylphosphoramide (HMPA).

Frequently Asked Questions (FAQs)

Q1: Why do reactions with HMPA frequently form stable emulsions during aqueous workup?

A: this compound (HMPA) is a polar aprotic solvent that is completely miscible with water.[1][2] This high water solubility blurs the interface between the aqueous and organic layers during extraction, promoting the formation of a stable emulsion. Additionally, amphiphilic (surfactant-like) byproducts from the reaction can further stabilize these emulsions.[3]

Q2: I have an emulsion. What is the first and simplest thing I should try?

A: The simplest techniques should always be attempted first:

  • Patience: Allow the separatory funnel to stand undisturbed for 15-30 minutes. Sometimes, layers will separate on their own.

  • Gentle Agitation: Gently swirl the mixture or stir it with a glass rod.[4][5] Avoid vigorous shaking, which can worsen the emulsion.[3][6]

Q3: How does adding brine (saturated NaCl solution) help break an emulsion?

A: Adding brine is a very common and effective technique.[2][7][8] It works by increasing the ionic strength and density of the aqueous layer. This makes the aqueous phase more polar, decreasing the solubility of organic components and HMPA within it, which forces the separation of the layers.[4][6] This is often referred to as "salting out".[8]

Q4: Are there other salts besides NaCl that can be used?

A: Yes, other salts can also be effective. For breaking emulsions, ammonium (B1175870) chloride (NH4Cl) or potassium carbonate (K2CO3) can be useful alternatives, depending on the pH requirements of your product.[2]

Q5: My emulsion is caused by fine solid particles. What should I do?

A: If fine particulates are stabilizing the emulsion, filtration is the best approach.[3][7] Filtering the entire emulsified mixture through a pad of Celite® (diatomaceous earth) can physically remove the solids that are preventing the layers from coalescing.[2][3][7] The filtrate will often separate into two clean layers.

Q6: When should I consider centrifugation?

A: Centrifugation is a powerful mechanical method for breaking stubborn emulsions, especially for smaller volumes.[8][9] The centrifugal force accelerates the separation of the immiscible liquids and any suspended solids by density.[9][10][11] Even a few minutes at a high speed (e.g., 5000 rpm) can be effective.[12]

Q7: Can changing the solvent or pH help?

A: Yes.

  • Solvent Addition: Adding more of the organic solvent can sometimes disrupt the emulsion by changing the overall polarity and density.[3][6]

  • pH Adjustment: If acidic or basic byproducts are acting as emulsifying agents, carefully adjusting the pH of the aqueous layer can neutralize them, changing their solubility and breaking the emulsion.[3][4]

Q8: What are the primary safety concerns with HMPA?

A: HMPA is a hazardous chemical and must be handled with extreme caution. It is considered a potential occupational carcinogen and has been shown to cause cancer in laboratory animals.[1][13][14] Always work in a fume hood and use appropriate personal protective equipment (PPE), including impermeable gloves and splash goggles, to prevent skin and eye contact.[1][15]

Troubleshooting Guide

This section provides a systematic approach to dealing with emulsions during the workup of HMPA reactions.

Problem: A stable emulsion has formed after adding the aqueous wash.

Troubleshooting Workflow

G start Emulsion Formed patience 1. Let stand 15-30 min. Gently swirl. start->patience add_brine 2. Add Saturated Brine (NaCl) (10-20% of total volume) patience->add_brine No separation success Layers Separated patience->success Separated check_solids 3. Check for Particulates add_brine->check_solids Still emulsified add_brine->success Separated filter_celite 4. Filter through Celite® pad check_solids->filter_celite Yes other_methods 5. Consider Other Methods check_solids->other_methods No filter_celite->success centrifuge Centrifugation (Especially for small volumes) other_methods->centrifuge add_solvent Add More Organic Solvent other_methods->add_solvent adjust_ph Adjust pH of Aqueous Layer other_methods->adjust_ph centrifuge->success add_solvent->success adjust_ph->success G HMPA HMPA Properties Prop1 Polar Aprotic Solvent HMPA->Prop1 Prop2 High Water Miscibility HMPA->Prop2 Prop3 Strong Cation Solvation HMPA->Prop3 Prop4 High Boiling Point (233 °C) HMPA->Prop4 Result Promotes Stable Emulsion Formation Prop2->Result Primary Cause Prop3->Result Can contribute by complexing salts

References

Technical Support Center: Quenching Procedures for Reactions Containing Hexamethylphosphoramide (HMPA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on safely quenching reactions containing Hexamethylphosphoramide (HMPA). HMPA is a highly polar, aprotic solvent valued for its ability to enhance the reactivity of organometallic reagents and accelerate sluggish reactions. However, its toxicity and potential carcinogenicity necessitate careful handling and meticulous quenching and work-up procedures.[1][2] This guide offers troubleshooting advice and frequently asked questions to ensure the safety and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with HMPA?

A1: HMPA is considered a hazardous substance with several primary concerns:

  • Toxicity and Carcinogenicity: HMPA is toxic and has been identified as a potential carcinogen in animal studies.[1][2] All handling must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

  • Irritant: It can cause irritation upon contact with the skin and eyes.[2]

  • Combustibility: HMPA is a combustible liquid. Decomposition at high temperatures can produce highly toxic fumes of phosphine, phosphorus oxides, and nitrogen oxides.[2]

Q2: What are the most common quenching agents for HMPA-containing reactions?

A2: The choice of quenching agent depends on the specific reagents in your reaction mixture. Common quenching agents include:

  • Saturated Aqueous Ammonium (B1175870) Chloride (NH₄Cl): A mild acidic quenching agent suitable for neutralizing organometallic species after they have reacted with the electrophile. It is often used during the work-up phase.

  • Water: While HMPA is miscible with water, direct quenching with water is often discouraged, especially when highly reactive reagents like organolithiums are present, due to the potential for a highly exothermic and vigorous reaction.

  • Saturated Aqueous Sodium Sulfite (B76179) (Na₂SO₃): Used in specific cases, such as in the work-up of reactions involving molybdenum peroxide complexes like MoOPH.[3]

  • Dilute Acids (e.g., Hydrochloric Acid): Dilute HCl can be used to neutralize the reaction and also degrade HMPA itself.[1][2]

Q3: How do I safely quench a reaction containing HMPA and a pyrophoric reagent like an organolithium?

A3: A stepwise quenching procedure is crucial for safety. Direct quenching with water is extremely dangerous. The recommended procedure, performed at low temperatures (e.g., 0 °C or -78 °C), is as follows:

  • Slowly add a less reactive alcohol, such as isopropanol (B130326) .

  • Once the initial vigorous reaction subsides, slowly add methanol (B129727) .

  • Finally, after the reaction is under control, slowly add water to quench any remaining reactive species.

This sequential addition helps to manage the exothermicity of the quenching process safely.

Q4: How can I remove HMPA from my product during work-up?

A4: HMPA is water-soluble, which facilitates its removal during aqueous work-up.[4] Typically, the quenched reaction mixture is extracted with an organic solvent (e.g., diethyl ether, ethyl acetate). The organic layer is then washed multiple times with water or brine (saturated aqueous NaCl solution) to remove the HMPA. For products in dichloromethane, repeated washings with diluted brine may be necessary, and the addition of hexane (B92381) can help partition the HMPA into the aqueous layer.[4]

Q5: Are there safer alternatives to HMPA?

A5: Yes, due to the health risks associated with HMPA, several alternatives are available and should be considered:

  • Dimethyl Sulfoxide (DMSO): A polar aprotic solvent that can often replace HMPA.[1]

  • N,N'-Dimethylpropyleneurea (DMPU): A less toxic alternative to HMPA.

  • 1,3-Dimethyl-2-imidazolidinone (DMI): Another safer substitute for HMPA.[1]

The suitability of these alternatives depends on the specific reaction conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Vigorous, uncontrolled exotherm during quenching. Direct addition of a highly reactive quenching agent (e.g., water) to a reaction containing unreacted pyrophoric reagents.Immediately cool the reaction vessel in an ice or dry ice/acetone bath. If safe to do so, slowly add a less reactive quenching agent like isopropanol. For future experiments, always use a stepwise quenching procedure.
Formation of an emulsion during aqueous work-up. HMPA can sometimes contribute to the formation of emulsions, making phase separation difficult.Add a saturated solution of sodium chloride (brine) to help break the emulsion. In some cases, adding a small amount of a different organic solvent or filtering the mixture through a pad of Celite can also be effective.[4]
Low yield of the desired product after work-up. The product may be partially soluble in the aqueous phase, or HMPA may not have been completely removed, interfering with purification.Perform multiple extractions with the organic solvent. Increase the number of aqueous washes to ensure complete removal of HMPA. Confirm HMPA removal using analytical techniques like NMR if necessary.
Product degradation during quenching. The quenching agent may be too acidic or basic for the product's stability.If your product is acid-sensitive, use a milder quenching agent like saturated aqueous ammonium chloride instead of a strong acid. Conversely, if your product is base-sensitive, avoid basic quenching conditions.

Experimental Protocols

Protocol 1: Quenching of an Organolithium Reaction in the Presence of HMPA

This protocol outlines a general and safe procedure for quenching a reaction containing an organolithium reagent and HMPA.

Materials:

  • Reaction mixture containing organolithium reagent and HMPA in an appropriate solvent (e.g., THF).

  • Isopropanol

  • Methanol

  • Deionized water

  • Saturated aqueous ammonium chloride solution

  • Organic extraction solvent (e.g., diethyl ether or ethyl acetate)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Cooling: Ensure the reaction flask is maintained at a low temperature (e.g., 0 °C or -78 °C) in an appropriate cooling bath.

  • Stepwise Quenching: a. Slowly add isopropanol dropwise via an addition funnel with vigorous stirring. Monitor for any temperature increase and control the addition rate accordingly. b. Once the addition of isopropanol is complete and the exotherm has ceased, slowly add methanol in a similar dropwise manner. c. After the methanol addition, slowly add deionized water to quench any remaining reactive species.

  • Warming: Allow the reaction mixture to slowly warm to room temperature.

  • Work-up: a. Transfer the mixture to a separatory funnel. b. Add the organic extraction solvent and saturated aqueous ammonium chloride solution. c. Shake the funnel and allow the layers to separate. d. Separate the organic layer and wash it sequentially with water and then brine. Repeat the aqueous washes if HMPA removal is a concern. e. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. f. Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

Protocol 2: Quenching of a MoOPH Oxidation Reaction

This protocol is adapted from a procedure for the hydroxylation of an enolate using MoO₅·Py·HMPA (MoOPH).[3]

Materials:

  • Reaction mixture containing the product of MoOPH oxidation.

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution.

  • Saturated aqueous sodium chloride (brine) solution.

  • 10% aqueous hydrochloric acid.

  • Diethyl ether.

Procedure:

  • Quenching: Quench the reaction by adding saturated aqueous sodium sulfite solution while maintaining vigorous stirring.

  • Warming: Allow the mixture to warm to room temperature.

  • Work-up: a. After approximately 10 minutes at room temperature, add saturated sodium chloride solution. b. Transfer the mixture to a separatory funnel and extract with diethyl ether. c. Combine the organic layers and wash with a mixture of 10% aqueous hydrochloric acid and saturated sodium chloride solution. d. Separate the organic layer, dry it over an anhydrous drying agent, filter, and concentrate to yield the crude product.

Data Presentation

Table 1: Common Quenching Agents for HMPA-Containing Reactions

Quenching AgentTypical ConcentrationUse CaseKey Considerations
Isopropanol/Methanol/WaterN/A (stepwise pure solvents)Quenching unreacted pyrophoric reagents (e.g., organolithiums).Must be added sequentially and slowly at low temperature to control the exotherm.
Saturated Aqueous NH₄ClSaturated solution in waterMildly acidic quench for work-up after the main reaction is complete.Helps to neutralize any remaining basic species and aids in phase separation.
WaterPureGeneral quenching when no highly reactive species are present.Can be highly exothermic with certain reagents; not recommended for primary quenching of pyrophorics.
Saturated Aqueous Na₂SO₃Saturated solution in waterSpecific for quenching certain oxidation reactions, like those with MoOPH.[3]---
Dilute Hydrochloric Acide.g., 1 M or 10% aqueous solutionAcidic quench and for the degradation of HMPA.The acidity may not be suitable for all products.

Visualizations

Experimental Workflow for Quenching Organolithium Reactions with HMPA

G cluster_reaction Reaction Phase cluster_quenching Quenching Phase (Low Temperature) cluster_workup Work-up Phase (Room Temperature) A Organolithium Reaction in THF with HMPA (Low Temperature, e.g., -78°C) B Slow addition of Isopropanol A->B 1. C Slow addition of Methanol B->C 2. D Slow addition of Water C->D 3. E Warm to Room Temperature D->E F Aqueous Work-up (e.g., with sat. aq. NH4Cl) E->F G Extraction with Organic Solvent F->G H Wash with Brine G->H I Dry and Concentrate H->I J Crude Product I->J

Caption: Stepwise quenching and work-up of an organolithium reaction containing HMPA.

Decision Tree for Selecting a Quenching Procedure

G A Quenching an HMPA-containing reaction B Does the reaction contain unreacted pyrophoric reagents (e.g., organolithiums)? A->B C YES B->C D NO B->D E Use Stepwise Quenching: 1. Isopropanol 2. Methanol 3. Water (at low temperature) B->E   Yes F Is the product sensitive to acid? B->F   No G YES F->G H NO F->H I Quench with Saturated Aqueous NH4Cl F->I   Yes J Quench with Water or Dilute Acid F->J   No

Caption: Decision-making for choosing the appropriate quenching method.

References

Validation & Comparative

comparing HMPA and DMSO as cosolvents in SN2 reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of nucleophilic substitution (SN2) reactions, the choice of solvent is paramount to achieving optimal reaction rates and yields. Among the most effective solvents are polar aprotic solvents, with hexamethylphosphoramide (HMPA) and dimethyl sulfoxide (B87167) (DMSO) being two prominent examples. Both are renowned for their ability to significantly accelerate SN2 reactions by solvating cations, thereby liberating the anionic nucleophile to a more reactive, "naked" state.[1][2] This guide provides a comprehensive comparison of HMPA and DMSO as cosolvents in SN2 reactions, supported by experimental data and detailed protocols to aid in solvent selection for synthetic applications.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of HMPA and DMSO is crucial for their effective application. These properties directly influence their behavior as solvents and their impact on reaction kinetics.

PropertyThis compound (HMPA)Dimethyl Sulfoxide (DMSO)Reference(s)
Formula C₆H₁₈N₃OPC₂H₆OS[2]
Molar Mass 179.20 g/mol 78.13 g/mol [2]
Boiling Point 232.5 °C189 °C[2]
Melting Point 7.2 °C18.5 °C[2]
Dielectric Constant ~30~47[2][3]
Dipole Moment ~4.3 D~4.0 D[4]
Viscosity (at 25°C) 3.45 cP1.99 cP[5][6]
Toxicity Carcinogenic, teratogenicLow toxicity[2]

Performance in SN2 Reactions: A Quantitative Perspective

For the reaction of 1-bromobutane (B133212) with azide (B81097) ion, a staggering rate increase of 200,000-fold has been observed when changing the solvent from methanol (B129727) (a polar protic solvent) to HMPA. This highlights the exceptional ability of HMPA to accelerate SN2 reactions.

The synthesis of benzyl (B1604629) azide from benzyl bromide with sodium azide is a classic example of an SN2 reaction where DMSO is commonly employed as the solvent. The following table summarizes the yields obtained in this reaction using DMSO and another polar aprotic solvent, DMF (N,N-dimethylformamide), for comparison.

SubstrateNucleophileSolventTemperatureReaction TimeYield (%)Reference(s)
Benzyl bromideSodium azideDMSORoom TemperatureOvernight73-99[7][8]
Benzyl bromideSodium azideDMFRoom Temperature12 hoursUp to 99%[7]
Benzyl tosylateSodium cyanideDMSO25 °C6 hours85[9]

These data underscore the efficiency of polar aprotic solvents like DMSO and DMF in promoting high-yield SN2 reactions. Given the even greater rate enhancements reported with HMPA, it is reasonable to infer that it would also serve as an excellent, if not superior, solvent for such transformations in terms of reaction rate. However, the high toxicity of HMPA often leads to the selection of safer alternatives like DMSO or DMF.[2]

Experimental Protocols

Below are detailed experimental protocols for the synthesis of benzyl azide, a representative SN2 reaction.

Protocol 1: Synthesis of Benzyl Azide in Dimethyl Sulfoxide (DMSO)

Reaction: C₆H₅CH₂Br + NaN₃ → C₆H₅CH₂N₃ + NaBr

Materials:

  • Benzyl bromide

  • Sodium azide (NaN₃)

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Diethyl ether

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve benzyl bromide (1.0 eq.) in DMSO.[8]

  • Add sodium azide (1.5 eq.) to the solution.[8]

  • Stir the reaction mixture at ambient temperature overnight.[8]

  • Slowly add water to the reaction mixture (Note: this may be an exothermic process).[8]

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).[7]

  • Combine the organic layers and wash with water and then with brine to remove residual DMSO.[7]

  • Dry the organic layer over anhydrous sodium sulfate.[8]

  • Filter the drying agent and remove the solvent under reduced pressure to yield benzyl azide.[7]

Protocol 2: Synthesis of Benzyl Azide in N,N-Dimethylformamide (DMF)

Reaction: C₆H₅CH₂Br + NaN₃ → C₆H₅CH₂N₃ + NaBr

Materials:

  • Benzyl bromide

  • Sodium azide (NaN₃)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • Diethyl ether

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve benzyl bromide (1.0 eq.) and sodium azide (1.5 eq.) in DMF.[1][7]

  • Stir the reaction mixture at room temperature for 12 hours.[1][7]

  • Pour the reaction mixture into a separatory funnel containing water.[1]

  • Extract the aqueous layer with diethyl ether (3 x volumes).[1]

  • Combine the organic layers and wash with water and then with brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate.[1]

  • Filter and concentrate the solution under reduced pressure to obtain benzyl azide.[1]

Solvent Influence on SN2 Reaction Mechanism

The remarkable efficacy of HMPA and DMSO in accelerating SN2 reactions stems from their specific interactions with the reacting species at a molecular level. The following diagram illustrates this relationship.

Caption: Solvent effects of HMPA and DMSO on the SN2 reaction pathway.

Conclusion

Both HMPA and DMSO are exceptional polar aprotic solvents that dramatically enhance the rates of SN2 reactions. Their ability to solvate cations effectively leaves the anionic nucleophile in a highly reactive, "naked" state, facilitating a rapid backside attack on the electrophilic carbon center. While HMPA can lead to extraordinary rate accelerations, its high toxicity significantly limits its use. DMSO, being a much safer alternative with excellent solvating properties and the ability to promote high reaction yields, is often the preferred choice in both academic and industrial settings. The selection between these solvents will ultimately depend on the specific requirements of the reaction, including the desired reaction rate, yield, and, most importantly, safety considerations.

References

DMPU: A Safer, High-Performance Alternative to HMPA in Enolate Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of reagents and solvents is a critical decision that balances reaction efficiency with laboratory safety. Hexamethylphosphoramide (HMPA), a polar aprotic solvent, has long been favored in organic synthesis for its exceptional ability to enhance the reactivity of organometallic reagents, particularly in enolate chemistry. However, its classification as a known carcinogen necessitates the adoption of safer alternatives. This guide provides an objective comparison of HMPA with a leading substitute, 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU), supported by experimental data and detailed protocols to facilitate its adoption in modern synthetic laboratories.

HMPA's efficacy stems from its strong ability to solvate cations, which breaks up organometallic aggregates and generates more reactive, "naked" anions.[1][2] This property is particularly advantageous in enolate chemistry, where it can accelerate reaction rates and influence stereoselectivity.[3] However, the significant health risks associated with HMPA have driven the search for less hazardous replacements.[1][4] DMPU has emerged as a viable and effective alternative, offering similar physicochemical properties to HMPA but with a much more favorable safety profile.[4][5]

Head-to-Head Comparison: Physicochemical and Safety Properties

DMPU and HMPA share key characteristics as polar aprotic solvents with high boiling points, making them suitable for a wide range of reaction temperatures.[4] A direct comparison of their physical and toxicological properties highlights why DMPU is considered a superior choice for a safer laboratory environment.

Table 1: Physicochemical Properties of HMPA and DMPU

PropertyThis compound (HMPA)1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)
CAS Number 680-31-97226-23-5
Molecular Formula C₆H₁₈N₃OPC₆H₁₂N₂O
Molecular Weight 179.20 g/mol 128.17 g/mol [6]
Boiling Point 232 °C246-247 °C[6]
Melting Point 7.2 °C~ -20 °C[6]
Density 1.03 g/cm³1.06 g/mL[6]
Dipole Moment 4.3 D4.23 D
Dielectric Constant 3036.1

Note: The data presented is compiled from various sources in the chemical literature.[2][4]

Table 2: Safety and Toxicological Profile

HazardThis compound (HMPA)1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)
Carcinogenicity Known carcinogen, classified as Group 2B (possibly carcinogenic to humans) by IARC.[4][7]Not classified as a carcinogen.[4]
Mutagenicity Positive in some animal tests.[7]Mutagenic in Drosophila, suspected carcinogen.[8]
Toxicity Highly toxic; can cause cancer in rats.[1][7] Fatal in contact with skin.Lower acute toxicity (LD50 = 1300 mg/kg, mice).[8][9]
Handling Precautions Requires strict handling protocols in a fume hood; residues must be treated with hydrochloric acid before disposal.[8]Standard laboratory precautions for handling chemical solvents are recommended.

Performance in Enolate Chemistry: A Comparative Overview

DMPU has been shown to be an effective substitute for HMPA in a variety of reactions involving enolates, including alkylations and aldol (B89426) reactions. While HMPA may in some instances provide slightly higher yields, the performance of DMPU is often comparable, making it a reliable and safer alternative.[4] The strong coordinating ability of both solvents with lithium cations is crucial for their effect on reaction pathways.[10][11]

Table 3: Comparative Performance in Enolate Alkylation

ReactionSubstrateElectrophileSolvent SystemYield (%)Reference
Enolate AlkylationCyclopentanone Lithium EnolateMethyl IodideTHF/HMPA95[12]
Enolate Alkylation2-PentanoneMethyl IodideTHF/DMPU~90 (estimated)[13]
Enolate AlkylationTerminal AcetyleneAlkyl HalideHMPAHigh[2]
Enolate AlkylationTerminal AcetyleneAlkyl HalideDMPUComparable to HMPA[2]

Note: The yields are representative and can vary based on specific reaction conditions.

Experimental Protocols

To facilitate the integration of DMPU into laboratory practice, detailed experimental protocols for key reactions are provided below.

Protocol 1: Formation of a Lithium Enolate using LDA and DMPU

This protocol describes the generation of a lithium enolate from a ketone, which can then be used in subsequent reactions such as alkylation or aldol additions.

Materials:

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Diisopropylamine (B44863)

  • n-Butyllithium (n-BuLi) in hexanes

  • Ketone (e.g., cyclohexanone)

  • 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)

  • Anhydrous reaction vessel (e.g., flame-dried round-bottom flask)

  • Inert atmosphere (Argon or Nitrogen)

  • Dry ice/acetone bath

Procedure:

  • Under an inert atmosphere, add anhydrous THF and diisopropylamine to the reaction vessel.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add one equivalent of n-butyllithium dropwise to the cooled solution and stir for 30 minutes to form lithium diisopropylamide (LDA).[4]

  • In a separate flask, prepare a solution of the ketone in anhydrous THF.

  • Add the ketone solution dropwise to the LDA solution at -78 °C and stir for 1 hour to ensure complete enolate formation.[4]

  • To this solution, add DMPU (typically 1-4 equivalents) and stir for an additional 15 minutes before adding the electrophile.[4][14]

Enolate_Formation_Workflow cluster_LDA LDA Preparation cluster_Enolate Enolate Formation cluster_Activation Solvent Activation cluster_Reaction Alkylation Reaction Diisopropylamine Diisopropylamine LDA Lithium Diisopropylamide (LDA) Diisopropylamine->LDA n-BuLi, THF, -78°C Ketone Ketone Enolate Lithium Enolate Ketone->Enolate LDA, THF, -78°C Activated_Enolate DMPU-solvated Enolate Enolate->Activated_Enolate Add DMPU Product Alkylated Product Activated_Enolate->Product Add Electrophile (e.g., MeI) Electrophile Electrophile

Protocol 2: Wittig Reaction using DMPU as a Co-solvent

This protocol outlines a Wittig reaction, where an aldehyde or ketone is converted to an alkene. DMPU can be used as a co-solvent to enhance the reaction rate and yield.

Materials:

  • Benzyltriphenylphosphonium chloride

  • Anhydrous DMPU

  • Strong base (e.g., n-butyllithium or sodium hydride)

  • Aldehyde (e.g., benzaldehyde)

  • Anhydrous THF

  • Anhydrous reaction vessel

  • Inert atmosphere

Procedure:

  • Under an inert atmosphere, suspend the phosphonium (B103445) salt in anhydrous THF in the reaction vessel.

  • Cool the suspension to 0 °C.

  • Add one equivalent of a strong base and stir for 1 hour at room temperature to form the ylide (a deep red color should develop).[4]

  • Cool the reaction mixture back to 0 °C and add a solution of the aldehyde in anhydrous DMPU dropwise.[4]

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by pouring the mixture into ice-water and extract with a suitable organic solvent (e.g., diethyl ether).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to yield the alkene.[4]

Wittig_Reaction_Pathway cluster_Ylide Ylide Formation cluster_Reaction Wittig Reaction Phosphonium_Salt Benzyltriphenylphosphonium Chloride Ylide Phosphorus Ylide Phosphonium_Salt->Ylide Strong Base (e.g., n-BuLi) Base Base Aldehyde Aldehyde (e.g., Benzaldehyde) in DMPU Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde->Oxaphosphetane Alkene Alkene Product Oxaphosphetane->Alkene Decomposition Phosphine_Oxide Triphenylphosphine Oxide Oxaphosphetane->Phosphine_Oxide Decomposition

Conclusion: A Clear Choice for a Safer and More Sustainable Future

The presented data and experimental protocols demonstrate that DMPU is a highly effective and significantly safer alternative to HMPA for a range of crucial organic reactions, including those central to enolate chemistry. While HMPA may offer marginally higher yields in specific cases, the substantial reduction in health risks associated with DMPU makes it the superior and more responsible choice for modern chemical synthesis.[4] Researchers, scientists, and professionals in drug development are encouraged to adopt DMPU as a first-line replacement for HMPA to foster a safer laboratory environment without compromising on chemical performance and innovation.

References

DMI vs. HMPA in Alkylation Reactions: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of chemical synthesis is continually evolving, driven by the dual needs for high efficiency and improved safety. Hexamethylphosphoramide (HMPA), a polar aprotic solvent, has long been favored for its ability to enhance the reactivity of organometallic reagents and accelerate nucleophilic substitution reactions. However, its classification as a carcinogen has necessitated the search for safer alternatives.[1] This guide provides a comprehensive comparison of 1,3-Dimethyl-2-imidazolidinone (DMI) as a substitute for HMPA in key alkylation reactions, supported by experimental data, detailed protocols, and mechanistic diagrams.

At a Glance: DMI as a Safer, Effective Alternative

1,3-Dimethyl-2-imidazolidinone (DMI) has emerged as a promising replacement for HMPA, offering a similar high-polarity, aprotic solvent environment conducive to a range of alkylation reactions.[1] Crucially, DMI presents a significantly lower toxicological risk, making it a more sustainable choice for both laboratory and industrial-scale synthesis.[1] This guide will delve into the performance of DMI in three critical alkylation reactions: the alkylation of terminal acetylenes, the α-alkylation of γ-butyrolactone, and the N-alkylation of indoles.

Physical and Toxicological Properties: DMI vs. HMPA

A comparison of the physical and toxicological properties of DMI and HMPA reveals the compelling safety advantages of DMI. While both are effective polar aprotic solvents, HMPA is a known carcinogen, whereas DMI is not and is considered a Class 3 solvent with significantly lower acute toxicity.[2]

PropertyDMI (1,3-Dimethyl-2-imidazolidinone)HMPA (this compound)
CAS Number 80-73-9680-31-9
Molecular Weight 114.15 g/mol 179.20 g/mol
Boiling Point 222 °C232.5 °C
Melting Point 8.2 °C7.2 °C
Density 1.044 g/mL at 25 °C1.025 g/mL at 25 °C
Dielectric Constant 37.630.0
Toxicity Lower acute toxicity (LD50 = 2840 mg/kg, mice)Carcinogenic, lower LD50 indicates higher acute toxicity

Performance in Alkylation of Terminal Acetylenes

The alkylation of terminal acetylenes is a fundamental C-C bond-forming reaction. Experimental data demonstrates that DMI is a comparable solvent to HMPA in this transformation, providing similar or even slightly improved yields under similar reaction conditions.[3]

Alkylating AgentSolventReaction Time (hr)Yield (%)
1-BromobutaneDMI283
1-BromobutaneHMPA278
1-BromooctaneDMI290
1-BromooctaneHMPA288

Data sourced from "Replacement of carcinogenic solvent HMPA by DMI in insect sex pheromone synthesis".[3]

Experimental Protocol: Alkylation of a Terminal Acetylene

This protocol is adapted from the synthesis of insect sex pheromones.[3]

Materials:

  • Terminal alkyne (e.g., 1-dodecyne)

  • n-Butyllithium (n-BuLi) in hexane

  • DMI or HMPA (anhydrous)

  • Alkyl halide (e.g., 1-bromobutane)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Diethyl ether

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a stirred solution of the terminal alkyne in anhydrous THF at 0 °C under a nitrogen atmosphere, add n-BuLi dropwise.

  • Stir the mixture for 15 minutes at 0 °C.

  • Add anhydrous DMI (or HMPA) to the reaction mixture.

  • Add the alkyl halide dropwise to the mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography.

Performance in α-Alkylation of γ-Butyrolactone

The α-alkylation of lactones is a crucial transformation in the synthesis of many natural products and pharmaceuticals. While a direct comparative study with HMPA is not available in the cited literature, the use of DMI as a promoter in the alkylation of γ-butyrolactone has been shown to significantly increase the reaction rate and yield of the mono-alkylated product, minimizing the formation of dialkylation byproducts.[4]

Experimental Protocol: α-Alkylation of γ-Butyrolactone

This protocol is based on a case study of a γ-butyrolactone alkylation with DMI as a promoter.[4]

Materials:

  • γ-Butyrolactone

  • Lithium diisopropylamide (LDA) in THF/hexanes

  • DMI (anhydrous)

  • Alkyl halide (e.g., benzyl (B1604629) bromide)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Prepare a solution of LDA in anhydrous THF.

  • To a solution of γ-butyrolactone in anhydrous THF at -78 °C, add the LDA solution dropwise.

  • Stir the mixture at -78 °C for 30 minutes to form the lithium enolate.

  • Add anhydrous DMI to the reaction mixture.

  • Add the alkyl halide to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for the appropriate time.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product via flash chromatography.

Performance in N-Alkylation of Indoles

Experimental Protocol: General N-Alkylation of Indole (B1671886)

This is a general protocol and can be adapted for various indole substrates and alkylating agents.[5]

Materials:

  • Indole derivative

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous DMI (or another polar aprotic solvent like DMF or HMPA)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add the indole derivative.

  • Add anhydrous DMI and stir until the indole is fully dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride portion-wise.

  • Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the indole anion.

  • Add the alkyl halide dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mechanistic Insight: The Role of DMI and HMPA in Alkylation

Both DMI and HMPA are highly polar aprotic solvents that enhance the rate of S(_N)2 reactions by effectively solvating the cation of the nucleophile's counter-ion (e.g., Li⁺). This solvation leaves a more "naked" and highly reactive anion, thereby accelerating the alkylation reaction. The oxygen atom in both DMI and HMPA acts as the primary site of coordination with the metal cation.

G General SN2 Alkylation Pathway cluster_reactants Reactants cluster_solvent Solvent Interaction cluster_products Products Nucleophile R-M+ SolvatedCation [M(Solvent)n]+ Nucleophile->SolvatedCation Solvation by DMI/HMPA NakedAnion R- (naked anion) Nucleophile->NakedAnion AlkylHalide R'-X TransitionState [R---R'---X]⁻ AlkylHalide->TransitionState NakedAnion->TransitionState Product R-R' TransitionState->Product Salt M-X TransitionState->Salt

Caption: General workflow for SN2 alkylation enhanced by a polar aprotic solvent.

The coordination of the solvent to the metal cation is a key step in increasing the nucleophilicity of the carbanion.

G Cation Solvation by DMI cluster_dmi DMI Molecule Li+ Li+ O O Li+->O Coordination C1 C O->C1 N1 N-CH3 C1->N1 N2 N-CH3 C1->N2 C2 CH2 N1->C2 C3 CH2 N2->C3 C2->C3

Caption: Coordination of the lithium cation by the oxygen atom of DMI.

Conclusion

The experimental evidence strongly supports the use of DMI as a safe and effective substitute for the carcinogenic solvent HMPA in a variety of alkylation reactions. DMI consistently provides comparable, and in some cases superior, yields in the alkylation of terminal acetylenes. Its utility as a rate-enhancing additive in lactone alkylation further underscores its value. For researchers and professionals in drug development, the adoption of DMI represents a significant step towards greener and safer chemistry without compromising synthetic efficiency.

References

A Comparative Guide to HMPA, DMPU, and DMI in Organometallic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent or additive in organometallic reactions is a critical decision that significantly impacts reaction efficiency, selectivity, and safety. This guide provides a comprehensive comparative study of three commonly used polar aprotic solvents: hexamethylphosphoramide (HMPA), 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU), and 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI). The focus is on their performance in key organometallic reactions, supported by experimental data, detailed protocols, and mechanistic insights.

This compound (HMPA) has long been recognized for its exceptional ability to enhance the reactivity of organometallic reagents by solvating metal cations and breaking down organolithium aggregates.[1] However, its classification as a carcinogen has necessitated the search for safer alternatives. DMPU and DMI have emerged as prominent substitutes, offering similar physicochemical properties with a more favorable safety profile.[2] This guide aims to provide a clear, data-driven comparison to aid in the selection of the most suitable solvent for specific research and development needs.

Performance in Key Organometallic Reactions: A Quantitative Comparison

The efficacy of these solvents is best illustrated through a direct comparison of reaction outcomes. The following tables summarize quantitative data from various studies, showcasing the performance of HMPA, DMPU, and DMI in several common organometallic reactions.

Organolithium Reactions

The primary role of these solvents in organolithium reactions is to deaggregate the organolithium species, leading to increased reactivity and influencing selectivity.

Table 1: Alkylation of Terminal Acetylenes

CosolventYield (%)Reference
HMPA88[2]
DMI90[2]
DMPUNot Reported

Reaction conditions: Alkylation of a 1-alkynyl tetrahydropyran-2-yl ether with an alkyl bromide.[2]

Table 2: Regioselectivity in the Addition of Sulfur-Stabilized Organolithium Reagents to Enones

Additive (Equivalents)Desired Product (%)Reference
HMPA (2)>95 (1,4-addition)[3][4]
DMPU (4)>95 (1,4-addition)[3][4]
DMINot Reported

This data indicates that while DMPU can achieve the same high selectivity as HMPA, a higher concentration is required.[3][4]

Grignard Reactions

While comprehensive comparative data for all three solvents in Grignard reactions is limited, the literature suggests that DMPU can be an effective substitute for HMPA. The primary function of these additives in Grignard reactions is to enhance the reactivity of the Grignard reagent.

Suzuki Coupling
Wittig Reaction

HMPA is known to influence the stereoselectivity of the Wittig reaction, often favoring the formation of the (Z)-alkene with non-stabilized ylides. This is attributed to its ability to create a "salt-free" environment by strongly coordinating with the lithium cation. While direct comparative data with DMPU and DMI is scarce, it is expected that they would have a similar, though potentially less pronounced, effect due to their cation-solvating abilities.

Mechanistic Insights: The Role of Solvent Coordination

The profound effect of HMPA, DMPU, and DMI on organometallic reactions stems from their ability to act as strong Lewis bases and coordinate with metal cations, particularly lithium. This coordination has several key consequences:

  • Deaggregation of Organolithium Reagents: Organolithium compounds often exist as aggregates (tetramers, dimers, etc.) in solution, which are less reactive than the monomeric species. HMPA, DMPU, and DMI can break down these aggregates by solvating the lithium cations, thereby increasing the concentration of the more reactive monomers.[1]

  • Formation of Solvent-Separated Ion Pairs (SSIPs): In addition to deaggregation, these solvents can promote the formation of solvent-separated ion pairs from contact ion pairs (CIPs). In an SSIP, the solvent molecules encapsulate the cation, separating it from the carbanion and increasing the nucleophilicity of the carbanion.

  • Influence on Reaction Pathways: By altering the nature of the organometallic reagent and the reaction environment, these solvents can influence the regioselectivity and stereoselectivity of reactions. For example, in the addition of organolithium reagents to enones, the enhanced reactivity of the "freer" carbanion in the presence of these solvents favors 1,4-conjugate addition over 1,2-direct addition.[3][4]

Organolithium_Deaggregation Tetramer (RLi)₄ (Less Reactive) Monomer R-Li • (Solvent)n (More Reactive) Tetramer->Monomer Deaggregation

Figure 1. Deaggregation of organolithium reagents by polar aprotic solvents.

Suzuki_Coupling_Cycle cluster_solvent Influence of Polar Aprotic Solvents (HMPA, DMPU, DMI) Pd(0)Ln Pd(0)Ln R¹-Pd(II)-X R¹-Pd(II)-X (Oxidative Adduct) Pd(0)Ln->R¹-Pd(II)-X Oxidative Addition R¹-X R¹-X (Aryl/Vinyl Halide) R¹-X->R¹-Pd(II)-X R¹-Pd(II)-R² R¹-Pd(II)-R² R¹-Pd(II)-X->R¹-Pd(II)-R² Transmetalation R²-B(OR)₂ R²-B(OR)₂ (Organoboron) R²-B(OR)₂->R¹-Pd(II)-R² Base Base Base->R¹-Pd(II)-R² R¹-Pd(II)-R²->Pd(0)Ln Reductive Elimination R¹-R² R¹-R² (Coupled Product) R¹-Pd(II)-R²->R¹-R² info May facilitate the transmetalation step by activating the organoboron reagent or influencing the palladium complex.

Figure 2. General catalytic cycle for the Suzuki-Miyaura coupling reaction.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon published research. Below are representative protocols for key organometallic reactions, highlighting the use of these polar aprotic solvents.

Protocol 1: Alkylation of a Terminal Acetylene using DMI

This protocol is adapted from the synthesis of an insect sex pheromone precursor.[2]

Materials:

  • 1-Alkynyl tetrahydropyran-2-yl ether (1.0 equiv)

  • n-Butyllithium (1.6 M in hexane (B92381), 1.1 equiv)

  • 1,3-Dimethyl-2-imidazolidinone (DMI), anhydrous

  • Alkyl bromide (1.1 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Hexane

  • Water

Procedure:

  • To a stirred solution of the 1-alkynyl tetrahydropyran-2-yl ether in anhydrous THF under a nitrogen atmosphere at 0 °C, add n-butyllithium dropwise.

  • Stir the reaction mixture for 15 minutes at 0 °C.

  • Add anhydrous DMI to the reaction mixture.

  • Add a solution of the alkyl bromide in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction by pouring it into ice-water.

  • Extract the aqueous layer with hexane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

Protocol 2: General Procedure for a Grignard Reaction

This protocol provides a general framework for conducting a Grignard reaction. The use of DMPU as a cosolvent can enhance the reactivity of the Grignard reagent.

Materials:

  • Magnesium turnings (1.2 equiv)

  • Anhydrous diethyl ether or THF

  • Organic halide (1.0 equiv)

  • Electrophile (e.g., aldehyde, ketone)

  • 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU), anhydrous (optional)

  • Saturated aqueous ammonium (B1175870) chloride solution

Procedure:

  • Activate the magnesium turnings in a flame-dried flask under an inert atmosphere.

  • Add anhydrous diethyl ether or THF to the activated magnesium.

  • Add a solution of the organic halide in the same anhydrous solvent dropwise to initiate the formation of the Grignard reagent. Maintain a gentle reflux.

  • After the addition is complete, stir the mixture for an additional hour at room temperature.

  • If using DMPU, add it to the Grignard reagent solution and stir for 15-30 minutes.

  • Cool the reaction mixture to 0 °C and add a solution of the electrophile in the anhydrous solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

Protocol 3: General Procedure for a Suzuki-Miyaura Coupling

This is a general protocol for a Suzuki-Miyaura coupling. While not always necessary, polar aprotic solvents can sometimes be used as additives to improve reaction performance, depending on the specific substrates.

Materials:

  • Aryl or vinyl halide (1.0 equiv)

  • Aryl or vinyl boronic acid or ester (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv)

  • Solvent (e.g., toluene, dioxane, DMF)

  • Water

Procedure:

  • In a reaction vessel, combine the aryl/vinyl halide, boronic acid/ester, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the solvent and degassed water.

  • Add the palladium catalyst under a positive pressure of inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, extract the aqueous layer with the organic solvent, and combine the organic extracts.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by chromatography.

Conclusion

The choice between HMPA, DMPU, and DMI in organometallic reactions involves a trade-off between performance and safety. HMPA, despite its toxicity, remains a benchmark for its potent ability to enhance reactivity. DMPU and DMI have proven to be viable, safer alternatives in many applications. For instance, DMI shows comparable yields to HMPA in the alkylation of terminal acetylenes, while DMPU can achieve similar selectivity to HMPA in certain organolithium additions, albeit at higher concentrations.

For researchers and professionals in drug development, the adoption of safer alternatives like DMPU and DMI is highly encouraged. While some optimization of reaction conditions may be necessary to achieve results comparable to HMPA, the significant reduction in health and environmental risks makes them the responsible choice for modern chemical synthesis. This guide provides a foundation for making informed decisions, but it is crucial to consult the specific literature for the reaction of interest to determine the optimal solvent and conditions.

References

Validating Experimental Results: A Comparison Guide to HMPA as a Reaction Additive

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, validating and optimizing chemical reactions is a critical endeavor. Hexamethylphosphoramide (HMPA) is a powerful, polar aprotic solvent and additive known for its remarkable ability to enhance the rate and selectivity of various organic reactions.[1][2] Its primary mechanism involves the strong solvation of cations, particularly lithium (Li⁺), which deaggregates organometallic reagents and generates highly reactive "naked" anions.[1][3][4] However, due to its classification as a potential carcinogen, its use is often limited, prompting a need for objective comparison with safer alternatives.[5][6]

This guide provides a comparative analysis of HMPA's performance, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in making informed decisions for their experimental designs.

Mechanism of Action: Enhancing Reactivity

HMPA's effectiveness stems from its structure as a highly polar phosphine (B1218219) oxide.[1] The oxygen atom is a potent Lewis base that strongly coordinates with metal cations. In reactions involving organolithium reagents, which often exist as non-reactive oligomeric clusters (tetramers or dimers), HMPA breaks these aggregates into more reactive monomers.[7][8] By sequestering the lithium cation, HMPA liberates the carbanion, dramatically increasing its nucleophilicity and reactivity.[1][2]

experimental_workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Enolate Formation & Alkylation cluster_workup 3. Quench & Workup cluster_analysis 4. Analysis A Dry glassware under N₂ B Add anhydrous THF A->B C Cool to -78 °C B->C D Add LDA dropwise C->D E Add HMPA D->E F Add ketone dropwise (Stir for 1h) E->F G Add methyl iodide (Stir for 2h) F->G H Quench with aq. NH₄Cl G->H I Extract with Et₂O H->I J Wash with 2M HCl (Degrades HMPA) I->J K Dry, filter, concentrate J->K L Purify (Chromatography) K->L M Characterize (NMR, GC-MS) L->M

References

A Comprehensive Guide to Safer Alternatives for HMPA in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hexamethylphosphoramide (HMPA), a highly effective polar aprotic solvent, has long been a staple in organic synthesis for its exceptional ability to solvate cations and enhance the reactivity of anionic species.[1] However, its classification as a potent carcinogen has necessitated a critical shift towards safer, more sustainable alternatives.[1] This guide provides an objective comparison of HMPA with its leading replacements, including 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU), 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI), N-methyl-2-pyrrolidone (NMP), tetramethylurea (TMU), and tris(pyrrolidino)phosphoric triamide (TPPA). The following sections present a detailed analysis of their performance in key organic reactions, supported by experimental data and protocols, to assist researchers in making informed decisions for their synthetic endeavors.

Physicochemical Properties: A Head-to-Head Comparison

The selection of a suitable solvent begins with an understanding of its physical and chemical properties. The following table summarizes the key characteristics of HMPA and its common alternatives.

PropertyHMPADMPUDMINMPTMUTPPA
CAS Number 680-31-97226-23-580-73-9872-50-4632-22-46415-07-2
Molecular Formula C₆H₁₈N₃OPC₆H₁₂N₂OC₅H₁₀N₂OC₅H₉NOC₅H₁₂N₂OC₁₂H₂₄N₃OP
Molecular Weight ( g/mol ) 179.20128.17114.1599.13116.16257.32
Boiling Point (°C) 230-232247225.5202176.5140-142 (0.1 mmHg)
Melting Point (°C) 7.2-208.5-24-1.2N/A
Density (g/mL) 1.03 (25 °C)1.06 (20 °C)1.04 (25 °C)1.028 (25 °C)0.969 (20 °C)1.120 (20 °C)[2][3]
Toxicity CarcinogenicLess toxic than HMPALower potential toxicological risk than DMPU and HMPA[4]Reproductive toxinSuspected carcinogenLess toxic/carcinogenic than HMPA[5]
Performance in Key Organic Reactions

The true measure of an HMPA alternative lies in its performance in various chemical transformations. This section provides comparative data on reaction yields for several key reaction types.

Polar aprotic solvents are known to accelerate Sₙ2 reactions by solvating the counter-cation of the nucleophile, thereby increasing the nucleophilicity of the anion.[1]

ReactionSubstrateNucleophileSolventTemperature (°C)Time (h)Yield (%)Reference
Alkylation1-BromobutaneNaN₃HMPA25295[1]
1-BromobutaneNaN₃DMPU25292[1]
Alkylation1-Alkynyl THP-ethern-BuLi, Alkyl BromideHMPA0-25278[4]
1-Alkynyl THP-ethern-BuLi, Alkyl BromideDMI0-25283[4]

The Wittig reaction is a powerful tool for alkene synthesis. The choice of solvent can significantly influence the yield and stereoselectivity of the reaction.

AldehydeYlideSolventTemperature (°C)Time (h)Yield (%)Reference
Benzaldehyde (B42025)Benzyltriphenylphosphonium (B107652) chlorideHMPA60388[1]
BenzaldehydeBenzyltriphenylphosphonium chlorideDMPU60385[1]

HMPA has been a common solvent for the synthesis of high-performance polymers like polyamides and poly(aryl ether)s.[6] Safer alternatives are actively being sought for these industrial applications. While direct comparative yield data is scarce in the literature, alternatives like DMPU, NMP, and TMU have been successfully employed in these syntheses.[7]

For instance, the low-temperature polycondensation of diamines and diacid chlorides to form aromatic polyamides can be carried out in amide solvents such as NMP, HMPA, DMAc, or TMU.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Protocol 1: Alkylation of a Terminal Alkyne using DMI[5]

Materials:

  • 1-Alkynyl tetrahydropyran-2-yl ether

  • n-Butyllithium (n-BuLi) in hexane

  • Alkyl bromide

  • 1,3-Dimethyl-2-imidazolidinone (DMI), dry

  • Hexane

  • Ice water

  • Brine

  • Magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a stirred solution of 1-alkynyl tetrahydropyran-2-yl ether in dry DMI at 0 °C under a nitrogen atmosphere, add n-butyllithium dropwise. Stir the reaction mixture for 15 minutes.

  • Add a solution of the alkyl bromide in dry DMI to the reaction mixture.

  • Allow the reaction to proceed for 2 hours at room temperature.

  • Pour the reaction mixture into ice water and extract with hexane.

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography.

Protocol 2: Wittig Reaction using DMPU[2]

Materials:

  • Benzyltriphenylphosphonium chloride

  • Sodium hydride (NaH)

  • 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU), anhydrous

  • Benzaldehyde

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add benzyltriphenylphosphonium chloride and anhydrous DMPU.

  • Carefully add sodium hydride in portions at room temperature.

  • Heat the mixture to 60 °C and stir for 1 hour to form the ylide. A deep red color should develop.

  • Cool the reaction mixture to 0 °C and add a solution of benzaldehyde in anhydrous DMPU dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Pour the reaction mixture into ice-water and extract with diethyl ether.

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to yield stilbene.

Visualizing Reaction Workflows and Relationships

To better illustrate the processes and concepts discussed, the following diagrams are provided.

Experimental_Workflow_Alkylation cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Workup & Purification A 1. Dissolve alkyne in dry DMI at 0°C B 2. Add n-BuLi dropwise A->B C 3. Stir for 15 min B->C D 4. Add alkyl bromide in DMI C->D E 5. Stir at RT for 2h D->E F 6. Quench with ice water E->F G 7. Extract with hexane F->G H 8. Wash, dry, and concentrate G->H I 9. Purify by chromatography H->I

A typical workflow for an alkylation reaction.

HMPA_Alternatives_Properties cluster_alternatives Safer Alternatives HMPA HMPA (Carcinogenic) DMPU DMPU HMPA->DMPU Good replacement in many reactions DMI DMI HMPA->DMI Effective in alkylations NMP NMP (Reproductive Toxin) HMPA->NMP Used in polymer synthesis TMU TMU HMPA->TMU Used in polymer synthesis TPPA TPPA HMPA->TPPA Good for organometallic reactions

Relationship between HMPA and its alternatives.

Conclusion

The data presented in this guide demonstrates that several viable and safer alternatives to HMPA are available to the modern organic chemist. DMPU and DMI, in particular, have shown comparable, and in some cases, superior performance in key reactions such as alkylations and Wittig reactions.[1][4] While a "drop-in" replacement for HMPA that performs optimally under all conditions remains elusive, careful consideration of the specific reaction and solvent properties allows for the successful substitution of this hazardous solvent in a vast number of synthetic procedures. The continued exploration and adoption of these greener alternatives are crucial for fostering a safer and more sustainable research environment in the chemical sciences.

References

The Safer Choice: A Cost-Benefit Analysis of HMPA versus Its Alternatives in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of solvents and reagents is a critical decision that balances performance, safety, and cost. Hexamethylphosphoramide (HMPA), a polar aprotic solvent, has long been favored for its exceptional ability to enhance the reactivity of organometallic reagents and accelerate nucleophilic substitution reactions. However, its classification as a human carcinogen has necessitated a shift towards safer alternatives. This guide provides a comprehensive cost-benefit analysis of HMPA compared to its prominent, safer alternatives, supported by experimental data and detailed protocols.

Executive Summary

The primary driver for replacing this compound (HMPA) is its significant toxicity. While HMPA can offer superior performance in some niche applications, the associated health risks and handling costs are substantial. Safer alternatives, such as 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) and 1,3-Dimethyl-2-imidazolidinone (DMI), have emerged as viable replacements, often providing comparable results without the carcinogenic hazard. Tripyrrolidinophosphoric acid triamide (TPPA) is another alternative, though quantitative performance data is less readily available. This guide will delve into a detailed comparison of these compounds to aid in making informed decisions in a laboratory setting.

Physicochemical Properties: A Head-to-Head Comparison

The effectiveness of a solvent is largely determined by its physical and chemical properties. HMPA and its alternatives share the characteristic of being polar aprotic solvents, which allows them to solvate cations effectively, thereby increasing the reactivity of anionic species. A summary of their key properties is presented below.

PropertyThis compound (HMPA)1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)1,3-Dimethyl-2-imidazolidinone (DMI)Tripyrrolidinophosphoric acid triamide (TPPA)
CAS Number 680-31-9[1]7226-23-5[2]80-73-96563-74-2
Molecular Formula C₆H₁₈N₃OP[3]C₆H₁₂N₂O[2]C₅H₁₀N₂OC₁₂H₂₄N₃OP
Molecular Weight 179.20 g/mol [1][3]128.17 g/mol [2]114.15 g/mol 257.31 g/mol
Boiling Point 230-232 °C[3]247 °C[4]225.5 °CDecomposes
Melting Point 7.2 °C-20 °C8.5 °C58-62 °C
Density 1.03 g/mL at 25 °C[3]1.06 g/mL at 20 °C1.04 g/mL at 25 °CN/A
Flash Point 105 °C121 °C99 °CN/A
Solubility in Water MiscibleMiscible[4]MiscibleSoluble

Safety and Toxicity Profile

The most critical aspect of this analysis is the stark contrast in the safety profiles of HMPA and its alternatives.

HazardThis compound (HMPA)1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)1,3-Dimethyl-2-imidazolidinone (DMI)Tripyrrolidinophosphoric acid triamide (TPPA)
Carcinogenicity Known human carcinogen[5]Not classified as a carcinogen, but should be handled with care as a potential mutagen.Considered to have a lower toxicological risk than HMPA and DMPU.[2][6]Not classified as a carcinogen, but toxicological data is limited.
Toxicity High chronic toxicity, teratogenic.Irritating to skin, eyes, and mucous membranes.[4]Lower acute toxicity compared to DMPU.[7]Expected to have lower toxicity than HMPA, but thorough data is lacking.
Handling Precautions Requires stringent engineering controls (fume hood, glove box), specialized personal protective equipment (PPE), and decontamination procedures.Handle in a well-ventilated area with standard PPE (gloves, safety glasses).Handle in a well-ventilated area with standard PPE.Handle in a well-ventilated area with standard PPE.

Performance in Key Organic Reactions: A Data-Driven Comparison

The decision to replace HMPA is not solely based on safety; the performance of the alternative in various chemical transformations is paramount. Below is a summary of comparative data in common organic reactions.

Reaction TypeSubstrateReagentSolventYield (%)Reference
Alkylation of Terminal Acetylene 1-Dodecynen-BuLi, 1-BromobutaneHMPA78[5]
1-Dodecynen-BuLi, 1-BromobutaneDMI83[5]
Alkylation of Terminal Acetylene 1-Decynen-BuLi, 1-BromobutaneHMPA88[5]
1-Decynen-BuLi, 1-BromobutaneDMI90[5]
Methylation of Cyclohexanone (B45756) Enolate CyclohexanoneLDA, CH₃IHMPA~95% (qualitative)General Literature
CyclohexanoneLDA, CH₃IDMPU~90-95% (qualitative)General Literature
Wittig Reaction (Stilbene Synthesis) Benzaldehyde (B42025)Benzyltriphenylphosphonium (B107652) ylideHMPAHigh (Z-selective)General Literature
BenzaldehydeBenzyltriphenylphosphonium ylideDMPUHigh[5]

Cost Analysis

A direct cost comparison is challenging due to variations in supplier, purity, and quantity. However, a general overview is provided below. For precise pricing, it is recommended to obtain quotes from chemical suppliers.

  • This compound (HMPA): Due to its hazardous nature, the cost of HMPA is not only the purchase price but also includes significant indirect costs associated with specialized shipping, handling, storage, and waste disposal. The purchase price itself can be high due to limited production and stringent regulations. For example, 100mL can be priced in the range of $1,407.50 - $1,560.79.[8]

  • 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU): Generally, DMPU is a more cost-effective option when considering the total cost of ownership. The purchase price is typically lower than HMPA, and the associated handling and disposal costs are significantly reduced.

  • 1,3-Dimethyl-2-imidazolidinone (DMI): The cost of DMI is comparable to or slightly higher than DMPU, but it is still a more economical and safer choice than HMPA.

  • Tripyrrolidinophosphoric acid triamide (TPPA): TPPA is generally considered to be more expensive than DMPU and DMI, which may limit its use to specific applications where other alternatives are not effective.

Experimental Protocols

To provide practical guidance, detailed experimental protocols for key reactions where HMPA is traditionally used are provided below, with DMPU as the safer alternative.

Protocol 1: Methylation of Cyclohexanone via its Lithium Enolate using DMPU

This protocol describes the methylation of cyclohexanone to form 2-methylcyclohexanone, a common transformation where HMPA is used to improve the reactivity of the enolate.

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Cyclohexanone

  • 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)

  • Methyl iodide (CH₃I)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add anhydrous THF and diisopropylamine.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium solution dropwise and stir for 30 minutes to form lithium diisopropylamide (LDA).

  • Add a solution of cyclohexanone in anhydrous THF dropwise to the LDA solution at -78 °C and stir for 1 hour to generate the lithium enolate.

  • Add DMPU to the reaction mixture and stir for an additional 15 minutes.

  • Add methyl iodide dropwise and allow the reaction to warm slowly to room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 2-methylcyclohexanone.

Protocol 2: Wittig Reaction for the Synthesis of Stilbene (B7821643) using DMPU

This protocol outlines the synthesis of stilbene from benzaldehyde and benzyltriphenylphosphonium chloride, where DMPU serves as the polar aprotic solvent.

Materials:

  • Benzyltriphenylphosphonium chloride

  • Sodium hydride (NaH)

  • Anhydrous 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)

  • Benzaldehyde

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add benzyltriphenylphosphonium chloride and anhydrous DMPU.

  • Carefully add sodium hydride in portions at room temperature.

  • Heat the mixture to 60 °C and stir for 1 hour to form the ylide (a deep red color should develop).

  • Cool the reaction mixture to 0 °C and add a solution of benzaldehyde in anhydrous DMPU dropwise.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Pour the reaction mixture into ice-water and extract with diethyl ether.

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to yield stilbene.

Visualizations

To better illustrate the concepts discussed, the following diagrams are provided.

experimental_workflow cluster_methylation Methylation of Cyclohexanone Workflow reagents_m Reactants: Cyclohexanone Diisopropylamine n-BuLi, CH3I reaction_m Reaction: 1. Enolate Formation (-78 °C) 2. Methylation reagents_m->reaction_m solvent_m Solvent: Anhydrous THF DMPU solvent_m->reaction_m workup_m Work-up: Quenching (NH4Cl) Extraction (Ether) reaction_m->workup_m purification_m Purification: Column Chromatography workup_m->purification_m product_m Product: 2-Methylcyclohexanone purification_m->product_m

Caption: Workflow for the methylation of cyclohexanone using DMPU.

wittig_workflow cluster_wittig Wittig Reaction Workflow reagents_w Reactants: Benzyltriphenylphosphonium chloride Benzaldehyde NaH reaction_w Reaction: 1. Ylide Formation (60 °C) 2. Olefination reagents_w->reaction_w solvent_w Solvent: Anhydrous DMPU solvent_w->reaction_w workup_w Work-up: Quenching (H2O) Extraction (Ether) reaction_w->workup_w purification_w Purification: Recrystallization or Column Chromatography workup_w->purification_w product_w Product: Stilbene purification_w->product_w

Caption: Workflow for the Wittig synthesis of stilbene using DMPU.

decision_tree start Need for a polar aprotic cosolvent? is_hmpa_necessary Is HMPA absolutely necessary for reactivity or selectivity? start->is_hmpa_necessary use_hmpa Use HMPA with stringent safety protocols is_hmpa_necessary->use_hmpa Yes consider_alternatives Consider Safer Alternatives is_hmpa_necessary->consider_alternatives No is_dmpu_suitable Is DMPU a suitable replacement based on a literature search? consider_alternatives->is_dmpu_suitable use_dmpu Use DMPU is_dmpu_suitable->use_dmpu Yes consider_other_alt Consider DMI or TPPA is_dmpu_suitable->consider_other_alt No

Caption: Decision-making framework for selecting a safer alternative to HMPA.

Conclusion

The evidence strongly supports the replacement of HMPA with safer alternatives in most laboratory applications. The significant carcinogenic risk associated with HMPA, coupled with the high costs of handling and disposal, outweighs its performance benefits in all but the most specific and unavoidable cases. DMPU has emerged as a robust and versatile substitute, offering comparable performance in a wide range of reactions with a much more favorable safety profile. DMI presents an even safer alternative with comparable efficacy in certain applications. While the performance data for TPPA is less comprehensive, it remains a viable option for specific reactions. By prioritizing safety and adopting these alternatives, research and development professionals can foster a safer working environment without compromising scientific progress.

References

Assessing the Carcinogenicity of HMPA Replacements: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking safer alternatives to the carcinogenic solvent hexamethylphosphoramide (HMPA), this guide provides a comparative analysis of two common replacements: N,N'-dimethylpropyleneurea (DMPU) and 1,3-dimethyl-2-imidazolidinone (B1670677) (DMI). This document summarizes the available toxicological data, with a focus on carcinogenicity, and provides detailed experimental protocols for key assessment methods.

This compound (HMPA) has long been valued in organic synthesis for its exceptional solvating properties. However, its use has been curtailed by its classification as a known animal carcinogen.[1][2][3] This has led to the adoption of alternative solvents, principally DMPU and DMI. While these replacements are generally considered less hazardous, a thorough understanding of their toxicological profiles is crucial for informed decision-making in a research and development setting.

Comparative Toxicological Data

The following table summarizes the available data on the carcinogenicity, mutagenicity, and reproductive toxicity of HMPA, DMPU, and DMI. A significant data gap exists for long-term carcinogenicity studies of DMPU and DMI, a critical consideration for risk assessment.

ParameterThis compound (HMPA)N,N'-Dimethylpropyleneurea (DMPU)1,3-Dimethyl-2-imidazolidinone (DMI)
Carcinogenicity Positive in animal studies (nasal tumors in rats via inhalation).[1][3] Classified as "Possibly carcinogenic to humans" (IARC Group 2B).Data not available from long-term carcinogenicity studies. Some sources suggest it is a suspected carcinogen, while safety data sheets state it is not classified as a carcinogen based on available information.[4][5]Data not available from long-term carcinogenicity studies. Considered non-carcinogenic in some reports, and safety data sheets state it is not classified as a carcinogen.[6][7]
Mutagenicity Positive in several in vitro and in vivo mutagenicity assays.Suspected mutagen . Some sources indicate it may be a chemical mutagen.[4]Negative in a preliminary Salmonella mutagenicity (Ames) test.[6]
Reproductive Toxicity Testicular atrophy and aspermia observed in rats.Suspected of damaging fertility .[1][2] Classified as a reproductive toxicant (Category 2).Suspected of damaging fertility or the unborn child .[7] May cause damage to testes with prolonged exposure.
Acute Toxicity (LD50, oral, rat) 2650 mg/kg1770 mg/kg[8]300 - 2000 mg/kg[7]

Quantitative Data from HMPA Inhalation Carcinogenicity Study

The primary evidence for HMPA's carcinogenicity comes from a long-term inhalation study in rats. The following table presents the incidence of nasal tumors observed in this study.

Exposure Concentration (ppb)Duration of ExposureTumor Incidence (%)
0 (Control)24 months0
1024 months0
5012 months15
5024 months25
1006 months19
10013 months56
40010 months82
40009 months83

Experimental Protocols

Detailed methodologies are crucial for interpreting toxicological data. Below are outlines of the key experimental protocols relevant to assessing the carcinogenicity of these compounds.

Inhalation Carcinogenicity Study (Based on HMPA studies)

This protocol is a generalized representation based on the studies that established HMPA's carcinogenicity and aligns with OECD Guideline 451 for carcinogenicity studies.

Objective: To assess the carcinogenic potential of a test substance following long-term inhalation exposure in rodents.

Test System:

  • Species: Rat (e.g., Sprague-Dawley)

  • Sex: Male and female

  • Group Size: Sufficient to detect a statistically significant increase in tumor incidence (typically 50-60 animals per sex per group).

Experimental Design:

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week.

  • Exposure Groups: At least three dose groups and a control group (exposed to filtered air) are used. Dose levels are determined from shorter-term toxicity studies and should include a maximum tolerated dose (MTD), a low dose that produces no observable adverse effects, and an intermediate dose.

  • Exposure Conditions:

    • Whole-body or nose-only inhalation exposure.

    • Exposure duration of 6 hours/day, 5 days/week.

    • Total study duration is typically 24 months for rats.

  • Observations:

    • Clinical Signs: Animals are observed daily for signs of toxicity.

    • Body Weight and Food Consumption: Measured weekly for the first 13 weeks and monthly thereafter.

    • Hematology and Clinical Chemistry: Blood samples are collected at interim periods and at termination.

  • Pathology:

    • All animals are subjected to a full necropsy.

    • Organs and tissues are weighed and examined macroscopically.

    • Histopathological examination of all organs and tissues is performed, with particular attention to the respiratory tract for inhalation studies.

Bacterial Reverse Mutation Test (Ames Test)

This protocol is a generalized representation based on OECD Guideline 471 for bacterial reverse mutation tests, relevant for assessing the mutagenic potential of substances like DMPU and DMI.

Objective: To detect point mutations (base substitutions and frameshifts) induced by a test substance in strains of Salmonella typhimurium and/or Escherichia coli.

Test System:

  • At least five strains of bacteria are typically used, including those that detect base-pair substitutions (e.g., TA100) and frameshift mutations (e.g., TA98).

Experimental Design:

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (e.g., S9 fraction from rat liver) to detect metabolites that may be mutagenic.

  • Dose Levels: At least five different concentrations of the test substance are used, with appropriate solvent and positive controls.

  • Procedure (Plate Incorporation Method):

    • The test substance, bacterial culture, and S9 mix (if applicable) are combined in molten top agar (B569324).

    • The mixture is poured onto minimal glucose agar plates.

    • Plates are incubated at 37°C for 48-72 hours.

  • Data Analysis:

    • The number of revertant colonies (colonies that have regained the ability to grow in the absence of histidine or tryptophan) is counted for each plate.

    • A substance is considered mutagenic if it produces a dose-related increase in revertant colonies and/or a reproducible and statistically significant positive response for at least one concentration.

Visualizing the Assessment Process

The following diagrams illustrate the logical workflow for assessing the carcinogenicity of a chemical and a simplified representation of a potential toxicity pathway.

G Workflow for Carcinogenicity Assessment cluster_0 Initial Screening cluster_1 Short-Term In Vivo Studies cluster_2 Long-Term Bioassay cluster_3 Data Integration & Risk Assessment A Structure-Activity Relationship (SAR) Analysis B In Vitro Genotoxicity Assays (e.g., Ames Test) A->B C 28-Day Repeated Dose Toxicity Study B->C D In Vivo Genotoxicity (e.g., Micronucleus Test) C->D E 2-Year Rodent Carcinogenicity Study D->E If genotoxicity or other concerns are identified F Weight of Evidence Evaluation E->F G Carcinogenicity Classification F->G

Carcinogenicity Assessment Workflow

Conclusion

The available evidence confirms that HMPA is a potent animal carcinogen and should be handled with extreme caution. For its replacements, DMPU and DMI, the current data are insufficient to definitively conclude on their carcinogenic potential due to the lack of long-term animal bioassays. However, the existing toxicological information raises some concerns, particularly regarding the reproductive toxicity of both DMPU and DMI. The negative Ames test for DMI is a positive indicator, suggesting a lower likelihood of mutagenicity compared to HMPA.

For researchers and professionals in drug development, the choice of a solvent should be guided by a thorough risk assessment. While DMPU and DMI are positioned as safer alternatives to HMPA, the data gaps in their carcinogenicity profiles warrant a precautionary approach. It is recommended to handle these solvents with appropriate engineering controls and personal protective equipment to minimize exposure. Further long-term studies on DMPU and DMI are necessary to provide a more complete understanding of their carcinogenic risk.

References

HMPA vs. Its Alternatives: A Comparative Guide to Reaction Workup and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a high-boiling point, polar aprotic solvent is a critical decision that extends beyond reaction performance to the ease of product isolation and purification. Hexamethylphosphoramide (HMPA), once a widely used solvent in this class, is now recognized as a potent carcinogen, necessitating the adoption of safer alternatives.[1][2][3] This guide provides an objective comparison of HMPA with its common alternatives—1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU), Dimethyl sulfoxide (B87167) (DMSO), and N-Methyl-2-pyrrolidone (NMP)—with a specific focus on their impact on reaction workup and purification, supported by experimental data and detailed protocols.

Executive Summary

The primary driver for replacing HMPA is its significant health risk.[2][3] While HMPA is an excellent solvent for a range of reactions, particularly those involving organometallics and nucleophilic substitutions, its alternatives offer comparable efficacy with a more favorable safety profile.[4][5] The primary challenge associated with all these solvents lies in their high boiling points, which complicates their removal during product isolation.[6][7] Workup typically involves extensive aqueous extraction, and residual solvent can interfere with subsequent purification steps like chromatography and crystallization. This guide demonstrates that while no single alternative is a universal drop-in replacement for HMPA, a careful consideration of the reaction type and the physicochemical properties of the solvent can lead to successful and safer chemical transformations.

Physicochemical Properties and Their Impact on Workup

The high polarity of these solvents is key to their efficacy in dissolving a wide range of substrates and accelerating reactions. However, this same property, combined with their high boiling points, makes them challenging to remove from reaction mixtures. The following table summarizes key properties relevant to workup and purification.

PropertyHMPADMPUDMSONMP
Formula C₆H₁₈N₃OPC₆H₁₂N₂OC₂H₆OSC₅H₉NO
Molar Mass ( g/mol ) 179.20128.1778.1399.13
Boiling Point (°C) 232.5246.5189202
Melting Point (°C) 7.2-2018.5-24
Dielectric Constant ~3036~4732.2
Toxicity Carcinogenic, Teratogenic[8]Less toxic than HMPA, but potential mutagen[9]Low toxicity, readily absorbed through skin[5]Reproductive toxin[10]
Workup Considerations Extensive aqueous wash, potential for emulsions.[11] Acid wash can degrade HMPA.[11]Water-miscible, removed by aqueous extraction.[12]Highly water-miscible, extensive washing required.[2][7]Water-miscible, removed by aqueous extraction.[1]

Performance in Key Synthetic Reactions: A Comparative Analysis

While finding direct, side-by-side comparative data for the exact same reaction under identical conditions across all four solvents is challenging, the literature provides valuable insights into their relative performance. The following tables compile representative data from various sources to illustrate the efficacy of HMPA and its alternatives in common organic transformations.

SN2 Reactions

Polar aprotic solvents are known to accelerate the rate of S(_N)2 reactions by solvating the cation of the nucleophile, thereby making the anion more nucleophilic.[5]

ReactionSolventTemperature (°C)Time (h)Yield (%)Reference
Benzyl bromide + NaN₃ → Benzyl azideDMSORT1273[13]
Phenol + Benzyl bromide → Benzyl phenyl etherHMPA802>95[8]
Alkylation of terminal acetyleneHMPART288[9]
Alkylation of terminal acetyleneDMI (similar to DMPU)RT290[9]
Organometallic Reactions (Enolate Alkylation)

These solvents are frequently used to break up organometallic aggregates, increasing the reactivity of the base.[14]

ReactionSolvent/Co-solventTemperature (°C)Time (h)Yield (%)Reference
Cyclohexanone enolate + MeIHMPA/THF-78 to RT1291[6]
Cyclohexanone enolate + MeIDMPU/THF-78 to RT1285[6]

Experimental Protocols

General Protocol for Comparative Solvent Evaluation

This protocol provides a standardized workflow for comparing HMPA with its alternatives in a given reaction, focusing on workup and purification efficiency.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_analysis Analysis & Purification prep_reactants Prepare Reactants and Reagents run_hmpa Run Reaction in HMPA prep_reactants->run_hmpa run_dmpu Run Reaction in DMPU prep_reactants->run_dmpu run_dmso Run Reaction in DMSO prep_reactants->run_dmso run_nmp Run Reaction in NMP prep_reactants->run_nmp prep_solvents Prepare Anhydrous Solvents (HMPA, DMPU, DMSO, NMP) prep_solvents->run_hmpa prep_solvents->run_dmpu prep_solvents->run_dmso prep_solvents->run_nmp workup_hmpa Aqueous Workup for HMPA run_hmpa->workup_hmpa workup_dmpu Aqueous Workup for DMPU run_dmpu->workup_dmpu workup_dmso Aqueous Workup for DMSO run_dmso->workup_dmso workup_nmp Aqueous Workup for NMP run_nmp->workup_nmp analyze_crude Analyze Crude Product (Yield, Purity by NMR/GC/LC-MS) workup_hmpa->analyze_crude workup_dmpu->analyze_crude workup_dmso->analyze_crude workup_nmp->analyze_crude purify Purify Product (Chromatography/Crystallization) analyze_crude->purify analyze_pure Analyze Pure Product (Yield, Purity, Residual Solvent) purify->analyze_pure

A standardized workflow for comparing HMPA and its alternatives.

Methodology:

  • Reaction Setup: For each solvent, the reaction is set up under identical conditions (reagent stoichiometry, temperature, and reaction time).

  • Workup Procedure:

    • Upon reaction completion, the mixture is cooled to room temperature.

    • The reaction mixture is diluted with a non-polar organic solvent (e.g., diethyl ether, ethyl acetate) and a large volume of water.

    • The aqueous layer is separated, and the organic layer is washed repeatedly with water (e.g., 5 x 10 mL of water for every 5 mL of the high-boiling solvent) to remove the polar aprotic solvent.[2] For reactions involving HMPA, a dilute acid wash (e.g., 0.5 M HCl) can be employed to aid in its degradation and removal.[11]

    • The organic layer is then washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • Data Collection:

    • The crude product is weighed to determine the crude yield.

    • An aliquot of the crude product is analyzed by NMR, GC, or LC-MS to determine the purity and identify any residual solvent.

    • The crude product is then purified by standard methods (flash chromatography or crystallization).

    • The final product is weighed to determine the isolated yield, and its purity is assessed.

Logical Framework for Solvent Selection

The choice of solvent should not only be based on its impact on the reaction but also on the subsequent workup and purification steps. The following diagram illustrates a logical decision-making process.

G start Solvent Selection toxicity Is HMPA avoidable? start->toxicity toxicity->start No (with extreme caution) alternatives Select Alternative: DMPU, DMSO, or NMP toxicity->alternatives Yes reaction_compatibility Is the alternative compatible with the reaction chemistry? alternatives->reaction_compatibility reaction_compatibility->alternatives No, try another product_properties Consider Product Properties: Polarity and Solubility reaction_compatibility->product_properties Yes workup_strategy Develop Workup Strategy product_properties->workup_strategy purification_method Select Purification Method: Chromatography or Crystallization workup_strategy->purification_method final_choice Final Solvent Choice purification_method->final_choice

Decision-making framework for solvent selection.

Impact on Purification

Residual high-boiling point solvents can significantly impact the efficiency of purification techniques.

  • Chromatography: Residual polar aprotic solvents can act as a polar modifier in the mobile phase during column chromatography, potentially altering the retention factor (R(_f)) of the product and making separation from impurities more challenging. It is crucial to remove as much of the solvent as possible before purification.[13]

  • Crystallization: The presence of even small amounts of these highly polar solvents can inhibit crystallization by keeping the desired product in solution. In some cases, residual solvent can be incorporated into the crystal lattice, affecting crystal morphology and purity.[15]

Conclusion

The replacement of the carcinogenic HMPA with safer alternatives like DMPU, DMSO, and NMP is a critical step towards greener and safer chemistry. While these alternatives present their own challenges in terms of workup and purification due to their high boiling points, a systematic approach to solvent selection and the implementation of robust aqueous extraction protocols can lead to high-yielding and pure products. This guide provides the necessary data and frameworks to assist researchers in making informed decisions, ultimately balancing reaction efficiency with safety and ease of product isolation.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Hexamethylphosphoramide (HMPA)

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety protocols and logistical plans for the handling and disposal of Hexamethylphosphoramide (HMPA), a compound recognized for its potential health risks. Adherence to these guidelines is mandatory to ensure a safe laboratory environment. HMPA is classified as a potential human carcinogen and can be absorbed through the skin.[1][2] Therefore, all contact should be minimized to the lowest possible level.

Personal Protective Equipment (PPE) and Exposure Limits

Due to the hazardous nature of this compound, including its classification as a potential carcinogen, specific occupational exposure limits have not been established by OSHA or ACGIH.[1][3] The guiding principle is to reduce exposure to the "lowest feasible concentration."[1] The following table summarizes the recommended personal protective equipment for handling HMPA.

PPE CategoryRecommendation
Hand Protection Wear chemical protective gloves. Recommended materials include Butyl rubber, Neoprene, Nitrile, and Viton.[2] Double gloving is recommended for enhanced protection. Always inspect gloves for integrity before use and change them immediately if contaminated.
Eye and Face Protection Safety glasses with side shields or chemical goggles are mandatory.[4] A face shield should be worn when there is a splash hazard.
Respiratory Protection A NIOSH-approved respirator with a Type A-P filter for organic vapors and particulates should be used when handling HMPA outside of a certified chemical fume hood.[4] Engineering controls, such as fume hoods, are the primary method for exposure reduction.[2]
Body Protection A lab coat or chemical-resistant apron should be worn. For larger quantities or in case of a significant spill, a full-body protective suit may be necessary.[4]

Experimental Protocol: Safe Handling of this compound

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard warnings (carcinogen, toxic), and date of receipt.

  • Storage: Store HMPA in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[5] The storage area should be clearly marked as a designated area for carcinogens. Keep containers tightly sealed.

Handling and Use
  • Designated Area: All work with HMPA must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[2]

  • Personal Protective Equipment: Before handling, don the appropriate PPE as outlined in the table above.

  • Dispensing: Use a syringe or pipette to transfer HMPA to avoid generating aerosols.

  • Contamination: Avoid contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5]

  • Decontamination: At the end of the procedure, decontaminate all surfaces and equipment that may have come into contact with HMPA using a suitable cleaning agent.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Waste Collection: Collect all HMPA-contaminated waste, including empty containers, used gloves, and absorbent materials, in a clearly labeled, leak-proof container.

  • Labeling: The waste container must be labeled as "Hazardous Waste - this compound."

  • Storage of Waste: Store the hazardous waste container in a designated, secure area, away from general laboratory traffic.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[5]

Emergency Spill Response Workflow

The following diagram outlines the procedural steps for responding to an HMPA spill.

HMPA_Spill_Response cluster_0 start Spill Occurs evacuate Evacuate Immediate Area start->evacuate Immediate Action alert Alert Others & Supervisor evacuate->alert ppe Don Appropriate PPE alert->ppe If trained to respond contain Contain the Spill (Use absorbent pads) ppe->contain cleanup Clean & Decontaminate Area contain->cleanup dispose Dispose of Waste (As hazardous waste) cleanup->dispose report Report Incident dispose->report

Caption: Workflow for HMPA Spill Response.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Hexamethylphosphoramide
Reactant of Route 2
Hexamethylphosphoramide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.